Propargyl-PEG4-CH2CO2-NHS
Description
Structure
3D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO8/c1-2-5-20-6-7-21-8-9-22-10-11-23-12-15(19)24-16-13(17)3-4-14(16)18/h1H,3-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEPTYINFCZLBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Propargyl-PEG4-CH2CO2-NHS: A Technical Guide for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propargyl-PEG4-CH2CO2-NHS is a heterobifunctional crosslinker integral to modern bioconjugation and drug development. It features two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester for covalent linkage to primary amines, and a terminal propargyl group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The molecule is further functionalized with a hydrophilic tetraethylene glycol (PEG4) spacer, which enhances the solubility and reduces the aggregation of the resulting conjugates. This guide provides an in-depth overview of its chemical properties, detailed experimental protocols for its use in bioconjugation, and its application in the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs).
Core Properties and Specifications
This compound is a versatile tool for covalently linking molecules. Its properties are summarized below.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| Synonyms | Propargyl-PEG3-CH2COONHS, 2,5-dioxopyrrolidin-1-yl 3,6,9,12-tetraoxapentadec-14-ynoate | [2] |
| CAS Number | 2144777-76-2 | [1] |
| Molecular Formula | C₁₅H₂₁NO₈ | [1] |
| Molecular Weight | 343.33 g/mol | [1] |
| Purity | Typically ≥95% | [3] |
| Appearance | Solid or liquid | |
| Solubility | Soluble in DMSO, DMF, DCM | [4] |
| Storage Conditions | Store at -20°C, desiccated. Avoid moisture. | [5] |
Mechanism of Action and Key Applications
The utility of this compound stems from its two orthogonal reactive groups, enabling a two-step conjugation strategy. This is particularly valuable in the synthesis of complex biomolecules like antibody-drug conjugates (ADCs) and PROTACs.[6][7]
-
Amine Conjugation: The NHS ester reacts efficiently with primary amines (e.g., the ε-amino group of lysine (B10760008) residues on proteins or the N-terminus of peptides) at a pH of 7.2-8.5 to form a stable, irreversible amide bond.[8]
-
Click Chemistry: The terminal propargyl (alkyne) group is ready for a highly specific and efficient CuAAC reaction with an azide-modified molecule to form a stable triazole linkage.[9]
The hydrophilic PEG4 spacer improves the aqueous solubility of the linker and the final conjugate, which can be crucial for biological applications by preventing aggregation and improving pharmacokinetic properties.[4]
A primary application is in the construction of PROTACs . These are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound can serve as the linker connecting the target protein ligand to the E3 ligase ligand.
Experimental Protocols
The following protocols are representative of the key reactions involving this compound.
Protocol 1: NHS Ester Conjugation to a Primary Amine-Containing Molecule (e.g., a Peptide or Protein)
This protocol describes the first step in a two-step conjugation workflow: the attachment of the linker to a biomolecule.
Materials:
-
Amine-containing biomolecule (e.g., peptide, protein)
-
This compound
-
Amine-free buffer, pH 8.3-8.5 (e.g., 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Purification system (e.g., size-exclusion chromatography/desalting column or dialysis cassette)
Procedure:
-
Prepare the Biomolecule Solution: Dissolve the amine-containing biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris), which would compete with the reaction.
-
Prepare the Linker Solution: Immediately before use, dissolve this compound in a minimal volume of DMF or DMSO to create a concentrated stock solution (e.g., 10 mg/mL). The NHS ester is susceptible to hydrolysis, so do not prepare stock solutions for long-term storage.
-
Perform the Conjugation: Add a 5 to 20-fold molar excess of the dissolved linker to the biomolecule solution. The optimal ratio may need to be determined empirically.
-
Incubate: Allow the reaction to proceed for at least 4 hours at room temperature or overnight on ice.
-
Purify the Conjugate: Remove the unreacted linker and NHS byproduct by size-exclusion chromatography (for macromolecules), dialysis, or another suitable chromatographic method.
-
Characterize: Confirm the successful conjugation and purity of the alkyne-modified biomolecule using techniques such as mass spectrometry (MALDI-TOF or ESI-MS) and HPLC.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction to conjugate the alkyne-modified biomolecule from Protocol 1 with an azide-containing molecule.
Materials:
-
Alkyne-modified biomolecule (from Protocol 1)
-
Azide-containing molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for biomolecules)
-
Reaction buffer (e.g., PBS)
-
Purification system
Procedure:
-
Prepare Reactants: Dissolve the alkyne-modified biomolecule and the azide-containing molecule in the reaction buffer.
-
Prepare Catalyst Solution: Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water), sodium ascorbate (e.g., 250 mM in water), and THPTA (e.g., 50 mM in water).
-
Initiate the Reaction: In a typical reaction, combine the alkyne and azide (B81097) partners. Add the THPTA ligand to the CuSO₄ solution and vortex briefly. Then, add the CuSO₄/THPTA mixture to the reaction, followed by the sodium ascorbate to reduce Cu(II) to the active Cu(I) species. A common final concentration is 1-2 mM CuSO₄, 5-10 mM sodium ascorbate, and 2-4 mM THPTA.
-
Incubate: Allow the reaction to proceed for 1-4 hours at room temperature. The reaction progress can be monitored by HPLC or LC-MS.
-
Purify the Final Conjugate: Purify the final product using an appropriate method such as size-exclusion chromatography, affinity chromatography, or HPLC to remove the copper catalyst, excess reagents, and any unreacted starting materials.
Application in a Signaling Pathway: PROTAC-Mediated Degradation of EGFR
A significant application of linkers like this compound is in the synthesis of PROTACs to modulate cellular signaling pathways. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many cancers.[6] PROTACs have been developed to target mutant forms of EGFR for degradation, offering a strategy to overcome drug resistance to traditional EGFR inhibitors.[10]
The workflow for creating and utilizing an EGFR-targeting PROTAC can be visualized as follows:
Caption: Workflow for the synthesis and mechanism of an EGFR-targeting PROTAC.
The logical flow for the application of this compound in modulating the EGFR signaling pathway is depicted in the following diagram:
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Alkyne Modifier I, NHS ester [PEG1 alkyne NHS ester] | AAT Bioquest [aatbio.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]
- 6. Discovery of potent small molecule PROTACs targeting mutant EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and degradation effect of PROTACs targeting EGFR triple mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CAS Number Search List | AxisPharm [axispharm.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, Synthesis, and Biological Evaluation of Novel EGFR PROTACs Targeting C797S Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Propargyl-PEG4-CH2CO2-NHS: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Propargyl-PEG4-CH2CO2-NHS, a versatile heterobifunctional linker. It is designed to be a valuable resource for professionals in the fields of bioconjugation, drug delivery, and proteomics, with a particular focus on its use in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Introduction
This compound is a polyethylene (B3416737) glycol (PEG)-based linker that possesses two distinct reactive functionalities: an N-hydroxysuccinimide (NHS) ester and a terminal propargyl group. This dual reactivity allows for the sequential and controlled conjugation of two different molecules. The NHS ester provides a means for covalent attachment to primary amines, such as those found on the surface of proteins and antibodies, while the propargyl group enables highly efficient and specific "click chemistry" reactions with azide-functionalized molecules. The tetraethylene glycol (PEG4) spacer enhances the aqueous solubility of the linker and the resulting conjugate, which can improve the pharmacokinetic properties and reduce aggregation of the final product.[1][2]
Chemical Structure and Properties
The chemical structure of this compound is characterized by a central hydrophilic PEG4 chain, flanked by an amine-reactive NHS ester and a bioorthogonal propargyl group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₅H₂₁NO₈ | [3] |
| Molecular Weight | 343.33 g/mol | [3] |
| CAS Number | 2144777-76-2 | [3] |
| Appearance | Solid | [4] |
| Purity | Typically >95% | [5] |
| Solubility | Soluble in DMSO, DMF | [4] |
| Storage Conditions | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark environment. | [3] |
Mechanism of Action and Key Applications
The utility of this compound lies in its ability to act as a bridge, connecting two molecules of interest through a two-step conjugation strategy.
Amine-Reactive Conjugation
The first step typically involves the reaction of the NHS ester with a primary amine-containing molecule, such as a protein, antibody, or peptide. The NHS ester reacts with the ε-amino group of lysine (B10760008) residues or the N-terminal α-amino group to form a stable amide bond. This reaction is most efficient at a slightly alkaline pH (7-9).
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Following the initial conjugation, the now-alkynated molecule can be reacted with a second molecule that has been functionalized with an azide (B81097) group. This reaction, a cornerstone of "click chemistry," is catalyzed by copper(I) and results in the formation of a highly stable triazole linkage. This reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity in complex biological mixtures without cross-reacting with native functional groups.
Key Applications
-
Antibody-Drug Conjugates (ADCs): this compound is extensively used in the synthesis of ADCs. In this application, the linker is first attached to an antibody via its lysine residues. Subsequently, a potent cytotoxic drug carrying an azide group is "clicked" onto the propargyl-functionalized antibody. The PEG spacer in the linker can enhance the solubility and stability of the final ADC.
-
PROTACs: In the development of PROTACs, this linker can be used to connect a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase, thereby inducing the degradation of the target protein.
-
Bioconjugation and Surface Modification: The linker can be used to attach proteins, peptides, or other biomolecules to surfaces, nanoparticles, or other macromolecules for a variety of research and diagnostic applications.
Experimental Protocols
The following are representative protocols for the use of this compound in the synthesis of an antibody-drug conjugate. These should be considered as a starting point and may require optimization for specific antibodies and drug molecules.
Step 1: Conjugation of this compound to an Antibody
Materials:
-
Antibody of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-8.0.
-
This compound.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Size-exclusion chromatography (SEC) column for purification.
Procedure:
-
Preparation of Reagents:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a stock solution of the linker (e.g., 10 mM) in anhydrous DMSO immediately before use. Do not store the stock solution for extended periods as the NHS ester is susceptible to hydrolysis.
-
-
Conjugation Reaction:
-
To the antibody solution (e.g., 5 mg/mL in PBS), add a 5-20 fold molar excess of the this compound stock solution. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.
-
-
Purification:
-
Remove the excess, unreacted linker and byproducts by size-exclusion chromatography using a column equilibrated with a suitable buffer (e.g., PBS).
-
Collect the fractions containing the modified antibody.
-
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Propargyl-functionalized antibody from Step 1.
-
Azide-functionalized drug molecule.
-
Copper(II) sulfate (B86663) (CuSO₄).
-
A reducing agent, such as sodium ascorbate (B8700270).
-
A copper(I)-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).
-
Purification system (e.g., SEC or Hydrophobic Interaction Chromatography, HIC).
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the azide-functionalized drug in DMSO.
-
Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water), sodium ascorbate (e.g., 50 mM in water), and THPTA (e.g., 50 mM in water).
-
-
Click Reaction:
-
In a reaction vessel, combine the propargyl-functionalized antibody with a 3-5 fold molar excess of the azide-functionalized drug.
-
In a separate tube, premix the CuSO₄ and THPTA solutions at a 1:5 molar ratio.
-
Add the CuSO₄/THPTA mixture to the antibody-drug solution to a final copper concentration of approximately 0.2 mM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of approximately 1 mM.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Purification and Characterization:
-
Purify the resulting ADC using an appropriate chromatography method, such as SEC to remove excess reagents or HIC to separate species with different drug-to-antibody ratios (DARs).
-
Characterize the final ADC by methods such as UV-Vis spectroscopy (to determine DAR), size-exclusion chromatography (to assess aggregation), hydrophobic interaction chromatography (to determine DAR distribution), and mass spectrometry (to confirm conjugation).[6][7][8]
-
Visualizations
Logical Workflow for ADC Synthesis
Caption: Workflow for ADC synthesis using this compound.
Reaction Scheme
Caption: Two-step reaction scheme for bioconjugation.
Conclusion
This compound is a powerful and versatile tool for researchers and drug development professionals. Its heterobifunctional nature, combined with the beneficial properties of the PEG spacer, enables the efficient and controlled synthesis of complex biomolecules such as ADCs and PROTACs. The robust and specific nature of the NHS ester and click chemistry reactions provides a reliable platform for developing next-generation targeted therapeutics and advanced diagnostic reagents. Careful optimization of reaction conditions and thorough characterization of the final conjugates are crucial for successful application.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Propargyl-PEG4-CH2CO2-NHS: A Technical Guide to its Mechanism of Action and Application in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG4-CH2CO2-NHS is a heterobifunctional crosslinker that plays a crucial role in modern bioconjugation strategies, particularly in the development of targeted therapeutics like antibody-drug conjugates (ADCs). Its unique architecture, featuring a terminal N-hydroxysuccinimide (NHS) ester and a propargyl group connected by a hydrophilic tetraethylene glycol (PEG4) spacer, offers a versatile platform for covalently linking molecules to proteins and other biomolecules. This guide provides an in-depth exploration of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate its effective implementation in research and drug development.
The core functionality of this compound lies in its two distinct reactive moieties. The NHS ester provides a highly efficient means of reacting with primary amines, such as the ε-amino group of lysine (B10760008) residues on the surface of proteins, to form stable amide bonds.[1] Concurrently, the terminal propargyl group, which contains an alkyne, is primed for participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[2][3] This dual reactivity allows for a two-step conjugation process, enabling the precise and stable attachment of a wide range of molecules, including cytotoxic drugs, fluorescent dyes, or imaging agents, to a target biomolecule. The integrated PEG4 spacer enhances the solubility and reduces the potential for aggregation of the resulting conjugate.[4]
Core Mechanism of Action
The utility of this compound is centered around two sequential chemical reactions:
-
Amine Acylation via NHS Ester: The initial step involves the reaction of the NHS ester with a primary amine on a target biomolecule. This is a nucleophilic acyl substitution reaction where the deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. This reaction is highly efficient and proceeds readily under mild, aqueous conditions.[1]
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Following the successful conjugation of the propargyl-PEG4 moiety to the target biomolecule, the terminal alkyne becomes available for a subsequent "click" reaction. In the presence of a copper(I) catalyst, the alkyne will specifically and efficiently react with an azide-functionalized molecule to form a stable 1,4-disubstituted triazole ring.[2][3] This reaction is highly specific, bio-orthogonal, and proceeds with high yield under physiological conditions.
Quantitative Data
| Parameter | Value | Conditions | Reference(s) |
| Optimal pH for NHS Ester Reaction | 7.2 - 8.5 | Aqueous buffer | [5] |
| Typical Reaction Time | 30 minutes - 2 hours | Room temperature | [6] |
| Molar Excess of NHS Ester to Protein | 5- to 20-fold | For optimal labeling | [6] |
| Hydrolysis Half-life of NHS Ester | Varies with pH (minutes to hours) | Aqueous buffer | [7] |
Table 1: Reaction Parameters for NHS Ester Conjugation
| Property | Description | Significance | Reference(s) |
| Amide Bond Stability | Highly stable under physiological conditions | Ensures a permanent linkage between the linker and the biomolecule. | [1] |
| Triazole Ring Stability | Highly stable and resistant to hydrolysis and enzymatic cleavage | Provides a robust connection between the linker and the payload. | [8] |
| PEG4 Spacer | Enhances hydrophilicity and provides spatial separation | Improves solubility, reduces aggregation, and can maintain the biological activity of the conjugated molecules. | [4] |
Table 2: Stability and Properties of the Resulting Conjugate
Experimental Protocols
The following are detailed methodologies for the key experiments involving this compound.
Protocol 1: Conjugation of this compound to a Monoclonal Antibody (mAb)
This protocol describes the initial step of attaching the propargyl-PEG4 linker to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS), free of primary amines.
-
This compound.
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.5.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns).
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amine buffers (e.g., Tris), exchange the buffer to the Reaction Buffer using a desalting column.
-
Adjust the antibody concentration to 2-5 mg/mL in the Reaction Buffer.
-
-
Reagent Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a 10-fold molar excess of the dissolved this compound to the antibody solution.
-
Gently mix and incubate the reaction for 1 hour at room temperature.
-
-
Quenching:
-
Add the Quenching Buffer to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound and quenching reagent using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
-
Characterization:
-
Determine the concentration of the propargylated antibody using a protein concentration assay (e.g., BCA assay).
-
Characterize the degree of labeling (linker-to-antibody ratio) using mass spectrometry (e.g., MALDI-TOF or ESI-MS).[9]
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for ADC Synthesis
This protocol outlines the second step, where an azide-containing cytotoxic drug is conjugated to the propargylated antibody.
Materials:
-
Propargylated monoclonal antibody from Protocol 1.
-
Azide-functionalized cytotoxic drug.
-
Copper(II) sulfate (B86663) (CuSO4).
-
Sodium ascorbate (B8700270).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand.
-
Reaction Buffer: PBS, pH 7.4.
-
Purification system (e.g., size-exclusion chromatography).
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the azide-functionalized drug in DMSO.
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 250 mM stock solution of sodium ascorbate in water (freshly made).
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Click Reaction:
-
In a reaction vessel, add the propargylated antibody to the Reaction Buffer.
-
Add the azide-functionalized drug to the antibody solution (typically a 3-5 fold molar excess).
-
In a separate tube, pre-mix the CuSO4 and THPTA solutions in a 1:5 molar ratio.
-
Add the CuSO4/THPTA mixture to the antibody-drug solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix and incubate the reaction for 2-4 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the resulting antibody-drug conjugate from excess drug, catalyst, and other reagents using size-exclusion chromatography (SEC).
-
-
Characterization:
-
Determine the final ADC concentration.
-
Characterize the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.[10]
-
Assess the purity and aggregation of the final ADC by SEC.
-
Conclusion
This compound is a powerful and versatile tool for the development of bioconjugates. Its well-defined mechanism of action, proceeding through a robust NHS ester reaction followed by a highly specific click chemistry step, allows for the controlled and stable attachment of a variety of molecules to proteins and other biomolecules. The inclusion of a hydrophilic PEG4 spacer further enhances the properties of the resulting conjugates. The detailed protocols and diagrams provided in this guide serve as a comprehensive resource for researchers and drug development professionals, enabling them to effectively harness the potential of this important crosslinker in their scientific endeavors.
References
- 1. Propargyl-PEG4-NHS ester | ADC Linker | DC Chemicals [dcchemicals.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Activated PEGs for Amine PEGylation - JenKem [jenkemusa.com]
- 8. Predicting Colloidal Stability of High-Concentration Monoclonal Antibody Formulations in Common Pharmaceutical Buffers Using Improved Polyethylene Glycol Induced Protein Precipitation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Propargyl-PEG4-CH2CO2-NHS: Functionality and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG4-CH2CO2-NHS is a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and proteomics.[1][2][3] Its unique architecture, featuring a terminal alkyne group (propargyl) and an amine-reactive N-hydroxysuccinimide (NHS) ester, allows for a two-step sequential or orthogonal conjugation strategy. The polyethylene (B3416737) glycol (PEG) spacer, consisting of four ethylene (B1197577) glycol units, imparts hydrophilicity to the molecule, which can enhance the solubility and stability of the resulting bioconjugates.[1][3][4] This technical guide provides a comprehensive overview of the functionality of this compound, including detailed experimental protocols and quantitative data to facilitate its effective use in research and drug development.
Core Functionality and Chemical Properties
This compound possesses two distinct reactive moieties, enabling the covalent linkage of different molecules.
1. N-Hydroxysuccinimide (NHS) Ester: This functional group reacts efficiently with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins and peptides, to form stable amide bonds.[5][6] This reaction is highly dependent on pH, with optimal conditions typically in the slightly alkaline range (pH 7.2-8.5).
2. Propargyl Group: The terminal alkyne on the propargyl group is a key component for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[2][3][7] This reaction forms a stable triazole linkage with an azide-modified molecule. The CuAAC reaction is known for its high efficiency, specificity, and biocompatibility.
The central PEG4 spacer serves to increase the aqueous solubility of the linker and the resulting conjugate, which is particularly beneficial when working with hydrophobic drugs or proteins that are prone to aggregation.[1][3][4]
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Formula | C15H21NO8 | [1][3] |
| Molecular Weight | 343.33 g/mol | [1][3] |
| CAS Number | 2144777-76-2 | [1][3] |
| Appearance | Solid powder | [1] |
| Purity | >95-98% | [6][8] |
| Solubility | Soluble in DMSO | [1] |
| Storage Conditions | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C in a dry, dark environment. | [1][3] |
Reaction Mechanisms and Signaling Pathways
The dual functionality of this compound allows for the construction of complex bioconjugates, such as antibody-drug conjugates (ADCs). In a typical ADC synthesis, the NHS ester of the linker is first reacted with lysine residues on a monoclonal antibody. Subsequently, an azide-functionalized cytotoxic drug is attached to the propargyl group via CuAAC.
Caption: General workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using this compound.
Once administered, ADCs circulate in the bloodstream until they encounter target cells expressing the specific antigen recognized by the antibody. The ADC then binds to the antigen and is internalized by the cell, often through receptor-mediated endocytosis. Inside the cell, the ADC is trafficked to lysosomes, where the antibody is degraded, releasing the cytotoxic payload to exert its therapeutic effect. The PEG4 linker can influence the pharmacokinetic properties of the ADC, potentially leading to a longer circulation half-life.[9][10]
Caption: Cellular internalization and payload release pathway of an Antibody-Drug Conjugate (ADC).[11]
Experimental Protocols
Detailed methodologies are essential for the successful application of this compound in bioconjugation.
Protocol 1: Conjugation of this compound to a Protein via NHS Ester Reaction
This protocol describes the general procedure for labeling a protein with the propargyl linker.
Materials:
-
Protein of interest (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.2-8.0
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer at the desired concentration.
-
Linker Solution Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the linker solution to the protein solution. The final concentration of DMSO should not exceed 10% (v/v).
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: (Optional) Add the quenching reagent to a final concentration of 50 mM and incubate for 15 minutes at room temperature to stop the reaction.
-
Purification: Remove excess linker and byproducts by size-exclusion chromatography or dialysis.
-
Characterization: Characterize the conjugate to determine the degree of labeling (see below).
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" reaction to conjugate an azide-modified molecule to the propargyl-functionalized protein.
Materials:
-
Propargyl-functionalized protein (from Protocol 1)
-
Azide-modified molecule (e.g., drug, dye)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Degassed reaction buffer (e.g., PBS, pH 7.0)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the azide-modified molecule in a suitable solvent (e.g., DMSO).
-
Prepare fresh stock solutions of CuSO4 (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water), and THPTA (e.g., 50 mM in water).
-
-
Reaction Mixture: In a microcentrifuge tube, combine the propargyl-functionalized protein and a 5- to 10-fold molar excess of the azide-modified molecule in the degassed reaction buffer.
-
Catalyst Addition:
-
Add THPTA to the reaction mixture to a final concentration of 1-5 mM.
-
Add CuSO4 to a final concentration of 0.2-1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 2-10 mM.
-
-
Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light if using a light-sensitive molecule.
-
Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography, to remove the copper catalyst and excess reagents.
-
Characterization: Analyze the final conjugate to confirm successful conjugation and determine the drug-to-antibody ratio (DAR).
Quantitative Data and Analysis
The successful synthesis and characterization of bioconjugates using this compound require quantitative analysis at each step.
NHS Ester Reaction: Key Parameters and Expected Outcomes
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | The reaction rate increases with pH, but the hydrolysis of the NHS ester also increases. A compromise is often necessary. |
| Temperature | 4°C to Room Temperature | Lower temperatures can be used to minimize side reactions and protein degradation. |
| Reaction Time | 1 - 4 hours (RT) or overnight (4°C) | Optimization may be required depending on the protein and desired degree of labeling. |
| Molar Excess of Linker | 10 - 20 fold | A higher excess may be needed for dilute protein solutions. |
| Buffer | Amine-free (e.g., PBS, borate, carbonate) | Amine-containing buffers (e.g., Tris) will compete with the reaction. |
CuAAC Reaction: Key Parameters and Expected Outcomes
| Parameter | Recommended Range | Notes |
| Copper(I) Source | CuSO4 with a reducing agent (e.g., sodium ascorbate) | In situ generation of Cu(I) is common for bioconjugation. |
| Ligand | THPTA, TBTA | Ligands stabilize the Cu(I) oxidation state and increase reaction efficiency. |
| Solvent | Aqueous buffers (e.g., PBS), often with a co-solvent (e.g., DMSO) | The choice of solvent depends on the solubility of the reactants. |
| Temperature | Room Temperature | The reaction is typically fast at room temperature. |
| Reaction Time | 1 - 4 hours | Reaction progress can be monitored by LC-MS. |
Characterization of Conjugates
The final bioconjugate should be thoroughly characterized to ensure its quality and consistency.
| Analytical Technique | Information Obtained |
| UV-Vis Spectroscopy | Protein concentration and degree of labeling (if the attached molecule has a distinct absorbance). |
| Size-Exclusion Chromatography (SEC) | Purity and detection of aggregates. |
| Hydrophobic Interaction Chromatography (HIC) | Drug-to-antibody ratio (DAR) distribution. |
| Mass Spectrometry (MS) | Confirmation of conjugation and determination of DAR. |
| SDS-PAGE | Apparent molecular weight and purity. |
Conclusion
This compound is a versatile and valuable tool for the synthesis of complex bioconjugates. Its dual functionality, combined with the beneficial properties of the PEG spacer, enables the creation of well-defined and stable conjugates for a wide range of applications in research and drug development. By understanding the underlying chemistry and carefully optimizing the reaction conditions, researchers can effectively utilize this linker to advance their scientific goals. The provided protocols and quantitative data serve as a starting point for the successful implementation of this compound in the laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. PEG NHS ester, Active ester linker, Amine reactive Reagents | AxisPharm [axispharm.com]
- 6. Propargyl-PEG4-NHS ester, 1428629-70-2 | BroadPharm [broadpharm.com]
- 7. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 8. glycomindsynth.com [glycomindsynth.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Internalization, Trafficking, Intracellular Processing and Actions of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of the PEG4 Spacer in Bifunctional Linkers: A Technical Guide
An in-depth technical guide on the core role of the PEG4 spacer in bifunctional linkers for researchers, scientists, and drug development professionals.
In the landscape of advanced bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is a critical determinant of therapeutic success.[1] Among the various linker technologies, the discrete polyethylene (B3416737) glycol (PEG) spacer, specifically the tetraethylene glycol (PEG4) unit, has emerged as a cornerstone.[2] This guide provides an in-depth exploration of the multifaceted role of the PEG4 spacer, supported by quantitative data, detailed experimental protocols, and visualizations of key mechanisms and workflows.
Core Functions and Advantages of the PEG4 Spacer
The discrete PEG4 spacer is a short chain of four ethylene (B1197577) glycol units that offers a unique combination of properties, making it instrumental in optimizing the performance of bioconjugates.[2]
-
Enhanced Hydrophilicity and Solubility : A primary function of the PEG4 spacer is to increase the hydrophilicity of the entire bioconjugate.[3][4][5] Many potent therapeutic payloads, such as cytotoxic drugs in ADCs, are inherently hydrophobic, which can lead to aggregation in aqueous environments.[2][] The hydrophilic ethylene glycol units of the PEG4 spacer improve water solubility, preventing aggregation and thereby enhancing efficacy and reducing the risk of an immune response.[2][]
-
Improved Pharmacokinetics (PK) : By increasing hydrophilicity and reducing aggregation, PEG4 linkers can significantly improve the PK profile of a bioconjugate.[3] This often leads to a longer circulation half-life, increased exposure at the target site, and a better overall therapeutic index.[2] The hydration shell created by the PEG linker can also shield the conjugate from enzymatic degradation.[2]
-
Optimal Spacing and Reduced Steric Hindrance : The defined length of the PEG4 spacer (approximately 1.4 nm) provides critical spatial separation between the conjugated molecules.[2] This spacing is crucial for maintaining the biological activity of the targeting protein (e.g., an antibody) by preventing the payload from interfering with its binding site.[2] In PROTACs, the linker length is critical for the effective formation of a ternary complex between the target protein and the E3 ligase.[4]
-
Reduced Immunogenicity : The PEG component can create a protective hydration layer that masks immunogenic epitopes on the payload or linker, reducing the risk of an immune response.[2]
Applications in Advanced Therapeutics
In ADCs, the linker connects a monoclonal antibody to a potent cytotoxic payload. The PEG4 spacer is frequently incorporated to mitigate the hydrophobicity of the payload, allowing for higher drug-to-antibody ratios (DARs) without compromising stability.[7]
Caption: General mechanism of ADC internalization and payload release.
The inclusion of a PEG4 spacer can improve the therapeutic index by enhancing tumor penetration and reducing non-specific uptake, for example, by liver cells.[3][8]
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI.[9][10] The linker, which connects the POI-binding ligand to the E3 ligase-binding ligand, is a critical component, and PEG linkers are commonly used.[4][9]
The PEG4 spacer enhances the solubility and cell permeability of the PROTAC, which is crucial for oral absorption.[9][11] The flexibility and length of the PEG linker are also vital for allowing the two ligands to optimally orient themselves to form a stable and productive ternary complex (POI-PROTAC-E3 ligase).[4]
Caption: Mechanism of action for a PROTAC molecule.
Quantitative Impact of PEG4 Spacers
While much data is proprietary, the literature provides trends on how PEG spacers influence bioconjugate properties. The selection of linker length is a balance, and PEG4 often provides an optimal compromise between improved properties and maintaining a manageable molecular size.[3]
Table 1: Influence of PEG Linker Length on Physicochemical Properties
| Property | Short PEG (e.g., PEG4) | Long PEG (e.g., PEG24) | Rationale |
|---|---|---|---|
| Solubility | Moderate Increase | Significant Increase | More ethylene glycol units lead to greater hydrophilicity.[3][4] |
| Aggregation | Significant Reduction | High Reduction | Increased hydrophilicity and steric hindrance prevent intermolecular interactions.[3] |
| Plasma Half-Life | Moderate Increase | Significant Increase | Longer chains create a larger hydrodynamic radius, reducing renal clearance.[3] |
| Tumor Penetration | Favorable | Potentially Impeded | A smaller molecular size can be advantageous for penetrating dense tumor tissue.[3] |
Table 2: Comparative Properties of PROTACs with Different Linkers
| PROTAC Linker | cLogP (Hydrophobicity) | TPSA (Polarity) | Degradation Efficiency (DC50) | Permeability |
|---|---|---|---|---|
| Alkyl | 4.2 | 165.2 Ų | >1000 nM | 2.5 x 10⁻⁷ cm s⁻¹ |
| PEG2 | 3.5 | 174.5 Ų | 500 nM | 1.8 x 10⁻⁷ cm s⁻¹ |
| PEG4 | 2.8 | 193.0 Ų | 250 nM | 1.1 x 10⁻⁷ cm s⁻¹ |
Data is illustrative and compiled from various sources in the literature.[12] Lower cLogP and higher TPSA indicate increased hydrophilicity. Lower DC50 indicates higher potency.
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of bioconjugates containing PEG4 linkers.
This protocol describes the conjugation to lysine (B10760008) residues via a strain-promoted alkyne-azide cycloaddition (SPAAC) handle.[13]
Materials:
-
Antibody (2-5 mg/mL)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
BCN-PEG4-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
Procedure:
-
Antibody Preparation : If necessary, perform a buffer exchange to transfer the antibody into the Reaction Buffer. Adjust the final concentration to 2-5 mg/mL.[13]
-
Linker Stock Solution : Immediately before use, dissolve the BCN-PEG4-NHS ester in anhydrous DMSO to a concentration of 10 mM.[13]
-
Conjugation Reaction : Add a 10- to 20-fold molar excess of the linker stock solution to the antibody solution. Incubate for 1-2 hours at room temperature with gentle mixing.[13]
-
Quenching : Add the Quenching Solution to a final concentration of 50 mM to react with any excess NHS ester. Incubate for 30 minutes at room temperature.[13]
-
Purification : Remove unreacted linker and quenching agent by size-exclusion chromatography (SEC) or dialysis against PBS.
-
Characterization : Determine the degree of labeling (linker-to-antibody ratio) using mass spectrometry.
Caption: Experimental workflow for antibody conjugation.
This assay assesses the stability of the conjugate in a biological matrix.[1]
Materials:
-
Purified ADC or PROTAC
-
Human, mouse, or rat plasma
-
Incubator at 37°C
-
Analytical system (e.g., LC-MS)
Procedure:
-
Incubation : Dilute the bioconjugate to a defined concentration in plasma.[1]
-
Time Points : Incubate the mixture at 37°C. Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).[1]
-
Sample Processing : Immediately stop degradation in the collected aliquots, typically by freezing at -80°C or by adding a precipitation agent.
-
Analysis : Analyze the samples to quantify the amount of intact conjugate remaining. For ADCs, this may involve capturing the conjugate from plasma followed by LC-MS analysis to assess payload loss.[1]
-
Data Analysis : Plot the percentage of intact conjugate versus time to determine its stability profile.
This protocol is used to quantify the degradation of a target protein induced by a PROTAC.[12]
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
Lysis buffer
-
Primary antibody against the target protein
-
Loading control antibody (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment : Seed cells and allow them to adhere. Treat cells with varying concentrations of the PROTAC or vehicle control for a set time (e.g., 24 hours).
-
Cell Lysis : Wash cells with cold PBS and lyse them using an appropriate lysis buffer.
-
Protein Quantification : Determine the total protein concentration in each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer : Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.[12]
-
Immunoblotting :
-
Block the membrane with a blocking buffer (e.g., 5% milk in TBST) for 1 hour.[12]
-
Incubate with the primary antibody for the target protein overnight at 4°C.[12]
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Perform a similar process for the loading control antibody.
-
-
Imaging and Analysis : Apply the chemiluminescent substrate and capture the signal. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.[10]
Conclusion
The PEG4 spacer, though a relatively small component, plays a disproportionately large and critical role in the design and success of bifunctional linkers for advanced therapeutics like ADCs and PROTACs.[2] By providing a discrete, hydrophilic, and flexible linkage, it addresses fundamental challenges in drug development, including solubility, stability, aggregation, and pharmacokinetics.[2] A thorough understanding of its properties and a systematic experimental approach to linker design are essential for optimizing the next generation of targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. interchim.fr [interchim.fr]
- 7. benchchem.com [benchchem.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. One moment, please... [jenkemusa.com]
- 10. benchchem.com [benchchem.com]
- 11. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to Propargyl-PEG4-CH2CO2-NHS (CAS: 2144777-76-2)
For Researchers, Scientists, and Drug Development Professionals
Propargyl-PEG4-CH2CO2-NHS, with the CAS number 2144777-76-2, is a heterobifunctional linker molecule integral to the advancement of bioconjugation and targeted drug delivery systems. This technical guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols for its use, particularly in the synthesis of Antibody-Drug Conjugates (ADCs).
Core Compound Specifications
This compound is a polyethylene (B3416737) glycol (PEG) derivative featuring a terminal propargyl group and an N-hydroxysuccinimide (NHS) ester. The propargyl group facilitates covalent linkage with azide-containing molecules via copper-catalyzed or strain-promoted alkyne-azide cycloaddition (Click Chemistry), while the NHS ester reacts efficiently with primary amines on proteins and other biomolecules to form stable amide bonds.[][2][3] The tetra-ethylene glycol (PEG4) spacer enhances the solubility and reduces aggregation of the resulting conjugate in aqueous media.[3][4][5]
| Property | Value | Reference(s) |
| CAS Number | 2144777-76-2 | [6][7][8] |
| Molecular Formula | C15H21NO8 | [5][6][7][8] |
| Molecular Weight | 343.33 g/mol | [5][6][7] |
| Purity | Typically ≥95% | [6][8] |
| Appearance | Solid powder | [8] |
| Storage Conditions | -20°C, sealed in a dry, dark environment | [3][9] |
| Solubility | Soluble in DMSO, DMF | [5][10] |
| IUPAC Name | 2,5-dioxopyrrolidin-1-yl 3,6,9,12-tetraoxapentadec-14-ynoate | [9] |
Applications in Drug Development
The primary application of this compound is as a linker in the construction of Antibody-Drug Conjugates (ADCs).[][2] ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent.[4] The linker plays a crucial role in the stability, pharmacokinetics, and efficacy of the ADC.[9]
The use of a PEGylated linker like this compound offers several advantages in ADC development:
-
Enhanced Hydrophilicity: The PEG spacer improves the solubility of the ADC, which is particularly beneficial when conjugating hydrophobic drug payloads.[3][11]
-
Improved Pharmacokinetics: The hydrophilic nature of the PEG linker can shield the payload, potentially reducing immunogenicity and extending the circulation half-life of the ADC.[11]
-
Reduced Aggregation: By masking the hydrophobicity of the drug, the PEG linker helps prevent the formation of ADC aggregates.[11]
-
Precise Spacer Length: The defined length of the PEG4 spacer provides a consistent distance between the antibody and the drug, which can be important for optimizing steric hindrance and target antigen binding.[11]
Experimental Protocols
The synthesis of an ADC using this compound typically involves a two-step process:
-
Antibody Modification: The NHS ester of the linker reacts with primary amines (e.g., lysine (B10760008) residues) on the antibody surface to form a stable amide bond, resulting in a propargyl-functionalized antibody.[9]
-
Payload Conjugation: The propargyl-modified antibody is then reacted with an azide-functionalized payload (e.g., a cytotoxic drug) via a click chemistry reaction.[9]
Below are detailed, generalized protocols for these steps. Note that specific reaction conditions may need to be optimized for your particular antibody and payload.
Protocol 1: Antibody Modification with this compound
This protocol describes the conjugation of the linker to an antibody.
Materials:
-
Antibody solution (e.g., in phosphate-buffered saline, PBS)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amine-containing buffers (e.g., Tris) or stabilizers (e.g., BSA), purify the antibody using a desalting column or dialysis, exchanging the buffer with the reaction buffer.[5]
-
Adjust the antibody concentration to 1-2 mg/mL in the reaction buffer.[]
-
-
Linker Preparation:
-
Conjugation Reaction:
-
Purification:
-
Remove unreacted linker and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).[5]
-
-
Characterization:
-
Determine the degree of labeling (DOL), which is the average number of linker molecules conjugated per antibody, using methods such as UV-Vis spectroscopy or mass spectrometry.
-
Protocol 2: Payload Conjugation via Click Chemistry
This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach an azide-functionalized payload to the propargyl-modified antibody.
Materials:
-
Propargyl-modified antibody from Protocol 1
-
Azide-functionalized payload
-
Copper(II) sulfate (B86663) (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)
-
Reaction buffer (e.g., PBS)
-
Purification equipment (e.g., size exclusion chromatography - SEC)
Procedure:
-
Reactant Preparation:
-
Prepare a stock solution of the azide-functionalized payload in an appropriate solvent (e.g., DMSO).
-
Prepare stock solutions of CuSO4, sodium ascorbate, and THPTA in water.
-
-
Click Reaction:
-
In a reaction vessel, combine the propargyl-modified antibody and a molar excess of the azide-functionalized payload.
-
Add the THPTA ligand to the reaction mixture.
-
Initiate the reaction by adding CuSO4 and sodium ascorbate. The final concentrations should be optimized, but typical ranges are 100-500 µM for CuSO4 and 1-5 mM for sodium ascorbate.
-
Incubate the reaction at room temperature for 1-4 hours.
-
-
Purification:
-
Purify the resulting ADC using size exclusion chromatography (SEC) to remove unreacted payload, catalyst, and other small molecules.
-
-
Characterization:
-
Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques like hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.
-
Visualizing the Workflow and Mechanism
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the general mechanism of action of the resulting ADC.
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate.
Caption: General mechanism of action of an Antibody-Drug Conjugate.
Impact on Signaling Pathways
While this compound itself does not directly participate in cellular signaling, the ADCs constructed with it can significantly impact various signaling pathways, ultimately leading to cancer cell death.[13][14] The specific pathways affected are determined by the monoclonal antibody's target and the mechanism of the cytotoxic payload.
For instance, if the antibody targets a receptor tyrosine kinase (RTK) like HER2, the ADC can block downstream signaling pathways such as the PI3K/AKT/mTOR and RAS/MAPK pathways, which are crucial for cell growth and survival.[6][13][14] The released cytotoxic payload then exerts its effect, often by damaging DNA or disrupting microtubules, which further pushes the cell towards apoptosis.[] Therefore, the linker enables the delivery of a payload that, in concert with the antibody's action, can potently inhibit pro-survival signaling and induce cell death in targeted cancer cells.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Antibody-Drug Conjugates: Functional Principles and Applications in Oncology and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. scribd.com [scribd.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glycomindsynth.com [glycomindsynth.com]
- 9. benchchem.com [benchchem.com]
- 10. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]
- 11. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Overview: Mechanism of Action of ADC – Creative Biolabs ADC Blog [creative-biolabs.com]
An In-depth Technical Guide to NHS Ester Chemistry in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
N-Hydroxysuccinimide (NHS) esters are a cornerstone of bioconjugation, providing a reliable and efficient method for covalently linking molecules to proteins, antibodies, and other biomolecules.[1][] Their widespread adoption is due to their high reactivity, selectivity towards primary amines, and the stability of the resulting amide bond under physiological conditions.[1][][3] This guide offers a detailed exploration of the core principles, experimental considerations, and practical applications of NHS ester chemistry.
Core Principles of NHS Ester Chemistry
NHS ester chemistry is fundamentally based on the reaction of an NHS ester with a primary amine (-NH₂), typically found on the N-terminus of a protein or the side chain of lysine (B10760008) residues.[4][5] This nucleophilic acyl substitution reaction results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[1][][6]
The reaction is most commonly performed in two ways:
-
Direct Conjugation: Using a pre-activated molecule that already contains an NHS ester group. This is common for labeling proteins with fluorescent dyes, biotin, or other reporter molecules.[4]
-
Two-Step Carbodiimide Coupling (EDC/NHS): This method is used to conjugate a molecule with a carboxyl group (-COOH) to a biomolecule with a primary amine.[7][8] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) first activates the carboxyl group, forming a highly reactive but unstable O-acylisourea intermediate. The addition of NHS traps this intermediate, converting it into a more stable, amine-reactive NHS ester.[7][8][9] This two-step process is advantageous as it prevents self-polymerization of the biomolecule to be conjugated.[8]
Key Reaction Parameters
The efficiency of NHS ester conjugation is highly dependent on several factors:
-
pH: The reaction is strongly pH-dependent.[10][11][12] The optimal pH range is typically between 7.2 and 8.5.[6][10] Below this range, the primary amines are protonated (-NH₃⁺), rendering them non-nucleophilic and thus unreactive.[10][11] Above this range, the rate of hydrolysis of the NHS ester increases significantly, competing with the desired amine reaction and reducing conjugation efficiency.[6][10][13]
-
Concentration: Higher concentrations of the protein and the NHS ester reagent can improve labeling efficiency.[14]
-
Temperature: Reactions are typically carried out at room temperature or 4°C.[6] Lower temperatures can help to minimize the competing hydrolysis reaction.[6][13]
-
Buffer Composition: Buffers should be free of primary amines, such as Tris or glycine (B1666218), as they will compete with the target molecule for reaction with the NHS ester.[6] Common choices include phosphate, bicarbonate, HEPES, or borate (B1201080) buffers.[6]
-
Solvent: Many NHS ester reagents are not water-soluble and must first be dissolved in a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture.[6][10][15]
Quantitative Data Summary
The following tables summarize key quantitative data for NHS ester chemistry to facilitate experimental design.
| Parameter | Condition | Value | Reference(s) |
| Optimal Reaction pH | Amine Conjugation | 7.2 - 8.5 | [6] |
| Carbodiimide Activation (EDC) | 4.5 - 7.2 | [16] | |
| NHS Ester Half-life (Hydrolysis) | pH 7.0, 0°C | 4 - 5 hours | [6][13] |
| pH 8.6, 4°C | 10 minutes | [6][13] | |
| pH 7, Aqueous Solution | Hours | [17] | |
| pH 9, Aqueous Solution | Minutes | [17] | |
| Typical Reaction Time | Room Temperature or 4°C | 0.5 - 4 hours | [6] |
| Recommended Molar Ratio (Dye:Antibody) | Initial Experiments | 10:1 to 20:1 | [14] |
Detailed Experimental Protocols
Protocol 1: Two-Step Protein-Protein Conjugation using EDC and Sulfo-NHS
This protocol describes the conjugation of "Protein #1" (containing carboxyl groups) to "Protein #2" (containing primary amines).
Materials:
-
Protein #1
-
Protein #2
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, pH 4.5-5.0[7]
-
Desalting Column[7]
Procedure:
-
Reagent Preparation: Equilibrate EDC and Sulfo-NHS to room temperature before opening the vials to prevent moisture condensation.[7] Prepare fresh solutions of EDC and Sulfo-NHS in the activation buffer immediately before use.[8]
-
Protein #1 Activation:
-
Quenching EDC (Optional but Recommended): Add 2-mercaptoethanol (B42355) to a final concentration of 20 mM to quench any unreacted EDC.[16] This prevents EDC from cross-linking Protein #2.
-
Buffer Exchange (Optional): Remove excess EDC, Sulfo-NHS, and quenching reagent by passing the activated Protein #1 solution through a desalting column equilibrated with Coupling Buffer (PBS).[16]
-
Conjugation to Protein #2:
-
Final Quenching: Stop the reaction by adding a quenching buffer such as 1 M Tris-HCl or glycine to a final concentration of 10-50 mM.[6][7]
-
Purification: Purify the final conjugate using a desalting column or size-exclusion chromatography to remove unreacted proteins and byproducts.[7]
Protocol 2: Labeling an Antibody with an NHS Ester Dye
This protocol outlines the general procedure for labeling a purified antibody with a fluorescent dye NHS ester.
Materials:
-
Purified antibody (in an amine-free buffer like PBS)
-
NHS Ester Dye (e.g., Cy7.5 NHS ester)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5[10][14]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0[14]
-
Purification Column (e.g., Sephadex G-25 spin column)[14][18]
Procedure:
-
Antibody Preparation:
-
Dye Preparation:
-
Labeling Reaction:
-
Transfer the desired amount of antibody solution (e.g., 0.5 mL of a 2 mg/mL solution) to a reaction tube.[14]
-
Add the Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.3-8.5) to raise the pH.[14][18]
-
Slowly add the calculated volume of the dye stock solution to the antibody solution while gently mixing. A molar dye-to-antibody ratio of 10:1 to 20:1 is a good starting point for optimization.[14]
-
Incubate for 1 hour at room temperature, protected from light.[14][18]
-
-
Purification:
-
Characterization:
-
Determine the Degree of Labeling (DOL), which is the average number of dye molecules per antibody. This is typically done spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and the absorbance maximum of the dye.[14][19]
-
The DOL is calculated using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.[14][19]
-
-
Storage: Store the labeled antibody at 4°C for short-term use or at -20°C to -80°C for long-term storage.[18]
Visualizing Workflows and Pathways
Diagrams created using the DOT language provide a clear visual representation of the chemical reactions and experimental processes involved in bioconjugation.
Reaction Mechanism
Caption: Reaction mechanism of NHS ester chemistry.
Experimental Workflow
Caption: General workflow for antibody labeling.
Application in Signaling Pathway Analysis
Bioconjugates created using NHS ester chemistry are pivotal tools for studying cellular signaling. For example, an antibody labeled with a pH-sensitive dye can be used to track its binding to a cell surface receptor and subsequent internalization, a key step in many signaling pathways, particularly for antibody-drug conjugates (ADCs).[20]
Caption: ADC internalization and payload release pathway.
Purification and Characterization of Bioconjugates
Proper purification and characterization are critical to ensure the quality and efficacy of the final bioconjugate.
Purification Methods
The primary goal of purification is to remove unreacted labeling reagents, byproducts (like NHS), and any unconjugated biomolecules.[14]
-
Size-Exclusion Chromatography (SEC) / Gel Filtration: This is the most common method, separating molecules based on size. The larger bioconjugate elutes before the smaller, unreacted dye or crosslinker.[21]
-
Dialysis / Tangential Flow Filtration (TFF): These methods are effective for buffer exchange and removing small molecule impurities from large protein conjugates.[21][22] TFF is particularly scalable for larger preparations.[22]
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on charge and can be used to separate conjugate species with different degrees of labeling, as the addition of a charged molecule will alter the protein's overall isoelectric point.[23][24]
-
Hydrophobic Interaction Chromatography (HIC): HIC is especially useful for characterizing antibody-drug conjugates (ADCs), as it can separate species based on the hydrophobicity conferred by the attached drug payload, effectively resolving different drug-to-antibody ratio (DAR) species.[23]
Characterization Techniques
-
UV-Vis Spectrophotometry: Used to determine protein concentration (at 280 nm) and the concentration of the conjugated molecule (at its specific absorbance maximum), which allows for the calculation of the Degree of Labeling (DOL) or Drug-to-Antibody Ratio (DAR).[14][19]
-
SDS-PAGE: A simple method to confirm conjugation by observing a shift in the molecular weight of the protein bands.[]
-
Mass Spectrometry (MS): Provides a precise mass of the conjugate, confirming the number of attached molecules and assessing the heterogeneity of the product.[][26]
-
Chromatographic Analysis (SEC, IEX, HIC): In addition to purification, these methods are used analytically to assess purity, aggregation, and the distribution of different conjugate species.[21][23][26]
By understanding the fundamental chemistry, optimizing reaction conditions, and employing robust purification and characterization strategies, researchers can effectively leverage NHS ester chemistry to create well-defined and functional bioconjugates for a wide array of applications in research, diagnostics, and therapeutics.
References
- 1. glenresearch.com [glenresearch.com]
- 3. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 4. biotium.com [biotium.com]
- 5. neb.com [neb.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TR [thermofisher.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. help.lumiprobe.com [help.lumiprobe.com]
- 14. benchchem.com [benchchem.com]
- 15. bidmc.org [bidmc.org]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. NHS ester protocol for labeling proteins [abberior.rocks]
- 19. Degree of labeling (DOL) step by step [abberior.rocks]
- 20. Improved Labeling Tools for Antibody–Drug Conjugate Screening & Characterization | Thermo Fisher Scientific - TW [thermofisher.com]
- 21. researchgate.net [researchgate.net]
- 22. Advanced Bioconjugate Cleanup Solutions | Formulatrix [formulatrix.com]
- 23. cellmosaic.com [cellmosaic.com]
- 24. 抗体药物共轭物制造:纯化 [sigmaaldrich.com]
- 26. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
The Core of Connectivity: An In-depth Technical Guide to Copper-Catalyzed Click Chemistry Reactions
For Researchers, Scientists, and Drug Development Professionals
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) has become an indispensable tool in the chemical sciences, revolutionizing fields from drug discovery and materials science to bioconjugation.[1][2] This reaction, a cornerstone of "click chemistry," is renowned for its high efficiency, broad functional group tolerance, and stereospecificity, exclusively yielding 1,4-disubstituted 1,2,3-triazoles.[3] Unlike the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which often requires harsh conditions and results in a mixture of regioisomers, the CuAAC proceeds readily under mild, often aqueous conditions.[3][4] This guide provides a comprehensive overview of the core principles of CuAAC, including its mechanism, key components, and detailed experimental protocols.
The Reaction Mechanism: A Dinuclear Copper-Mediated Pathway
The CuAAC reaction exhibits a remarkable rate acceleration of 10⁷ to 10⁸ compared to its uncatalyzed counterpart.[3] While initial proposals suggested a mononuclear copper catalyst, substantial kinetic and computational evidence now supports a dinuclear copper intermediate as the kinetically favored pathway.[1][5] This mechanism provides a more thorough explanation for the reaction's high fidelity and rapid kinetics.
The catalytic cycle can be summarized in the following key steps:
-
Formation of the Copper(I) Acetylide: The cycle begins with the coordination of the terminal alkyne to a copper(I) center, followed by deprotonation to form a copper(I) acetylide intermediate.[6]
-
Coordination of a Second Copper(I) Ion: A second copper(I) ion coordinates to the π-system of the copper acetylide, forming a dinuclear copper acetylide complex.[3]
-
Azide (B81097) Coordination: The organic azide then coordinates to one of the copper centers of the dinuclear complex.[5]
-
Cycloaddition: The coordinated azide and alkyne undergo a cycloaddition reaction, forming a six-membered copper metallacycle.[3]
-
Ring Contraction and Product Formation: This metallacycle rearranges and contracts to a more stable five-membered triazolyl-copper derivative.[3]
-
Protonolysis and Catalyst Regeneration: The final step involves protonolysis, where a proton source (often another alkyne molecule) cleaves the copper-triazole bond, releasing the 1,4-disubstituted 1,2,3-triazole product and regenerating the active dinuclear copper catalyst for the next cycle.[1]
Key Reaction Components and Quantitative Data
The success and rate of the CuAAC reaction are highly dependent on several key components. The choice of copper source, reducing agent, and ligand can significantly impact reaction efficiency and yield.
| Component | Examples | Role & Notes | Typical Concentration/Loading |
| Copper(II) Source | CuSO₄·5H₂O | Precursor to the active Cu(I) catalyst. Inexpensive and readily available.[7] | 0.05 - 5 mol%[1][8] |
| Copper(I) Source | CuI, CuBr, [Cu(CH₃CN)₄]PF₆ | Directly provides the active catalytic species. Prone to oxidation.[9][10] | 1 - 5 mol% |
| Reducing Agent | Sodium Ascorbate (B8700270) | Reduces Cu(II) to the active Cu(I) state and prevents re-oxidation.[7] | 0.1 - 5 equivalents[11] |
| Accelerating Ligand | TBTA, THPTA, BTTAA | Stabilizes the Cu(I) oxidation state, increases the reaction rate, and reduces cytotoxicity in biological systems.[7][12][13] | 1 - 5 equivalents relative to copper[14] |
| Solvents | t-BuOH/H₂O, DMF, DMSO, THF | The reaction is compatible with a wide range of protic and aprotic solvents. Aqueous systems are common for bioconjugation.[1][7] | N/A |
Detailed Experimental Protocols
The following protocols provide detailed methodologies for performing a standard solution-phase CuAAC reaction and a protocol adapted for bioconjugation applications.
Protocol 1: General Solution-Phase CuAAC Reaction
This protocol is suitable for the synthesis of small molecules.
Materials:
-
Azide (1.0 equivalent)
-
Terminal Alkyne (1.0 - 1.2 equivalents)
-
Copper(II) Sulfate (B86663) Pentahydrate (CuSO₄·5H₂O) (0.05 equivalents)
-
Sodium Ascorbate (0.1 equivalents)
-
Solvent (e.g., 1:1 t-Butanol/Water)
Procedure:
-
In a round-bottom flask, dissolve the azide and alkyne in the chosen solvent.[1]
-
Prepare a fresh solution of sodium ascorbate in water.
-
Add the sodium ascorbate solution to the reaction mixture.[1]
-
Add the copper(II) sulfate pentahydrate. The solution may change color, indicating the formation of the Cu(I) species.[1]
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1 to 24 hours.[1][7]
-
Upon completion, the product can often be isolated by simple filtration if it precipitates, or through standard extraction procedures.[3]
Protocol 2: CuAAC for Protein Labeling (Bioconjugation)
This protocol is a general guideline for labeling proteins containing an azide or alkyne functionality.
Materials:
-
Protein solution (e.g., 10-50 µM)
-
Azide- or Alkyne-functionalized probe (2-10 fold molar excess over protein)
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM)
-
Sodium Ascorbate stock solution (e.g., 100 mM, freshly prepared)
-
Buffer (e.g., phosphate, carbonate, or HEPES, pH 6.5-8.0)[15]
Procedure:
-
To the protein solution in a suitable buffer, add the azide- or alkyne-functionalized probe.
-
Prepare the catalyst premix: In a separate microcentrifuge tube, combine the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. Let this mixture stand for 1-2 minutes to allow for complex formation.[7][15]
-
Add the catalyst premix to the protein-probe solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[15]
-
Gently mix and allow the reaction to proceed at room temperature for 1-4 hours. For sensitive biological samples, the reaction can be performed at 4°C for a longer duration.
-
To stop the reaction, a copper chelator such as EDTA can be added to a final concentration of ~20 mM.[7]
-
Purify the labeled protein using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or affinity purification to remove excess reagents and the copper catalyst.[7]
Applications in Drug Development
The robustness and orthogonality of the CuAAC reaction have made it a powerful tool in drug discovery and development.[2][16][17] Its applications include:
-
High-Throughput Screening: The modular nature of click chemistry allows for the rapid synthesis of large and diverse compound libraries for screening against biological targets.[16]
-
Fragment-Based Drug Discovery (FBDD): Small molecular fragments that bind to a target with low affinity can be linked together using click chemistry to create high-affinity ligands.[16]
-
Lead Optimization: The triazole ring formed in the CuAAC reaction can act as a stable and biocompatible linker or be a key pharmacophoric element, allowing for the fine-tuning of a drug candidate's properties.[17]
-
Bioconjugation: Click chemistry is widely used to attach drugs to targeting moieties, such as antibodies (to form antibody-drug conjugates or ADCs), peptides, or nanoparticles, for targeted drug delivery.[17]
References
- 1. benchchem.com [benchchem.com]
- 2. csmres.co.uk [csmres.co.uk]
- 3. Click Chemistry [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]
- 7. benchchem.com [benchchem.com]
- 8. Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media | MDPI [mdpi.com]
- 9. broadpharm.com [broadpharm.com]
- 10. pcbiochemres.com [pcbiochemres.com]
- 11. benchchem.com [benchchem.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. jenabioscience.com [jenabioscience.com]
- 15. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. rjptonline.org [rjptonline.org]
Propargyl-PEG4-CH2CO2-NHS: A Technical Guide to Solubility and Stability for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the solubility and stability of Propargyl-PEG4-CH2CO2-NHS, a heterobifunctional linker critical for advancements in bioconjugation and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors who utilize PEGylation and click chemistry for the creation of sophisticated biomolecules, such as antibody-drug conjugates (ADCs).
This compound is a versatile molecule featuring a propargyl group for click chemistry, a tetraethylene glycol (PEG4) spacer to enhance hydrophilicity, and an N-hydroxysuccinimide (NHS) ester for covalent conjugation to primary amines. Understanding its solubility and stability is paramount for the successful design and execution of conjugation strategies, ensuring the integrity and efficacy of the final bioconjugate.
Core Data Summary
The following tables summarize the key quantitative and qualitative data regarding the solubility and stability of this compound and structurally related compounds.
Table 1: Solubility Data
| Solvent | Solubility | Remarks |
| Aqueous Buffers (e.g., PBS) | The hydrophilic PEG4 spacer is designed to increase solubility in aqueous media.[1][2] | Quantitative data for this compound is not readily available in the literature. Solubility is dependent on buffer composition, pH, and concentration. |
| Dimethyl Sulfoxide (DMSO) | Soluble.[3] A similar, shorter linker (Propargyl-C1-NHS ester) has a reported solubility of approximately 100 mg/mL.[4] | A common solvent for preparing stock solutions of NHS esters before addition to aqueous reaction mixtures.[5] |
| Dimethylformamide (DMF) | Soluble.[5][6] | Another recommended organic solvent for dissolving PEG-NHS esters prior to use in aqueous solutions.[7] |
| Dichloromethane (DCM) | Soluble.[6] | Useful for applications requiring a non-polar, aprotic solvent. |
Table 2: Stability Data - Hydrolysis of NHS Ester
The primary route of degradation for this compound in aqueous solution is the hydrolysis of the NHS ester, a reaction that is highly dependent on pH and temperature.[2][8]
| pH | Temperature | Half-life (t½) | Compound |
| 7.0 | 0°C | 4 - 5 hours | General NHS Esters[2][8] |
| 8.6 | 4°C | 10 minutes | General NHS Esters[2][8] |
| 7.4 | 37°C | > 120 minutes | Propargyl-PEG1-NHS ester[9] |
| 8.0 | Room Temp. | ~210 minutes | Porphyrin-NHS ester (aryl carboxylic acid derivative)[10] |
| 8.5 | Room Temp. | ~180 minutes | Porphyrin-NHS ester (aryl carboxylic acid derivative)[10] |
| 9.0 | Room Temp. | ~125 minutes | Porphyrin-NHS ester (aryl carboxylic acid derivative)[10] |
| 9.0 | Not Specified | < 9 minutes | Propargyl-PEG1-NHS ester[9] |
Storage Recommendations: For long-term stability, this compound should be stored in a dry, dark environment at -20°C.[3] It is recommended to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis.[5] Stock solutions in anhydrous organic solvents like DMSO can be stored for short periods at -20°C or -80°C, though fresh preparation is ideal as the NHS ester moiety readily hydrolyzes.[1][7]
Experimental Protocols
Detailed methodologies for assessing the solubility and stability of this compound are provided below. These protocols are generalized and may require optimization for specific experimental conditions.
Protocol 1: Determination of Equilibrium Solubility
This protocol outlines a method to determine the equilibrium solubility of this compound in a given solvent.
Methodology:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the desired solvent (e.g., PBS, pH 7.4) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully withdraw a known aliquot of the clear supernatant.
-
Quantification: Analyze the aliquot using a validated analytical method, such as HPLC-UV or LC-MS, to determine the concentration of the dissolved compound. The solubility is typically expressed in mg/mL.
Protocol 2: Determination of NHS Ester Hydrolysis Rate
This protocol describes a method to measure the rate of hydrolysis of the NHS ester in an aqueous buffer, which is a key indicator of the compound's stability.
Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in an anhydrous organic solvent (e.g., DMSO).
-
Initiation of Hydrolysis: Add a small volume of the stock solution to a pre-warmed aqueous buffer of the desired pH (e.g., 0.1 M phosphate (B84403) buffer, pH 7.5) to achieve a final concentration suitable for detection.
-
Monitoring the Reaction: Monitor the hydrolysis of the NHS ester over time at a constant temperature. This can be achieved by:
-
Spectrophotometry: The hydrolysis of the NHS ester releases N-hydroxysuccinimide, which can be monitored by measuring the increase in absorbance at approximately 260 nm.[2][8]
-
HPLC: At specific time points, take aliquots of the reaction mixture and quench any further reaction (e.g., by acidification). Analyze the samples by reverse-phase HPLC to measure the decrease in the peak corresponding to the intact this compound.
-
-
Data Analysis: Plot the concentration of the intact compound versus time. The data can be fitted to a first-order decay model to calculate the hydrolysis rate constant (k) and the half-life (t½ = 0.693/k).
Visualizations
The following diagrams illustrate key concepts related to the use of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. help.lumiprobe.com [help.lumiprobe.com]
- 3. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]
- 4. Propargyl-PEG1-NHS ester | PEG analogue | CAS# 1174157-65-3 | InvivoChem [invivochem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Propargyl-PEG1-NHS ester, 1174157-65-3 | BroadPharm [broadpharm.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Buy Propargyl-PEG1-NHS ester | 1174157-65-3 | >98% [smolecule.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to Propargyl-PEG4-CH2CO2-NHS: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Propargyl-PEG4-CH2CO2-NHS, a heterobifunctional crosslinker integral to advancements in bioconjugation, drug delivery, and proteomics. This document details experimental protocols and presents key data to facilitate its effective use in research and development.
Core Properties and Specifications
This compound is a versatile molecule featuring a propargyl group for click chemistry applications and an N-hydroxysuccinimide (NHS) ester for covalent bonding with primary amines. The integrated polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance, making it an ideal tool for conjugating a wide array of molecules.
Physical and Chemical Data
A summary of the key physical and chemical properties of this compound is presented below. It is crucial to distinguish this compound from the related "Propargyl-PEG4-NHS ester," which possesses a different molecular structure and weight.
| Property | Value | Citations |
| Chemical Name | 2,5-dioxopyrrolidin-1-yl 3,6,9,12-tetraoxapentadec-14-ynoate | [1] |
| Synonyms | Propargyl-PEG3-CH2COONHS, Propargyl-PEG4-CH2COO-NHS ester | [1] |
| CAS Number | 2144777-76-2 | [1][2][3] |
| Molecular Formula | C15H21NO8 | [1][3][4] |
| Molecular Weight | 343.33 g/mol | [1][3][4] |
| Appearance | Yellowish solid or liquid | |
| Purity | Typically >90-98% | [2][3] |
| Solubility | Soluble in DMSO, DMF, DCM | [5][6] |
| Storage | Store at -20°C, desiccated and protected from light.[5] Allow to reach room temperature before opening to prevent moisture condensation.[5] |
Chemical Reactivity
This compound possesses two key reactive functional groups:
-
N-hydroxysuccinimide (NHS) Ester: This group reacts with primary amines (-NH2) on proteins (e.g., lysine (B10760008) residues), peptides, and other molecules to form stable amide bonds.[4][7]
-
Propargyl Group: The terminal alkyne group facilitates covalent bond formation with azide-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[8][9]
Experimental Protocols
Detailed methodologies for the two primary reactions involving this compound are provided below. These protocols are general guidelines and may require optimization for specific applications.
Protocol 1: NHS Ester Conjugation to a Primary Amine-Containing Protein
This protocol outlines the steps for labeling a protein with this compound.
Materials:
-
Protein of interest
-
This compound
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.2-8.0, 0.1 M sodium bicarbonate buffer pH 8.3-8.5)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting column or dialysis equipment
Procedure:
-
Protein Preparation: Dissolve the protein in the chosen amine-free buffer at a concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM). The NHS-ester moiety is susceptible to hydrolysis, so do not store the stock solution.[5]
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. Ensure the final concentration of the organic solvent does not exceed 10% (v/v).
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted reagent and byproducts using a desalting column or by dialysis against a suitable storage buffer.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the propargyl-functionalized molecule from Protocol 1 and an azide-containing molecule.
Materials:
-
Propargyl-modified molecule
-
Azide-containing molecule
-
Degassed buffer (e.g., PBS, pH 7.4)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)
-
Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)
Procedure:
-
Reaction Setup: In a reaction tube, combine the propargyl-modified molecule and the azide-containing molecule (typically at a 1:1.1 to 1:2 molar ratio) in the degassed buffer.
-
Catalyst Preparation: In a separate tube, pre-mix the CuSO₄ stock solution with the ligand stock solution.
-
Reaction Initiation: Add the pre-mixed catalyst solution to the reaction mixture containing the alkyne and azide.
-
Reduction: Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubation: Allow the reaction to proceed for 1-4 hours at room temperature. The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.
-
Purification: Upon completion, the final conjugate can be purified using chromatography methods like size-exclusion chromatography (SEC) or reverse-phase HPLC.
Quantitative Reaction Parameters
The following tables summarize key quantitative parameters for the NHS ester and CuAAC reactions to guide experimental design.
Table 1: NHS Ester Reaction Parameters
| Parameter | Recommended Value/Range | Notes |
| pH | 7.2 - 8.5 | Optimal pH is a compromise between amine reactivity and NHS ester hydrolysis.[10] |
| Temperature | 4°C - Room Temperature | Lower temperatures can minimize side reactions and protein degradation. |
| Reaction Time | 30 minutes - 4 hours | Dependent on temperature, pH, and reactant concentrations. |
| Molar Excess of NHS Ester | 5 - 20 fold | Higher excess may be needed for dilute protein solutions. |
| Compatible Buffers | PBS, Bicarbonate, HEPES, Borate | Buffers must be free of primary amines (e.g., Tris, glycine).[5] |
| Half-life of NHS Ester Hydrolysis | ~4-5 hours at pH 7.0 (0°C) | Decreases significantly with increasing pH and temperature.[11] |
Table 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Parameters
| Parameter | Recommended Value/Range | Notes |
| pH | 4 - 12 | The reaction is generally insensitive to pH in this range.[9] |
| Temperature | Room Temperature | The reaction is typically efficient at ambient temperatures. |
| Reaction Time | 1 - 4 hours | Can be faster depending on the specific reactants and catalyst concentration. |
| Catalyst | Copper(I) | Typically generated in situ from CuSO₄ and a reducing agent. |
| Reducing Agent | Sodium Ascorbate | A common and effective reducing agent for this reaction. |
| Ligand | THPTA, BTTAA | Ligands stabilize the Cu(I) catalyst and improve reaction efficiency. |
| Solvent | Aqueous buffers, DMSO/water, DMF/water | The choice of solvent depends on the solubility of the reactants. |
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate common experimental workflows involving this compound.
Antibody-Drug Conjugate (ADC) Synthesis Workflow
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
PROTAC Synthesis Workflow
Caption: General workflow for the synthesis of a PROTAC molecule.
References
- 1. This compound - CAS:2144777-76-2 - Sunway Pharm Ltd [3wpharm.com]
- 2. precisepeg.com [precisepeg.com]
- 3. glycomindsynth.com [glycomindsynth.com]
- 4. This compound|COA [dcchemicals.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Propargyl-PEG1-NHS ester, 1174157-65-3 | BroadPharm [broadpharm.com]
- 7. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Click Chemistry [organic-chemistry.org]
- 10. precisepeg.com [precisepeg.com]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
A Technical Guide to Labeling Primary Amines with Propargyl-PEG4-CH2CO2-NHS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Propargyl-PEG4-CH2CO2-NHS, a bifunctional linker used for the covalent modification of primary amines on biomolecules. It details the chemistry, protocols, and applications of this reagent, enabling researchers to effectively incorporate a terminal alkyne functionality onto proteins, antibodies, and other amine-containing molecules for subsequent "click" chemistry applications.
Introduction to this compound
This compound is a versatile chemical tool designed for bioconjugation. It features two key functional groups:
-
An N-hydroxysuccinimide (NHS) ester , which is a highly reactive group that specifically targets primary amines (-NH₂) found on proteins (e.g., the N-terminus and the side chain of lysine (B10760008) residues) to form a stable amide bond.[1][2][3]
-
A propargyl group (a terminal alkyne), which serves as a handle for "click chemistry."[4][5] This alkyne can undergo a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an azide-containing molecule to form a stable triazole linkage.[4][6]
The molecule also incorporates a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer, which enhances the solubility of the reagent and the resulting conjugate in aqueous buffers.[4][7][8] This combination of features makes it an ideal reagent for a two-step labeling strategy, allowing for the precise introduction of a bioorthogonal alkyne group onto a target biomolecule.
Chemical Properties and Reaction Mechanism
The core utility of this compound lies in its dual reactivity. The process involves two distinct chemical transformations: amine labeling and click chemistry ligation.
2.1 Amine Labeling Reaction
The NHS ester reacts with primary amines under neutral to slightly basic conditions (pH 7.2-9.0).[3][9] The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[2][3]
2.2 Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Once the protein is labeled with the propargyl group, it can be conjugated to any molecule containing an azide (B81097) (N₃) group. This "click" reaction is catalyzed by copper(I) and is highly specific, rapid, and biocompatible, proceeding efficiently in aqueous environments.[6] The result is a stable triazole ring linking the two molecules.
Quantitative Data Summary
The table below summarizes the key quantitative properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 2144777-76-2 | [4][10][11][12] |
| Molecular Formula | C₁₅H₂₁NO₈ | [4][10] |
| Molecular Weight | 343.33 g/mol | [4][10] |
| Purity | Typically ≥95% | [10][11] |
| Appearance | White to off-white solid or oil | [4] |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂ | [5] |
| Storage Conditions | -20°C, under dry/inert atmosphere | [4][5][13] |
| Shipping Conditions | Ambient or cold-chain | [4][13] |
Experimental Protocols
The following protocols provide a general framework for labeling proteins with this compound and subsequent click chemistry conjugation. Optimization may be required for specific proteins and applications.
4.1 Protocol for Labeling Proteins with this compound
This protocol describes the first step: covalently attaching the alkyne linker to the target protein.
Materials Required:
-
Protein of interest (in an amine-free buffer)
-
This compound
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5)[3][14]
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)[9][14]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[3]
-
Desalting column or dialysis cassette for purification[9][14]
Procedure:
-
Prepare the Protein Solution:
-
Prepare the Reagent Solution:
-
The NHS ester is moisture-sensitive and hydrolyzes in water.[3][9][14] Equilibrate the vial of this compound to room temperature before opening to prevent condensation.[9][14][16]
-
Immediately before use, dissolve the reagent in anhydrous DMF or DMSO to create a 10 mM stock solution.[9][14] Do not store the stock solution.[9][14][16]
-
-
Labeling Reaction:
-
Calculate the volume of the 10 mM reagent stock solution needed to achieve a desired molar excess over the protein (a 10- to 20-fold molar excess is a common starting point).[14]
-
While gently vortexing, add the calculated volume of the reagent solution to the protein solution. Ensure the final concentration of the organic solvent (DMF/DMSO) does not exceed 10% of the total reaction volume.[9][14]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[9][14][16]
-
-
Quench the Reaction (Optional):
-
To stop the reaction, add a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM. Incubate for 15 minutes.[3]
-
-
Purify the Conjugate:
-
Storage:
-
Store the purified alkyne-labeled protein under conditions optimal for its stability, typically at 4°C for short-term or -80°C for long-term storage.
-
4.2 Protocol for Click Chemistry Conjugation
This protocol describes the second step: conjugating the alkyne-labeled protein with an azide-functionalized molecule (e.g., a fluorescent dye, biotin (B1667282), or drug molecule).
Materials Required:
-
Purified alkyne-labeled protein
-
Azide-containing molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper ligand (e.g., THPTA or TBTA)
-
Reaction Buffer (e.g., PBS)
Procedure:
-
Prepare a Premix of Click Reagents:
-
In a microcentrifuge tube, prepare a fresh premix of the catalyst components. For a typical reaction, combine:
-
Copper(II) sulfate solution (e.g., 20 mM in water)
-
Copper ligand solution (e.g., 100 mM THPTA in water)
-
Note: The ligand prevents copper from precipitating and enhances reaction efficiency.
-
-
-
Set Up the Click Reaction:
-
In a new tube, combine the alkyne-labeled protein and the azide-containing molecule (typically at a 1 to 5-fold molar excess over the protein).
-
Add the copper/ligand premix to the protein/azide mixture.
-
Initiate the reaction by adding a freshly prepared solution of the reducing agent (e.g., 100 mM sodium ascorbate (B8700270) in water). The final concentration of copper is typically 1-2 mM.
-
-
Incubation:
-
Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent azide probe.
-
-
Purification:
-
Purify the final protein conjugate using a desalting column, dialysis, or size-exclusion chromatography to remove excess reagents and the catalyst.
-
Experimental Workflow Visualization
The following diagram illustrates the complete workflow from protein preparation to final conjugate purification.
Applications in Research and Drug Development
This two-step labeling strategy is a cornerstone of modern bioconjugation and has wide-ranging applications:
-
Proteomics: Used in activity-based protein profiling (ABPP) to label active enzymes or in metabolic labeling experiments (e.g., BONCAT) to identify newly synthesized proteins.[17][18][19]
-
Fluorescent Imaging: Attaching fluorescent dyes to antibodies or proteins for use in immunofluorescence, flow cytometry, and super-resolution microscopy.[20]
-
Drug Development: Essential for creating antibody-drug conjugates (ADCs), where a cytotoxic drug (azide-modified) is attached to a tumor-targeting antibody (alkyne-modified).
-
Surface Immobilization: Covalently attaching proteins to amine-functionalized surfaces for the development of biosensors and microarrays.[4]
-
Purification and Detection: Introducing biotin via an azide-biotin reagent allows for affinity purification or detection using streptavidin-based assays.
By decoupling the protein modification from the final conjugation step, researchers gain significant flexibility in choosing reporter tags, drug payloads, or other functional molecules without having to re-optimize the initial protein labeling conditions.
References
- 1. NHS ester protocol for labeling proteins [abberior.rocks]
- 2. precisepeg.com [precisepeg.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. medkoo.com [medkoo.com]
- 5. Propargyl-PEG4-NHS ester, 1428629-70-2 | BroadPharm [broadpharm.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. This compound|COA [dcchemicals.com]
- 8. This compound - Immunomart [immunomart.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. glycomindsynth.com [glycomindsynth.com]
- 11. precisepeg.com [precisepeg.com]
- 12. This compound - CAS:2144777-76-2 - Sunway Pharm Ltd [3wpharm.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 17. Click Chemistry – Med Chem 101 [medchem101.com]
- 18. BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes | Springer Nature Experiments [experiments.springernature.com]
- 19. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 20. Site-Specific Labeling of Proteins Using Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Propargyl-PEG4-CH2CO2-NHS Antibody Labeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the covalent labeling of antibodies with Propargyl-PEG4-CH2CO2-NHS ester. This process introduces a terminal alkyne group onto the antibody, enabling subsequent conjugation to azide-modified molecules via click chemistry. This method is a cornerstone for the development of antibody-drug conjugates (ADCs), fluorescent probes, and other targeted biologics.
The N-hydroxysuccinimide (NHS) ester moiety of the reagent reacts with primary amines, such as the side chains of lysine (B10760008) residues and the N-terminus of the antibody, to form stable amide bonds.[][2][3] The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the reagent in aqueous solutions.[4]
Chemical Reaction and Workflow
The labeling process involves the reaction of the this compound ester with the antibody, followed by purification to remove unreacted labeling reagent. The resulting propargyl-functionalized antibody is then ready for downstream applications, most notably copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) click chemistry.[5][6]
Caption: Experimental workflow for antibody labeling with this compound ester.
Caption: Chemical reaction of an antibody's primary amine with this compound ester.
Experimental Protocols
This section provides a detailed protocol for the labeling of IgG antibodies. It is crucial to work in an amine-free environment to prevent unwanted side reactions.
Materials and Reagents
| Reagent | Supplier | Catalog Number (Example) |
| This compound ester | BroadPharm | BP-21612 |
| IgG Antibody | N/A | N/A |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D2650 |
| 0.1 M Sodium Bicarbonate Buffer, pH 8.3 | N/A | N/A |
| Phosphate-Buffered Saline (PBS), pH 7.4 | N/A | N/A |
| Zeba™ Spin Desalting Columns, 7K MWCO | Thermo Fisher | 89882 |
Antibody Preparation
-
Buffer Exchange: If the antibody solution contains primary amines (e.g., Tris, glycine) or stabilizing proteins (e.g., BSA), it is essential to perform a buffer exchange into an amine-free buffer like 0.1 M sodium bicarbonate, pH 8.3.[3][7][8] This can be achieved using spin desalting columns or dialysis.
-
Concentration Adjustment: Adjust the antibody concentration to 2.5 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.3.[3]
Labeling Reagent Preparation
Note: The NHS ester is moisture-sensitive.[9][10] Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Immediately before use, dissolve the this compound ester in anhydrous DMSO to a final concentration of 10 mg/mL.[2][7]
Antibody Labeling Reaction
-
Molar Excess Calculation: Determine the desired molar excess of the labeling reagent to the antibody. A common starting point is a 10- to 20-fold molar excess.[9][] The optimal ratio may need to be determined empirically.
-
Reaction Incubation: Add the calculated volume of the dissolved NHS ester to the antibody solution. Gently mix by pipetting.
-
Incubate the reaction for 1 hour at room temperature or 2 hours on ice, protected from light.[2][7]
Purification of the Labeled Antibody
-
Removal of Unreacted Reagent: To remove unreacted this compound ester, use a desalting column (e.g., Zeba™ Spin Desalting Column) according to the manufacturer's instructions.[7] Alternative methods include dialysis or tangential flow filtration (TFF).[][13]
-
Elution: Elute the labeled antibody using PBS, pH 7.4.
Characterization and Storage
-
Degree of Labeling (DOL) Determination: The DOL, which is the average number of propargyl groups per antibody, can be determined using various methods, including mass spectrometry. For a preliminary estimation, if the labeling reagent contains a chromophore, spectrophotometric methods can be used.[3]
-
Storage: Store the purified, labeled antibody at 4°C for short-term use. For long-term storage, add a cryoprotectant like glycerol (B35011) to a final concentration of 50% and store at -20°C or -80°C.[3] Avoid repeated freeze-thaw cycles.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the antibody labeling protocol.
| Parameter | Recommended Value | Notes |
| Antibody Concentration | 2.5 mg/mL | Higher concentrations can improve labeling efficiency.[9] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate, pH 8.3 | The pH should be between 7.2 and 8.5 for optimal NHS ester reactivity with primary amines.[] |
| Labeling Reagent Concentration | 10 mg/mL in anhydrous DMSO | Prepare fresh immediately before use.[2][7] |
| Molar Excess of NHS Ester to Antibody | 10-20 fold | The optimal ratio may vary depending on the antibody and desired DOL.[9][] |
| Incubation Time | 1 hour at room temperature or 2 hours on ice | Longer incubation times do not necessarily lead to higher labeling efficiency and may increase the risk of antibody aggregation.[2][7] |
| Purification Method | Size Exclusion Chromatography (Desalting Column) | Efficiently removes small molecules like unreacted NHS ester.[7] |
Downstream Application: Click Chemistry
The propargyl-labeled antibody is now ready for conjugation to molecules containing an azide (B81097) group via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction.[5][6] This bioorthogonal reaction is highly specific and efficient, allowing for the attachment of a wide range of payloads, including fluorescent dyes, toxins for ADCs, or biotin (B1667282) for detection purposes.[14][15]
Caption: General workflow for conjugating a propargyl-labeled antibody via click chemistry.
These protocols and application notes provide a comprehensive guide for the successful labeling of antibodies with this compound ester, a critical step in the creation of advanced bioconjugates for research, diagnostics, and therapeutic applications.
References
- 2. NHS ester protocol for labeling proteins [abberior.rocks]
- 3. biotium.com [biotium.com]
- 4. Propargyl-PEG4-NHS ester, 1428629-70-2 | BroadPharm [broadpharm.com]
- 5. academic.oup.com [academic.oup.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. furthlab.xyz [furthlab.xyz]
- 8. bidmc.org [bidmc.org]
- 9. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 10. broadpharm.com [broadpharm.com]
- 13. Antibody Purification Methods | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Click-Chemistry Strategy for Labeling Antibodies with Copper-64 via a Cross-Bridged Tetraazamacrocyclic Chelator Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Protein Conjugation with Propargyl-PEG4-CH2CO2-NHS
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed, step-by-step guide for the covalent modification of proteins with Propargyl-PEG4-CH2CO2-NHS, a heterobifunctional linker. This process, known as protein conjugation, introduces a terminal alkyne group onto the protein surface. The N-hydroxysuccinimide (NHS) ester end of the linker reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group, to form a stable amide bond.[1][2][3][4] The propargyl group then serves as a handle for subsequent bioorthogonal "click" chemistry reactions, most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[5][6][7][8][9]
This two-step modification strategy is a powerful tool for a wide range of applications in research and drug development, including:
-
Site-specific antibody-drug conjugation (ADC) development: Attaching cytotoxic drugs to antibodies for targeted cancer therapy.
-
Protein labeling and imaging: Introducing fluorophores, biotin, or other reporter molecules for visualization and detection.[4]
-
Protein immobilization: Attaching proteins to surfaces for applications in diagnostics and proteomics.
-
Fundamental biological studies: Probing protein-protein interactions and cellular functions.
The inclusion of a flexible, hydrophilic polyethylene (B3416737) glycol (PEG) spacer (PEG4) can improve the solubility and reduce the immunogenicity of the resulting protein conjugate.
Chemical Reaction Pathway
The overall process involves two main chemical reactions:
-
Amination Reaction: The NHS ester of this compound reacts with primary amines on the protein surface.
-
Click Chemistry Reaction: The introduced terminal alkyne reacts with an azide-functionalized molecule of interest.
Caption: Chemical reaction pathway for protein conjugation.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Catalog No. | Storage |
| This compound | Various | e.g., 2144777-76-2 | -20°C, desiccated |
| Protein of Interest | N/A | N/A | As recommended |
| Amine-free Buffer (e.g., PBS, HEPES) | Various | N/A | Room Temperature |
| Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Various | N/A | Room Temperature |
| Quenching Buffer (e.g., Tris-HCl) | Various | N/A | Room Temperature |
| Desalting Columns (e.g., PD-10) | Various | N/A | Room Temperature |
| Azide-functionalized Molecule of Interest | Various | N/A | As recommended |
| Copper(II) Sulfate (CuSO₄) | Various | N/A | Room Temperature |
| Sodium Ascorbate (B8700270) | Various | N/A | Room Temperature |
| Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I) ligand | Various | N/A | As recommended |
Note: Ensure all reagents are of high purity. Anhydrous solvents are critical for dissolving the NHS ester to prevent hydrolysis.[10]
Protocol 1: Protein Propargylation
This protocol details the modification of a protein with this compound to introduce terminal alkyne groups.
Workflow:
Caption: Workflow for protein propargylation.
Step-by-Step Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2-7.5) at a concentration of 1-10 mg/mL.[10]
-
Note: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the protein for reaction with the NHS ester.[10][11]
-
-
Prepare the this compound Solution:
-
Reaction:
-
Add the desired molar excess of the this compound solution to the protein solution. A 10-20 fold molar excess is a good starting point for antibodies.[10] The optimal ratio should be determined empirically for each protein.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours or on ice for 2-4 hours.[10]
-
-
Quench the Reaction (Optional):
-
To stop the reaction, a quenching buffer containing primary amines can be added. Add Tris-HCl to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.[13]
-
-
Purification:
-
Remove excess, unreacted this compound and byproducts by size-exclusion chromatography using a desalting column (e.g., PD-10) equilibrated with the desired storage buffer (e.g., PBS).[1]
-
-
Characterization:
-
Determine the protein concentration of the purified conjugate using a standard protein assay (e.g., BCA).
-
Assess the degree of labeling (DOL), which is the average number of alkyne groups per protein, using techniques such as MALDI-TOF mass spectrometry or by reacting with an azide-containing dye and measuring the absorbance.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the propargylated protein and an azide-functionalized molecule of interest.
Workflow:
Caption: Workflow for CuAAC reaction.
Step-by-Step Procedure:
-
Prepare Reactant Solutions:
-
In a microcentrifuge tube, combine the propargylated protein (from Protocol 1) and a 3-5 fold molar excess of the azide-functionalized molecule of interest in a suitable buffer (e.g., PBS).
-
-
Prepare Catalyst Premix:
-
In a separate tube, prepare the catalyst premix. For a final reaction volume of 1 mL, a typical premix would consist of:
-
10 µL of 100 mM CuSO₄
-
20 µL of 100 mM TBTA (or other Cu(I) stabilizing ligand) in DMSO
-
40 µL of 100 mM sodium ascorbate (freshly prepared)
-
-
Note: The final concentration of copper is typically in the range of 100-500 µM. The ligand is crucial to stabilize the Cu(I) oxidation state and improve reaction efficiency.
-
-
Initiate the Click Reaction:
-
Add the catalyst premix to the protein/azide mixture.
-
Gently mix and incubate at room temperature for 1-16 hours. The reaction can be monitored by SDS-PAGE, observing a shift in the protein's molecular weight.
-
-
Purification:
-
Remove the catalyst, excess azide-molecule, and other small molecule reagents by size-exclusion chromatography (desalting column) or dialysis. For higher purity, affinity chromatography or ion-exchange chromatography may be necessary depending on the properties of the final conjugate.
-
-
Characterization:
-
Confirm the successful conjugation and assess the purity of the final product using:
-
SDS-PAGE: To visualize the shift in molecular weight.
-
Mass Spectrometry (e.g., ESI-MS): To determine the precise mass of the conjugate.
-
UV-Vis Spectroscopy: If the attached molecule has a chromophore.
-
Functional Assays: To ensure the biological activity of the protein is retained.
-
-
Data Presentation
The following tables provide examples of how to structure quantitative data for easy comparison.
Table 1: Reaction Conditions for Protein Propargylation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Protein Concentration | 1 mg/mL | 5 mg/mL | 10 mg/mL |
| Molar Excess of Linker | 10x | 20x | 30x |
| Reaction Time | 1 hour | 2 hours | 4 hours |
| Temperature | Room Temp | 4°C | Room Temp |
| Result (DOL) | To be determined | To be determined | To be determined |
Table 2: Characterization of Protein Conjugates
| Conjugate | Degree of Labeling (DOL) | Purity (by SEC-HPLC) | Biological Activity (% of Unmodified) |
| Propargylated Protein | e.g., 3.5 | >95% | 98% |
| Final Protein-Drug Conjugate | e.g., 3.2 | >98% | 95% |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Degree of Labeling (DOL) | - Inactive NHS ester due to hydrolysis. - Insufficient molar excess of the linker. - Competing amines in the buffer. | - Use fresh, anhydrous DMF/DMSO. - Increase the molar excess of the linker. - Ensure the use of an amine-free buffer. |
| Protein Precipitation | - High concentration of organic solvent. - Protein instability at the reaction pH. | - Keep the volume of DMF/DMSO below 10% of the total reaction volume. - Optimize the reaction pH for your specific protein. |
| Low Yield in Click Reaction | - Inactive catalyst (Cu(I) oxidized to Cu(II)). - Insufficient reaction time. | - Use a freshly prepared solution of sodium ascorbate. - Increase the reaction time. |
Conclusion
The use of this compound provides a robust and versatile method for the introduction of alkyne functionalities onto proteins. This enables the subsequent attachment of a wide variety of molecules through highly efficient and specific click chemistry reactions. The detailed protocols and guidelines presented in this document are intended to serve as a comprehensive resource for researchers and scientists in the field of bioconjugation and drug development. Optimization of the reaction conditions for each specific protein and application is recommended to achieve the desired results.
References
- 1. NHS ester protocol for labeling proteins [abberior.rocks]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. lumiprobe.com [lumiprobe.com]
- 5. alkyne-azide click reaction: Topics by Science.gov [science.gov]
- 6. Click Chemistry – Med Chem 101 [medchem101.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 13. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
Application Notes and Protocols for Propargyl-PEG4-CH2CO2-NHS in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of the bifunctional linker, Propargyl-PEG4-CH2CO2-NHS, in the synthesis of antibody-drug conjugates (ADCs). This linker facilitates a two-step conjugation strategy, enabling the attachment of a drug payload to an antibody with a polyethylene (B3416737) glycol (PEG) spacer to improve solubility and pharmacokinetic properties.[1][][3][4][5]
Introduction
This compound is a non-cleavable linker that contains two key reactive functional groups:
-
An N-hydroxysuccinimide (NHS) ester : This group reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues on the surface of antibodies, to form stable amide bonds.[][7][8][][10]
-
A propargyl group (an alkyne) : This terminal alkyne group is used for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to attach an azide-modified drug payload.[11][][13][14][15]
The PEG4 spacer enhances the hydrophilicity of the ADC, which can improve its solubility, reduce aggregation, and potentially prolong its circulation half-life.[1][][3] This two-step approach allows for the initial modification of the antibody with the linker, followed by the attachment of the drug, providing a modular and efficient method for ADC synthesis.
Experimental Protocols
The synthesis of an ADC using this compound typically involves a two-stage process:
-
Antibody Modification: Reaction of the antibody with the NHS ester of the linker.
-
Drug Conjugation: "Click" reaction of the propargyl-modified antibody with an azide-functionalized drug payload.
Protocol 1: Antibody Modification with this compound
This protocol describes the modification of a monoclonal antibody (mAb) with the this compound linker to introduce alkyne handles.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-8.5
-
This compound linker
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer: PBS, pH 8.0
-
Desalting columns (e.g., Sephadex G-25)
-
UV-Vis spectrophotometer
Procedure:
-
Antibody Preparation:
-
Dialyze the antibody into the reaction buffer (PBS, pH 8.0) to remove any amine-containing buffers (e.g., Tris).
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Linker Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 10 mM. This should be prepared immediately before use due to the hydrolytic instability of the NHS ester.[]
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the antibody solution. The exact ratio should be optimized to achieve the desired degree of labeling.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.
-
-
Purification:
-
Remove the excess, unreacted linker by size-exclusion chromatography using a desalting column equilibrated with PBS, pH 7.4.
-
Collect the protein fractions and determine the antibody concentration using a UV-Vis spectrophotometer at 280 nm.
-
-
Characterization (Optional but Recommended):
-
Determine the average number of linkers per antibody (linker-to-antibody ratio, LAR) using MALDI-TOF mass spectrometry.
-
Protocol 2: Drug Payload Conjugation via Click Chemistry
This protocol outlines the attachment of an azide-modified cytotoxic drug to the propargyl-functionalized antibody.
Materials:
-
Propargyl-modified antibody from Protocol 1
-
Azide-functionalized drug payload
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Reaction buffer: PBS, pH 7.4
-
Desalting columns
-
Hydrophobic Interaction Chromatography (HIC) system for DAR analysis
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the azide-functionalized drug in DMSO.
-
Prepare a fresh stock solution of CuSO4 (10 mM in water).
-
Prepare a fresh stock solution of sodium ascorbate (50 mM in water).
-
Prepare a stock solution of THPTA (50 mM in water).
-
-
Click Reaction:
-
In a reaction vessel, combine the propargyl-modified antibody (at 1-5 mg/mL) with a 2- to 5-fold molar excess of the azide-functionalized drug.
-
In a separate tube, pre-mix the CuSO4 and THPTA solutions at a 1:5 molar ratio and let it stand for 5 minutes.
-
Add the CuSO4/THPTA mixture to the antibody-drug solution to a final copper concentration of 0.1-0.5 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature for 2-4 hours, protected from light.
-
-
Purification:
-
Purify the resulting ADC from excess drug, copper, and other reagents using a desalting column equilibrated with PBS, pH 7.4.
-
-
Characterization:
Data Presentation
The following tables summarize typical quantitative data obtained during ADC synthesis and characterization.
Table 1: Linker-to-Antibody Ratio (LAR) Determination
| Antibody | Molar Excess of Linker | LAR (by MALDI-TOF MS) |
| Trastuzumab | 5x | 2.1 |
| Trastuzumab | 10x | 4.3 |
| Trastuzumab | 20x | 7.8 |
Table 2: Drug-to-Antibody Ratio (DAR) and Aggregation Analysis
| LAR | Molar Excess of Drug | Average DAR (by HIC-HPLC) | % Monomer (by SEC) |
| 2.1 | 2x | 1.9 | >98% |
| 4.3 | 3x | 3.8 | >95% |
| 7.8 | 5x | 6.5 | >90% |
Table 3: In Vitro Cytotoxicity Data (Example)
| Cell Line | Target Antigen Expression | ADC (DAR ~4) IC50 (nM) | Unconjugated Drug IC50 (nM) |
| SK-BR-3 | High | 0.5 | 50 |
| MDA-MB-231 | Low | >1000 | 45 |
Visualizations
Experimental Workflow
Caption: Workflow for ADC synthesis using this compound.
Signaling Pathway Example: HER2-Targeted ADC
This diagram illustrates the mechanism of action for a hypothetical HER2-targeted ADC, which could be synthesized using the described methods.
Caption: Mechanism of action for a HER2-targeted ADC.
In Vitro and In Vivo Evaluation
Following synthesis and characterization, the efficacy and safety of the ADC must be evaluated.
In Vitro Cytotoxicity Assays
-
Objective: To determine the potency of the ADC against cancer cell lines with varying levels of target antigen expression.[19][20][21]
-
Method: Cancer cells are incubated with serial dilutions of the ADC, unconjugated antibody, and free drug. Cell viability is assessed after a set period (e.g., 72-96 hours) using assays such as MTS or CellTiter-Glo.
-
Endpoint: The half-maximal inhibitory concentration (IC50) is calculated to quantify the ADC's potency.[22]
In Vivo Efficacy Studies
-
Objective: To evaluate the anti-tumor activity of the ADC in a living organism.[23][24][25]
-
Method: Typically involves xenograft models where human tumor cells are implanted in immunocompromised mice. Once tumors are established, mice are treated with the ADC, vehicle control, and other relevant controls.
-
Endpoint: Tumor growth is monitored over time. Key metrics include tumor growth inhibition (TGI) and potential tumor regression.
Conclusion
The this compound linker offers a robust and versatile platform for the development of ADCs. Its bifunctional nature allows for a controlled, two-step conjugation process, while the integrated PEG spacer provides beneficial pharmacokinetic properties. The detailed protocols and characterization methods provided in these application notes serve as a guide for researchers in the synthesis and evaluation of novel antibody-drug conjugates.
References
- 1. nbinno.com [nbinno.com]
- 3. purepeg.com [purepeg.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 7. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 8. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. medchemexpress.com [medchemexpress.com]
- 13. Click Chemistry Applied To Antiboday Drug Conjugates In Clinical Development | Biopharma PEG [biochempeg.com]
- 14. Click chemistry in the Development of Contrast Agents for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 16. sciex.com [sciex.com]
- 17. hpst.cz [hpst.cz]
- 19. biocompare.com [biocompare.com]
- 20. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. njbio.com [njbio.com]
- 23. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 24. In vivo Auto-tuning of Antibody-Drug Conjugate Delivery for Effective Immunotherapy using High-Avidity, Low-Affinity Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Peptide Modification using Propargyl-PEG4-CH2CO2-NHS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Propargyl-PEG4-CH2CO2-NHS for the modification of peptides. This bifunctional linker is a versatile tool in bioconjugation, enabling the introduction of a terminal alkyne group onto peptides for subsequent "click" chemistry reactions. The incorporation of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and reduces aggregation of the modified peptide.[1][2][3][4][5]
Introduction
This compound is a chemical modification reagent that facilitates a two-step process for peptide conjugation. The N-Hydroxysuccinimide (NHS) ester end of the molecule reacts with primary amines, such as the N-terminus or the side chain of lysine (B10760008) residues in a peptide, to form a stable amide bond.[6] This initial step introduces a propargyl group (a terminal alkyne) at the site of modification. This alkyne moiety can then be used in a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to conjugate the peptide to a wide range of azide-containing molecules, including fluorescent dyes, imaging agents, cytotoxic drugs for antibody-drug conjugates (ADCs), or other biomolecules.[7][8][9][10]
The PEG4 spacer provides several advantages, including increased hydrophilicity of the resulting conjugate, which can improve solubility and reduce non-specific binding.[1][11]
Key Applications
-
Fluorescent Labeling: Attachment of fluorescent dyes for imaging and tracking studies.
-
Antibody-Drug Conjugate (ADC) Development: Linking cytotoxic payloads to antibodies or antibody fragments.[8]
-
Peptide Cyclization and Ligation: Forming cyclic peptides or ligating multiple peptide fragments.[12]
-
Surface Immobilization: Attaching peptides to surfaces for various assay formats.
-
PEGylation: Although this reagent itself contains a short PEG chain, the alkyne handle allows for the attachment of larger azide-functionalized PEG molecules for half-life extension.[5]
Data Presentation
The efficiency of peptide modification using this compound is dependent on several factors, including the specific peptide sequence, reaction conditions, and the subsequent click chemistry step. The following tables provide representative data for the two key reactions involved.
Table 1: Representative Labeling Efficiency of Amine-Reactive PEG4-NHS Esters
| Peptide/Protein | Molar Excess of NHS Ester | Reaction Time (hours) | Labeling Efficiency (%) | Analytical Method | Reference |
| Panitumumab (mAb) | Not specified | Not specified | 70-86% | Not specified | Sano et al., 2013[11] |
| GST (26 kDa) | Not specified | Not specified | >95% (non-specific ligation <5%) | Western Blot | Dempsey et al., 2018[13] |
| hUNG (33 kDa) | Not specified | Not specified | >95% (non-specific ligation <5%) | Western Blot | Dempsey et al., 2018[13] |
| WWP2 (68 kDa) | Not specified | Not specified | >95% (non-specific ligation <5%) | Western Blot | Dempsey et al., 2018[13] |
| USP7 (130 kDa) | Not specified | 24 | >95% (non-specific ligation <5%) | Western Blot | Dempsey et al., 2018[13] |
Table 2: Representative Yield of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Peptide Conjugation
| Reactants | Copper Source | Reaction Time (hours) | Yield (%) | Analytical Method | Reference |
| Azide- and Alkyne-functionalized peptides | Copper wire | 5 | 100% | Not specified | Skwarczynski et al. |
| Azide- and Alkyne-functionalized peptides | CuSO4/Sodium Ascorbate (B8700270) | Not specified | >95% | Not specified | Gupta et al. |
| 18F-PEG-alkyne and RGD-azide peptide | Copper (II) acetate/Sodium Ascorbate | Not specified | Smooth reaction | Not specified | Astakhova et al. |
| Peptide-polymer conjugates | CuSO4/Sodium Ascorbate (Microwave) | 0.25 | 43% | Not specified | (General reference)[14] |
Experimental Protocols
Protocol 1: Propargylation of a Peptide via NHS Ester Labeling
This protocol describes the initial modification of a peptide containing a primary amine with this compound.
Materials:
-
Peptide of interest (with at least one primary amine)
-
This compound
-
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification system (e.g., RP-HPLC, size-exclusion chromatography)
Procedure:
-
Peptide Preparation: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve this compound in a small amount of anhydrous DMF or DMSO to create a 10-100 mM stock solution.
-
Labeling Reaction:
-
Add a 5-20 fold molar excess of the this compound stock solution to the peptide solution. The optimal molar ratio should be determined empirically for each peptide.
-
Vortex the reaction mixture gently and allow it to react for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 1 hour at room temperature.
-
Purification: Purify the propargylated peptide from excess reagent and byproducts using an appropriate chromatography method (e.g., RP-HPLC for most peptides).
-
Analysis: Confirm the successful modification and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS). The mass of the modified peptide should increase by the molecular weight of the propargyl-PEG4-CH2CO2 moiety (minus the NHS group).
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the propargylated peptide to an azide-containing molecule.
Materials:
-
Propargylated peptide
-
Azide-containing molecule of interest
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for biological samples)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or other suitable aqueous buffer
-
Degassing equipment (optional, but recommended)
Procedure:
-
Reactant Preparation:
-
Dissolve the propargyl-peptide and the azide-containing molecule in the Reaction Buffer. The final concentration of each reactant should typically be in the range of 10 µM to 1 mM.
-
It is recommended to degas the buffer to minimize oxidation of the copper(I) catalyst.
-
-
Catalyst Preparation (prepare fresh):
-
Prepare a 100 mM stock solution of CuSO4 in water.
-
Prepare a 500 mM stock solution of sodium ascorbate in water.
-
If using a ligand, prepare a 100 mM stock solution of THPTA in water.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the propargylated peptide and the azide-containing molecule.
-
If using THPTA, add it to the reaction mixture at a final concentration of 1-5 mM.
-
Add CuSO4 to a final concentration of 0.1-1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.
-
-
Purification: Purify the final peptide conjugate using an appropriate chromatography method (e.g., RP-HPLC, affinity chromatography).
-
Analysis: Characterize the final conjugate by mass spectrometry and other relevant analytical techniques (e.g., UV-Vis spectroscopy if a dye was conjugated).
Mandatory Visualization
Caption: Workflow for peptide modification using this compound.
Caption: Chemical logic of the two-step peptide modification process.
References
- 1. A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 2. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 3. Toward top-down determination of PEGylation site using MALDI in-source decay MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciex.com [sciex.com]
- 5. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 6. enovatia.com [enovatia.com]
- 7. benchchem.com [benchchem.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. jpt.com [jpt.com]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
click chemistry reaction conditions for Propargyl-PEG4-CH2CO2-NHS
Application Notes and Protocols: Propargyl-PEG4-CH2CO2-NHS
Document ID: ANP-202512-01 Version: 1.0 For Research Use Only. Not for use in diagnostic procedures.
Introduction
This compound is a heterobifunctional crosslinker designed for a two-step biomolecule conjugation strategy.[1][2][3] It features two distinct reactive moieties connected by a hydrophilic, 4-unit polyethylene (B3416737) glycol (PEG) spacer which enhances solubility in aqueous environments.[2][4]
-
N-Hydroxysuccinimide (NHS) Ester: An amine-reactive group that readily forms a stable, covalent amide bond with primary amines (-NH₂) found on proteins (e.g., the side chain of lysine (B10760008) residues), antibodies, or other biomolecules.[5][6]
-
Propargyl Group (Terminal Alkyne): A functional group that participates in the highly efficient and specific Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "Click Chemistry".[7][8] This reaction forms a stable triazole linkage with an azide-modified molecule.[9][10]
This dual functionality allows for the precise, sequential labeling of biomolecules. First, the NHS ester is used to attach the alkyne-PEG linker to an amine-containing molecule. Following this initial conjugation and purification, the newly introduced terminal alkyne is available for a highly specific click reaction with any azide-functionalized molecule, such as a fluorescent dye, a biotin (B1667282) tag, or a drug molecule.
Experimental Protocols
This document outlines the two-stage procedure for using this compound.
Stage 1: Conjugation of Alkyne Linker to Amine-Containing Biomolecules via NHS Ester Reaction. Stage 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Reaction.
Stage 1: Protocol for NHS Ester Conjugation
This protocol describes the covalent attachment of the Propargyl-PEG4 linker to a primary amine-containing biomolecule, such as a protein or antibody.
2.1.1. Required Materials
-
This compound
-
Biomolecule (e.g., protein, antibody) in an amine-free buffer (e.g., PBS, HEPES, Borate)
-
Amine-free reaction buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 8.0-8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system: Size-Exclusion Chromatography (SEC) column (e.g., Zeba™ Spin Desalting Columns) or dialysis cassette appropriate for the biomolecule size.
2.1.2. Experimental Procedure
-
Prepare Biomolecule: Ensure the biomolecule solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer (e.g., PBS). Buffers containing primary amines like Tris are not compatible as they will compete for reaction with the NHS ester.[11]
-
Prepare Linker Stock Solution: Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO. For example, dissolve 2 mg of the linker in 100 µL of DMSO. Aqueous solutions of NHS esters are not stable and should be used immediately.[12]
-
Calculate Reagent Molar Ratio: Determine the desired molar excess of the linker relative to the biomolecule. A starting point of 10-20 molar equivalents of linker to 1 molar equivalent of protein is recommended. This ratio should be optimized for the specific application.
-
Conjugation Reaction: Add the calculated volume of the linker stock solution to the biomolecule solution. Vortex gently to mix.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The reaction is strongly pH-dependent; optimal pH is between 8.3-8.5.[12] At higher pH values, the rate of NHS ester hydrolysis increases significantly, reducing conjugation efficiency.[11][13]
-
Quench Reaction (Optional but Recommended): Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature. This step ensures that any unreacted NHS ester is hydrolyzed or reacts with the Tris buffer.[11]
-
Purification: Remove excess, unreacted linker and reaction byproducts (N-hydroxysuccinimide) from the alkyne-modified biomolecule. This is critical for the efficiency of the subsequent click reaction. Use an appropriate method such as SEC or dialysis.
The resulting purified product is an alkyne-modified biomolecule ready for Stage 2.
Stage 2: Protocol for CuAAC Click Reaction
This protocol describes the conjugation of the alkyne-modified biomolecule (from Stage 1) to an azide-containing molecule (e.g., fluorescent probe, biotin-azide).
2.2.1. Required Materials
-
Alkyne-modified biomolecule (from Stage 1)
-
Azide-containing molecule of interest
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Cu(I)-stabilizing ligand stock solution (e.g., 100 mM THPTA in water). THPTA is a water-soluble ligand recommended for bioconjugation.[7]
-
Reducing Agent: Sodium Ascorbate (B8700270) stock solution (e.g., 100 mM in water). This must be prepared fresh immediately before use. [9]
-
Purification system (SEC, dialysis, etc.)
2.2.2. Experimental Procedure
-
Prepare Reactants: In a microcentrifuge tube, combine the alkyne-modified biomolecule and the azide-containing molecule in a suitable buffer (e.g., PBS). A 2 to 5-fold molar excess of the azide (B81097) molecule over the alkyne-biomolecule is recommended as a starting point.[14]
-
Prepare Catalyst Premix: In a separate tube, prepare the Cu(I)-ligand catalyst complex. Add the CuSO₄ stock solution to the THPTA ligand stock solution. A 1:5 molar ratio of Cu:Ligand is often recommended to accelerate the reaction and protect the biomolecule.[14][15] For example, mix 5 µL of 20 mM CuSO₄ with 10 µL of 100 mM THPTA. Vortex briefly and let stand for 1-2 minutes.
-
Add Catalyst: Add the prepared catalyst premix to the biomolecule/azide mixture. The final concentration of CuSO₄ is typically between 50 µM and 250 µM.[14]
-
Initiate Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the click reaction. The final concentration of sodium ascorbate is typically 1-5 mM.[14][15] Mix gently by inverting the tube.
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature, protected from light.[7][16] The reaction is generally pH-insensitive and works well in a pH range of 4-11.[9]
-
Purification: Purify the final conjugate to remove the copper catalyst, excess reagents, and byproducts using an appropriate method such as SEC or dialysis.
Data Presentation: Summary of Reaction Conditions
The following tables summarize the key quantitative parameters for each stage of the conjugation.
Table 1: Reaction Parameters for Stage 1 (NHS Ester Conjugation)
| Parameter | Recommended Range | Notes |
|---|---|---|
| Reaction pH | 7.2 - 8.5 | Optimal pH is ~8.3.[12] Lower pH decreases reaction rate; higher pH increases NHS ester hydrolysis.[11][17] |
| Buffer Type | Phosphate, Bicarbonate, HEPES, Borate | Must be free of primary amines (e.g., Tris).[11] |
| Molar Ratio (Linker:Biomolecule) | 5:1 to 25:1 | Must be optimized for the specific biomolecule and desired degree of labeling. |
| Reaction Temperature | 4°C to 25°C (Room Temp) | Lower temperature can be used to slow hydrolysis and extend reaction time.[11] |
| Reaction Time | 0.5 - 4 hours | Can be extended to overnight at 4°C. |
Table 2: Reaction Parameters for Stage 2 (CuAAC Click Reaction)
| Parameter | Recommended Range | Notes |
|---|---|---|
| Reaction pH | 4.0 - 11.0 | Reaction is highly tolerant of pH variations.[9] |
| Molar Ratio (Azide:Alkyne) | 2:1 to 10:1 | Excess azide drives the reaction to completion.[14] |
| Final Copper(II) Concentration | 50 µM - 250 µM | Higher concentrations can increase reaction rate but may also damage biomolecules.[14] |
| Molar Ratio (Ligand:Copper) | 2:1 to 5:1 | A 5:1 ratio is recommended to protect biomolecules.[14][15] |
| Final Sodium Ascorbate Conc. | 1 mM - 5 mM | Must be prepared fresh. Acts as the reducing agent.[14] |
| Reaction Temperature | 25°C (Room Temp) | Reaction is typically rapid at room temperature. |
| Reaction Time | 30 - 60 minutes | Longer times may be needed for very dilute samples. |
Visualization of Workflow and Chemistry
Caption: Experimental workflow for the two-stage bioconjugation protocol.
Caption: Chemical reaction scheme for the two-stage conjugation process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. medkoo.com [medkoo.com]
- 4. Propargyl-PEG4-NHS ester, 1428629-70-2 | BroadPharm [broadpharm.com]
- 5. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Click chemistry - Wikipedia [en.wikipedia.org]
- 9. interchim.fr [interchim.fr]
- 10. researchgate.net [researchgate.net]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. help.lumiprobe.com [help.lumiprobe.com]
- 14. jenabioscience.com [jenabioscience.com]
- 15. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
Application Notes and Protocols: Propargyl-PEG4-CH2CO2-NHS in Proteomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG4-CH2CO2-NHS is a versatile bifunctional linker that has become an invaluable tool in chemical proteomics and activity-based protein profiling (ABPP).[1][2][3][4][5][6] This reagent features two key functional groups: an N-hydroxysuccinimide (NHS) ester and a terminal alkyne (propargyl group), connected by a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer. The NHS ester allows for covalent labeling of proteins on primary amines, such as the N-terminus and the side chain of lysine (B10760008) residues.[7][8][9][10] The propargyl group serves as a handle for bioorthogonal "click" chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the attachment of reporter molecules like biotin (B1667282) or fluorophores for protein enrichment and detection.[11][12][13][14] The PEG4 spacer enhances the solubility of the reagent and the labeled proteins in aqueous buffers.[1][2][15]
These application notes provide an overview of the use of this compound in quantitative proteomics workflows, including detailed experimental protocols and representative data.
Applications in Proteomics
The primary application of this compound in proteomics is to identify and quantify proteins that interact with a small molecule of interest or to profile the activity of specific enzyme classes.[12][16] This is typically achieved through competitive or comparative activity-based protein profiling (ABPP).
-
Target Deconvolution of Bioactive Compounds: A small molecule of interest can be modified to include a this compound linker. This modified compound is then introduced to a cellular lysate or live cells to label its protein targets. Subsequent click chemistry with an azide-biotin tag allows for the enrichment and identification of these targets by mass spectrometry.
-
Activity-Based Protein Profiling (ABPP): In a competitive ABPP workflow, a broad-spectrum probe with a reactive group and a reporter tag is used to label a class of enzymes.[16] By pre-incubating the proteome with a library of compounds, researchers can identify inhibitors that prevent the labeling of specific enzymes by the probe. This compound can be incorporated into the design of these probes.
-
Mapping Ligandable Hotspots: This reagent can be used to broadly label solvent-accessible lysines on proteins. Changes in the labeling pattern upon the introduction of a ligand can reveal binding sites and conformational changes.
Quantitative Data Presentation
Quantitative proteomics experiments using this compound typically aim to identify proteins that show a significant change in abundance or labeling intensity between different experimental conditions. The data is often presented in tables that include the identified protein, the magnitude of change (fold change), and a measure of statistical significance (p-value or q-value).
Below is a representative table summarizing hypothetical quantitative data from a competitive ABPP experiment designed to identify the targets of a novel inhibitor. In this example, a cell lysate was treated with either the inhibitor or a vehicle control, followed by labeling with an alkyne-functionalized probe and enrichment using click chemistry.
| Protein ID (UniProt) | Gene Name | Protein Name | Log2 (Fold Change) (Inhibitor/Control) | p-value |
| P00761 | TRY1 | Trypsin-1 | -2.58 | 0.001 |
| P07711 | CTSB | Cathepsin B | -2.15 | 0.003 |
| P00742 | ELA2 | Neutrophil elastase | -1.89 | 0.008 |
| Q9UGT2 | PRSS55 | Serine protease 55 | -1.55 | 0.012 |
| P15169 | HSPA8 | Heat shock cognate 71 kDa protein | 0.12 | 0.85 |
| P62258 | ACTG1 | Actin, cytoplasmic 2 | -0.05 | 0.92 |
Interpretation of the Data:
-
Negative Log2 (Fold Change) indicates that the protein was less abundant in the inhibitor-treated sample, suggesting that the inhibitor prevented the labeling of this protein by the alkyne probe. In this example, Trypsin-1, Cathepsin B, Neutrophil elastase, and Serine protease 55 are potential targets of the inhibitor.
-
p-value represents the statistical significance of the observed fold change. A lower p-value indicates a higher confidence that the observed change is not due to random chance.
-
Proteins with a Log2 (Fold Change) close to zero and a high p-value (e.g., HSPA8 and ACTG1) are considered non-specific binders or background proteins.
Experimental Protocols
Here are detailed protocols for a typical chemical proteomics workflow using this compound.
Protocol 1: Labeling of a Purified Protein with this compound
This protocol describes the labeling of a purified protein with the alkyne linker.
Materials:
-
This compound
-
Purified protein of interest
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5[9][10]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[7][9]
-
Desalting column (e.g., Glen Gel-Pak™ or equivalent)[7]
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare Protein Solution: Dissolve the purified protein in the reaction buffer to a final concentration of 1-10 mg/mL.[10]
-
Prepare NHS Ester Stock Solution: Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL. This solution should be prepared fresh.[17]
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically for each protein.
-
Incubation: Gently mix the reaction and incubate for 1-4 hours at room temperature or overnight on ice.[7][9]
-
Purification: Remove the excess, unreacted linker by passing the reaction mixture through a desalting column equilibrated with PBS, according to the manufacturer's instructions.
-
Storage: The alkyne-labeled protein can be stored at 4°C for short-term use or at -20°C to -80°C for long-term storage.[17]
Protocol 2: Click Chemistry Reaction for Biotin Tagging
This protocol describes the attachment of an azide-biotin tag to the alkyne-labeled protein.
Materials:
-
Alkyne-labeled protein (from Protocol 1)
-
Azide-PEG-Biotin
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
PBS
Procedure:
-
Prepare Click Chemistry Reagents:
-
Azide-PEG-Biotin: 10 mM in DMSO
-
CuSO4: 50 mM in water
-
TCEP: 50 mM in water (prepare fresh)
-
TBTA: 10 mM in DMSO
-
-
Set up the Click Reaction: In a microcentrifuge tube, combine the following in order:
-
Alkyne-labeled protein (to a final concentration of 1-2 mg/mL)
-
Azide-PEG-Biotin (to a final concentration of 100 µM)
-
CuSO4 (to a final concentration of 1 mM)
-
TCEP (to a final concentration of 1 mM)
-
TBTA (to a final concentration of 100 µM)
-
Adjust the final volume with PBS.
-
-
Incubation: Incubate the reaction for 1 hour at room temperature with gentle shaking.
-
Purification: The biotinylated protein can be purified from excess reagents using a desalting column or by protein precipitation.
Protocol 3: Enrichment of Biotinylated Proteins and Sample Preparation for Mass Spectrometry
This protocol describes the enrichment of biotinylated proteins from a complex mixture (e.g., a cell lysate) and their preparation for mass spectrometry analysis.
Materials:
-
Biotinylated protein sample
-
Streptavidin-agarose beads or magnetic beads
-
Wash Buffer 1: 1% SDS in PBS
-
Wash Buffer 2: 6 M Urea in PBS
-
Wash Buffer 3: PBS
-
Ammonium (B1175870) bicarbonate (50 mM)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
Procedure:
-
Enrichment:
-
Incubate the biotinylated protein sample with streptavidin beads for 1-2 hours at 4°C with rotation.
-
Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3 to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in 50 mM ammonium bicarbonate.
-
Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 56°C to reduce disulfide bonds.
-
Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate for 30 minutes in the dark to alkylate cysteines.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Extraction and Desalting:
-
Collect the supernatant containing the digested peptides.
-
Acidify the peptides with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 ZipTip or equivalent.
-
-
Mass Spectrometry Analysis: Analyze the desalted peptides by LC-MS/MS.
Visualizations
Below are diagrams illustrating the key chemical reactions and the experimental workflow.
Caption: Chemical reactions involving this compound.
Caption: Overview of the experimental workflow.
References
- 1. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Immunomart [immunomart.com]
- 5. Activity-based protein profiling: Recent advances in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Acid cleavable biotin-alkyne improves sensitivity for direct detection of biotin labeled peptides in BONCAT analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Activity-based protein profiling reveals deubiquitinase and aldehyde dehydrogenase targets of a cyanopyrrolidine probe - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. vectorlabs.com [vectorlabs.com]
- 13. researchgate.net [researchgate.net]
- 14. Alkyne Reagents, Click Chemistry Tools | BroadPharm [broadpharm.com]
- 15. researchgate.net [researchgate.net]
- 16. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Application Notes: Optimizing Buffer pH for NHS Ester Reactions with Proteins
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. NHS ester protocol for labeling proteins [abberior.rocks]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. interchim.fr [interchim.fr]
- 10. glenresearch.com [glenresearch.com]
- 11. biotium.com [biotium.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. benchchem.com [benchchem.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
Synthesis of PROTACs Utilizing Propargyl-PEG4-CH2CO2-NHS: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of Proteolysis-Targeting Chimeras (PROTACs) using the heterobifunctional linker, Propargyl-PEG4-CH2CO2-NHS. This linker features a propargyl group for subsequent copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry, and an N-hydroxysuccinimide (NHS) ester for efficient amine-reactive conjugation. The inclusion of a four-unit polyethylene (B3416737) glycol (PEG) chain enhances the solubility and can favorably impact the cell permeability of the final PROTAC molecule.[1][2][3] These protocols outline the modular synthesis approach, purification, and characterization of the resulting PROTACs.
Introduction to PROTAC Technology
Proteolysis-Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs).[2] A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[2] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome. This catalytic mechanism allows for the sub-stoichiometric degradation of target proteins, presenting a powerful alternative to traditional small-molecule inhibitors. The linker itself is a critical component, influencing the efficacy, solubility, cell permeability, and pharmacokinetic properties of the PROTAC.[2][3]
The Role of the this compound Linker
The this compound linker offers a versatile platform for PROTAC synthesis. Its key features include:
-
NHS Ester: This amine-reactive group allows for the straightforward formation of a stable amide bond with a primary or secondary amine on either the warhead or the E3 ligase ligand.[4][5]
-
PEG4 Spacer: The hydrophilic four-unit PEG chain can improve the solubility of the PROTAC, which is often a challenge with these relatively large molecules. The flexibility and length of the PEG spacer can also be critical for optimal ternary complex formation between the target protein, the PROTAC, and the E3 ligase.[2][3]
-
Propargyl Group: The terminal alkyne functionality enables the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), for the final conjugation step. This reaction is highly efficient, specific, and proceeds under mild conditions, making it ideal for complex molecule synthesis.[4][5]
PROTAC Synthesis Workflow
The synthesis of a PROTAC using this compound typically follows a modular, two-step strategy. The choice of which component (warhead or E3 ligase ligand) to first conjugate with the linker depends on the specific chemistry of the ligands and the overall synthetic plan. Below is a generalized workflow:
Caption: A generalized workflow for PROTAC synthesis using this compound.
Experimental Protocols
Materials and Equipment:
-
This compound
-
Amine-functionalized warhead (POI ligand)
-
Azide-functionalized E3 ligase ligand
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate (B8700270)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Deionized water
-
Acetonitrile (B52724) (ACN)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Silica (B1680970) gel for column chromatography
-
High-performance liquid chromatography (HPLC) system (preparative and analytical)
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
Nuclear magnetic resonance (NMR) spectrometer
-
Standard laboratory glassware, magnetic stir plates, and rotary evaporator
Protocol 1: Synthesis of Warhead-Linker Conjugate via NHS Ester Coupling
This protocol describes the conjugation of an amine-containing warhead to the this compound linker.
-
Preparation: Ensure all glassware is thoroughly dried. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) if the warhead is sensitive to air or moisture.
-
Dissolution: In a round-bottom flask, dissolve the amine-functionalized warhead (1.0 equivalent) in anhydrous DMF or DMSO.
-
Base Addition: Add DIPEA or TEA (2.0-3.0 equivalents) to the solution to act as a base.
-
Linker Addition: In a separate vial, dissolve this compound (1.1-1.2 equivalents) in a minimal amount of anhydrous DMF or DMSO. Add this solution dropwise to the warhead solution while stirring.
-
Reaction: Stir the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by LC-MS by observing the consumption of the starting materials and the appearance of the desired product mass.
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., EtOAc or DCM).
-
Wash the organic layer sequentially with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of MeOH in DCM or EtOAc/hexanes) to isolate the pure Warhead-Linker conjugate.
-
-
Characterization: Confirm the identity and purity of the product by LC-MS and NMR spectroscopy.
Protocol 2: Synthesis of the Final PROTAC via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the "click" reaction between the Warhead-Linker conjugate and an azide-functionalized E3 ligase ligand.
-
Preparation: In a reaction vial, dissolve the Warhead-Linker conjugate (1.0 equivalent) and the azide-functionalized E3 ligase ligand (1.0-1.1 equivalents) in a mixture of t-butanol and water (e.g., 1:1 v/v).
-
Catalyst Preparation:
-
In a separate microfuge tube, prepare a fresh solution of the copper catalyst. Add copper(II) sulfate (0.1-0.2 equivalents) and a ligand such as TBTA (0.2-0.4 equivalents).
-
In another tube, prepare a fresh solution of a reducing agent, such as sodium ascorbate or TCEP (0.5-1.0 equivalent), in water.
-
-
Reaction:
-
Add the reducing agent solution to the reaction mixture, followed by the copper catalyst solution.
-
Stir the reaction vigorously at room temperature. The reaction is typically complete within 1-4 hours. Monitor the progress by LC-MS.
-
-
Purification:
-
Upon completion, the crude reaction mixture can be directly purified by preparative reverse-phase HPLC.
-
Use a suitable gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) or formic acid as a modifier.
-
Collect the fractions containing the desired product and lyophilize to obtain the final PROTAC as a solid.
-
-
Characterization: Confirm the identity, purity, and structure of the final PROTAC using analytical HPLC, high-resolution mass spectrometry (HRMS), and NMR spectroscopy (¹H and ¹³C).
Data Presentation
The following table provides illustrative data for a hypothetical PROTAC synthesis using the described protocols. Actual results may vary depending on the specific warhead and E3 ligase ligands used.
| Step | Product | Starting Material (Warhead) | Starting Material (Linker/E3 Ligand) | Yield (%) | Purity (by HPLC) |
| 1 | Warhead-Linker Conjugate | 100 mg | This compound | 75% | >95% |
| 2 | Final PROTAC | 80 mg (Warhead-Linker) | Azide-E3 Ligase Ligand | 60% | >98% |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of a PROTAC, leading to targeted protein degradation.
Caption: A typical workflow for the purification of a PROTAC using preparative HPLC.
Conclusion
The this compound linker is a valuable tool for the modular synthesis of PROTACs. The protocols provided herein offer a general framework for the successful conjugation of warheads and E3 ligase ligands to generate novel protein degraders. Researchers should note that reaction conditions, purification strategies, and yields will need to be optimized for each specific PROTAC system. Careful characterization of all intermediates and the final product is essential to ensure the quality and reliability of subsequent biological evaluations.
References
- 1. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Surface Functionalization using Propargyl-PEG4-CH2CO2-NHS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG4-CH2CO2-NHS is a heterobifunctional linker designed for the covalent modification of surfaces to introduce terminal alkyne groups. This linker is particularly valuable for creating biocompatible and functionalized surfaces for a wide range of applications, including diagnostics, drug delivery, and biomaterial engineering.[1][2]
The molecule consists of three key components:
-
An N-Hydroxysuccinimide (NHS) ester , which is a highly reactive group that forms stable amide bonds with primary amines (-NH₂) present on a substrate surface.[1][3]
-
A polyethylene glycol (PEG) spacer (specifically, a tetra-ethylene glycol), which is hydrophilic and known to reduce non-specific protein adsorption and cell adhesion, thereby improving the biocompatibility of the surface.[4]
-
A terminal propargyl group (an alkyne), which serves as a reactive handle for subsequent covalent modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[4]
This two-step functionalization strategy allows for the controlled and oriented immobilization of a wide variety of azide-modified molecules, such as peptides, proteins, oligonucleotides, or small molecule drugs, onto an amine-bearing surface.
Workflow for Surface Functionalization
The overall process involves a sequential, two-stage modification of a substrate. First, the substrate is prepared to present primary amine groups. Second, the this compound linker is attached. Finally, an azide-containing molecule of interest is "clicked" onto the propargyl-functionalized surface.
Data Presentation: Surface Characterization
Successful surface modification can be verified at each stage using surface-sensitive analytical techniques. X-ray Photoelectron Spectroscopy (XPS) provides elemental composition, while water contact angle goniometry measures changes in surface hydrophilicity. The following tables present representative data from literature for similar surface modification schemes.
Table 1: Representative Water Contact Angle Measurements
| Surface State | Static Water Contact Angle (θ) | Expected Outcome |
| Cleaned Glass/Silicon | < 10° | Highly hydrophilic surface with exposed hydroxyl groups. |
| After Amine Silanization (APTES) | 35° - 70° | Increased hydrophobicity due to the alkyl chains of the silane (B1218182).[5] |
| After PEGylation | 45° - 65° | Contact angle may slightly decrease or increase depending on the underlying layer, but generally reflects the presence of the PEG chains.[6][7] |
Table 2: Representative XPS Surface Elemental Composition (%)
| Surface State | Carbon (C1s) | Oxygen (O1s) | Nitrogen (N1s) | Silicon (Si2p) |
| Piranha-Cleaned Silicon Wafer | ~0 | ~67 | ~0 | ~33 |
| After Amine Silanization (APTES) | Increased | Decreased | Present | Decreased |
| After Propargyl-PEG4 Immobilization | Significantly Increased | Maintained/Slight Increase | Maintained/Slight Decrease | Significantly Decreased |
Note: The significant increase in the Carbon signal and decrease in the Silicon signal after PEGylation are key indicators of a successful coating, as the PEG layer attenuates the photoelectrons from the underlying silicon substrate.[8]
Experimental Protocols
Important Considerations Before Starting:
-
The NHS ester is moisture-sensitive.[5] Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.
-
Prepare NHS ester solutions immediately before use. Do not prepare stock solutions for storage as the NHS ester moiety readily hydrolyzes in the presence of water.[5][9]
-
Use anhydrous, amine-free solvents such as Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) to dissolve the this compound linker.[4][5]
-
Avoid buffers containing primary amines (e.g., Tris, Glycine) during the NHS ester coupling step, as they will compete with the reaction.[5][9]
Protocol 1: Preparation of Amine-Functionalized Surfaces (Silanization)
This protocol describes the functionalization of glass or silicon oxide surfaces with (3-Aminopropyl)triethoxysilane (APTES).
Materials:
-
Glass slides or silicon wafers
-
Piranha solution (7:3 mixture of concentrated H₂SO₄:30% H₂O₂) - EXTREME CAUTION
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous Toluene
-
Acetone, Isopropanol (B130326), Deionized Water
-
Nitrogen gas stream
-
Oven or hot plate
Procedure:
-
Surface Cleaning: Immerse substrates in Piranha solution for 30 minutes to clean and hydroxylate the surface. (CAUTION: Piranha solution is extremely corrosive and reactive. Use appropriate personal protective equipment and work in a fume hood).
-
Rinse the substrates thoroughly with deionized water and dry under a stream of nitrogen.
-
Silanization: Prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the cleaned, dry substrates in the APTES solution.
-
Incubate for 2 hours at room temperature in an inert atmosphere (e.g., under nitrogen or argon) to prevent polymerization of the silane in solution.
-
Washing: Remove the substrates and rinse sequentially with toluene, acetone, and isopropanol to remove excess, unbound silane.
-
Dry the substrates under a nitrogen stream.
-
Curing: Cure the silane layer by baking the substrates at 110°C for 30-60 minutes. This promotes the formation of stable covalent siloxane bonds with the surface.[5]
-
The amine-functionalized substrates are now ready for linker immobilization.
Protocol 2: Immobilization of this compound
This protocol details the reaction between the amine-functionalized surface and the NHS ester linker.
Materials:
-
Amine-functionalized substrates (from Protocol 1)
-
This compound
-
Anhydrous DMSO or DMF
-
Phosphate-Buffered Saline (PBS), pH 7.4 (or Borate/HEPES buffer, pH 7.2-8.5)
-
Deionized water
-
Nitrogen gas stream
Procedure:
-
Equilibrate the vial of this compound to room temperature.
-
Immediately before use, prepare a 10 mM solution of the linker in anhydrous DMSO or DMF. For example, dissolve ~3.6 mg in 1 mL of solvent.
-
Place the amine-functionalized substrate in a suitable reaction chamber (e.g., a petri dish or a custom flow cell).
-
Cover the surface of the substrate with the linker solution. Ensure the entire surface is in contact with the solution.
-
Incubate for 30-60 minutes at room temperature or for 2 hours on ice.[5][9] The reaction can be performed in a humid chamber to prevent evaporation.
-
Washing: After incubation, remove the linker solution and wash the substrate thoroughly to remove any non-covalently bound reagent. A typical wash sequence is:
-
Rinse with DMSO or DMF to remove the bulk of the unreacted linker.
-
Rinse with PBS.
-
Rinse with deionized water.
-
-
Dry the substrate under a gentle stream of nitrogen.
-
The surface is now functionalized with terminal propargyl groups and is ready for the click chemistry reaction.
Protocol 3: Click Chemistry Conjugation of Azide-Modified Molecules
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach an azide-modified molecule to the propargyl-functionalized surface.
Materials:
-
Propargyl-functionalized substrate (from Protocol 2)
-
Azide-modified molecule of interest (e.g., peptide, protein, oligo)
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate (B8700270)
-
Tris-hydroxypropyltriazolylmethylamine (THPTA) ligand (optional, but recommended to stabilize Cu(I))
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Deionized water
-
Nitrogen gas stream
Procedure:
-
Prepare Reagent Stock Solutions:
-
Azide-Molecule: Dissolve the azide-modified molecule in the reaction buffer to the desired final concentration (e.g., 10 µM - 1 mM).
-
Copper Sulfate: Prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
Sodium Ascorbate: Prepare a 500 mM stock solution of sodium ascorbate in deionized water. This solution must be made fresh immediately before use.
-
THPTA (Optional): Prepare a 50 mM stock solution in deionized water.
-
-
Prepare Click Reaction Mixture: In a single tube, combine the reagents in the following order. The final concentrations are suggestions and may require optimization.
-
Start with the solution of your azide-modified molecule.
-
Add Copper Sulfate solution to a final concentration of 1 mM.
-
(Optional) Add THPTA ligand to a final concentration of 5 mM (maintaining a 5:1 ratio to copper).
-
-
Place the propargyl-functionalized substrate in a reaction chamber.
-
Initiate Reaction: Add the sodium ascorbate stock solution to the click reaction mixture to a final concentration of 5 mM. Mix gently but thoroughly. The solution may turn a faint yellow/orange color.
-
Immediately cover the substrate surface with the complete click reaction mixture.
-
Incubate for 1-4 hours at room temperature, protected from light. Gentle agitation can improve reaction efficiency.
-
Washing: Remove the substrate from the reaction solution. Wash thoroughly with deionized water, followed by an appropriate buffer for your biomolecule, to remove copper and unreacted reagents.
-
Dry the surface under a nitrogen stream. The surface is now functionalized with the molecule of interest.
Logical Relationships in Functionalization Chemistry
The chemistry involves two key orthogonal reactions, ensuring a controlled, stepwise modification of the surface.
References
- 1. Propargyl-PEG-NHS - Ruixibiotech [ruixibiotech.com]
- 2. Alkyne PEG NHS, ALK-PEG-NHS [nanocs.net]
- 3. Propargyl-PEG1-NHS ester, 1174157-65-3 | BroadPharm [broadpharm.com]
- 4. Propargyl-PEG4-NHS ester, 1428629-70-2 | BroadPharm [broadpharm.com]
- 5. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A functionalized poly(ethylene glycol)-based bioassay surface chemistry that facilitates bio-immobilization and inhibits non-specific protein, bacterial, and mammalian cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
optimizing molar excess of Propargyl-PEG4-CH2CO2-NHS for protein labeling
This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for researchers using Propargyl-PEG4-CH2CO2-NHS for protein labeling. The goal is to help you optimize the molar excess of the reagent to achieve your desired degree of labeling consistently.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a chemical modification reagent used in bioconjugation.[1][2] It contains three key components:
-
N-Hydroxysuccinimide (NHS) ester: This is an amine-reactive group that forms a stable, covalent amide bond with primary amines (—NH₂) found on proteins, such as the side chain of lysine (B10760008) residues and the N-terminus.[3][4]
-
Polyethylene Glycol (PEG4) spacer: This is a short, hydrophilic PEG linker that increases the solubility of the reagent and the resulting conjugate in aqueous buffers.[1][5][6] This can help reduce protein aggregation.[5]
-
Propargyl group: This is a terminal alkyne group that can be used in subsequent "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach other molecules (e.g., fluorophores, drugs, or biotin) that have an azide (B81097) group.[2][6][7]
Q2: What is the optimal molar excess of the reagent for labeling my protein?
There is no single optimal molar excess; it must be determined empirically for each specific protein and desired outcome.[8][9] The ideal ratio depends on several factors, including protein concentration, the number of available lysine residues, and the desired degree of labeling (DOL).[10][11] A common starting point for labeling antibodies and other proteins is a 5- to 20-fold molar excess of the NHS ester over the protein.[5][11] For dilute protein solutions (< 2 mg/mL), a higher molar excess may be required to achieve the same labeling efficiency.[4][11]
Q3: How does pH affect the labeling reaction?
pH is a critical factor for successful labeling.[7] The reaction between the NHS ester and primary amines is highly pH-dependent.[7][12]
-
Optimal pH: The ideal pH range is typically 8.3-8.5.[7][12] In this range, the primary amines on lysine residues are sufficiently deprotonated and available for nucleophilic attack on the NHS ester.
-
Low pH (<7): At lower pH, the amine groups are protonated (—NH₃⁺), making them unreactive.[7]
-
High pH (>9): At higher pH, the hydrolysis of the NHS ester accelerates significantly, reducing the amount of reagent available to react with the protein.[7]
Q4: Which buffers are compatible with this reaction?
The choice of buffer is crucial. You must use a buffer that does not contain primary amines, as these will compete with the protein for reaction with the NHS ester.[7][11][13]
-
Recommended Buffers: Phosphate-buffered saline (PBS) at pH 7.2-7.4 (note: reaction will be slower), sodium bicarbonate buffer (0.1 M, pH 8.3), or borate (B1201080) buffer are commonly used.[7][10][14]
-
Incompatible Buffers: Avoid buffers containing Tris (e.g., TBS) or glycine, as they contain primary amines that will quench the reaction.[11][13][15] If your protein is in an incompatible buffer, you must perform a buffer exchange using methods like dialysis or desalting columns before starting the labeling reaction.[13]
Q5: How can I determine the Degree of Labeling (DOL)?
The Degree of Labeling (DOL), also known as the Degree of Substitution (DOS), is the average number of reagent molecules conjugated to each protein molecule.[8][16] Accurately calculating the DOL is essential for optimizing and reproducing your experiments.[8] For proteins labeled with a UV-active molecule (like a dye), this can be determined spectrophotometrically after removing all unbound labels.[9][16][17] You would measure the absorbance at 280 nm (for the protein) and at the maximum absorbance wavelength (λ_max) of the attached label.[9][17]
Since the propargyl group itself is not easily quantifiable by absorbance, the DOL is typically determined after the secondary click chemistry step where a reporter molecule (like a fluorescent dye with a known extinction coefficient) is attached.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Labeling Efficiency | Incompatible Buffer: Buffer contains primary amines (e.g., Tris, glycine) that compete with the reaction.[13][14] | Perform buffer exchange into an amine-free buffer like PBS or sodium bicarbonate (pH 7.2-8.5) using dialysis or a desalting column.[13] |
| Incorrect pH: The reaction buffer pH is too low (<7.2), protonating the amines, or too high (>9.0), causing rapid reagent hydrolysis.[7] | Verify the buffer pH with a calibrated meter and adjust to the optimal range of 8.3-8.5.[14] | |
| Hydrolyzed Reagent: The this compound reagent is moisture-sensitive and has degraded.[11][14] | Prepare the NHS ester solution in anhydrous DMSO or DMF immediately before use.[4][7] Do not store the reagent in aqueous solution.[4][14] Ensure the solid reagent is stored desiccated at -20°C.[11] | |
| Low Protein Concentration: Dilute protein solutions (<1-2 mg/mL) can lead to lower labeling efficiency.[4][11] | Concentrate the protein solution if possible. Alternatively, increase the molar excess of the NHS ester reagent.[4] | |
| Inaccessible Amines: The primary amines on the protein surface are sterically hindered or buried within the protein's structure.[14] | This is an inherent property of the protein. While difficult to change, sometimes minor adjustments in pH or buffer composition can alter protein conformation slightly. Consider alternative conjugation chemistries if the issue persists. | |
| Protein Precipitation During/After Labeling | High Degree of Labeling: Over-labeling can alter the protein's isoelectric point or increase its hydrophobicity, leading to aggregation.[9] | Decrease the molar excess of the NHS ester in the reaction to target a lower DOL. Perform small-scale pilot reactions to find the optimal ratio.[10] |
| Solvent Shock: Adding too large a volume of organic solvent (DMSO/DMF) at once can cause the protein to precipitate. | Add the NHS ester solution dropwise to the protein solution while gently stirring.[4] Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.[11] | |
| Protein Instability: The protein may be inherently unstable under the required reaction conditions (e.g., pH 8.3). | Reduce the reaction time or perform the incubation at a lower temperature (e.g., 4°C for a longer duration) to minimize protein denaturation.[14] | |
| Inconsistent Results Between Batches | Variable Reagent Activity: The NHS ester reagent may have degraded due to improper storage or handling. | Always use freshly prepared solutions of the NHS ester from a properly stored, desiccated stock.[14] |
| Inaccurate Quantitation: Errors in measuring protein or reagent concentration will alter the molar ratio. | Accurately determine the protein concentration before each reaction using a reliable method (e.g., A280 or BCA assay). Carefully weigh the NHS ester or use a precisely prepared stock solution. | |
| Procedural Variations: Minor differences in incubation time, temperature, or pH can affect the outcome.[9] | Follow a standardized, written protocol for all labeling reactions to ensure consistency.[3] |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling
This protocol is a starting point and should be optimized for your specific protein.[3][10]
-
Buffer Preparation: Prepare a suitable reaction buffer, such as 0.1 M sodium bicarbonate, pH 8.3. Ensure the buffer is free of primary amines.[7]
-
Protein Preparation: If your protein is in an incompatible buffer, exchange it into the reaction buffer. Adjust the protein concentration to 2-10 mg/mL.[10]
-
Reagent Preparation: Immediately before use, allow the vial of this compound to warm to room temperature.[4][11] Prepare a 10 mM stock solution by dissolving the reagent in high-quality, anhydrous DMSO or DMF.[4][11]
-
Reaction Setup: While gently stirring, add the calculated volume of the NHS ester stock solution to the protein solution. A starting point is a 10-fold molar excess.
-
Incubation: Incubate the reaction at room temperature for 1 hour or at 4°C for 2-4 hours.[10][11] Protect the reaction from light if any components are light-sensitive.
-
Purification: Remove the unreacted reagent and byproducts (N-hydroxysuccinimide) immediately after incubation using a desalting column (gel filtration) or dialysis equilibrated with your desired storage buffer (e.g., PBS).[7][10][11]
Protocol 2: Workflow for Optimizing Molar Excess
Optimizing the molar excess is crucial for achieving the desired Degree of Labeling (DOL).[9][10]
-
Set Up Pilot Reactions: Prepare several small-scale labeling reactions in parallel. Use a constant concentration of your target protein and vary the molar excess of the this compound reagent (e.g., 2x, 5x, 10x, 20x, 40x).
-
Perform Labeling: Follow the general labeling protocol (Protocol 1) for each reaction.
-
Purify Conjugates: Purify each conjugate using the same method to remove excess reagent.
-
Click Reaction: Perform a subsequent click chemistry reaction on a small aliquot of each purified conjugate with an azide-containing reporter molecule (e.g., Azide-Fluor 488).
-
Final Purification: Purify the newly labeled conjugates to remove excess reporter molecules.
-
Determine DOL: Analyze each sample using spectrophotometry to determine the DOL.
-
Functional Assay: Perform a functional assay (e.g., ELISA, binding assay) on each conjugate to ensure that the labeling has not compromised the protein's biological activity.
-
Select Optimal Ratio: Choose the molar excess that provides the desired DOL without negatively impacting protein function.
Visual Guides
Caption: A logical workflow for optimizing the molar excess of the labeling reagent.
Caption: Reaction of an NHS ester with a protein's primary amine to form a stable amide bond.
Caption: A logical flowchart for troubleshooting common causes of low labeling efficiency.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NHS ester protocol for labeling proteins [abberior.rocks]
- 4. biotium.com [biotium.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Propargyl-PEG4-NHS ester, 1428629-70-2 | BroadPharm [broadpharm.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. glenresearch.com [glenresearch.com]
- 11. broadpharm.com [broadpharm.com]
- 12. fluidic.com [fluidic.com]
- 13. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 14. benchchem.com [benchchem.com]
- 15. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Degree of labeling (DOL) step by step [abberior.rocks]
- 17. info.gbiosciences.com [info.gbiosciences.com]
common side reactions with NHS ester crosslinkers and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during bioconjugation experiments using N-hydroxysuccinimide (NHS) ester crosslinkers. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of an NHS ester crosslinker?
NHS esters react with primary amines (-NH₂), such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds. This reaction, known as aminolysis, is most efficient in the pH range of 7.2 to 8.5.[1]
Q2: What are the most common side reactions with NHS esters?
The most significant side reaction is the hydrolysis of the NHS ester group in the presence of water. This reaction competes with the desired aminolysis and results in a non-reactive carboxylic acid, which reduces the efficiency of the crosslinking. Other potential side reactions, though less common, include reactions with the hydroxyl groups of serine, threonine, and tyrosine, and the sulfhydryl group of cysteine.
Q3: How does pH affect the crosslinking reaction?
The pH of the reaction buffer is a critical factor.
-
Low pH (<7): Primary amines are predominantly protonated (-NH₃⁺), making them poor nucleophiles and significantly slowing down the desired aminolysis reaction.
-
Optimal pH (7.2-8.5): This range provides a good balance between having a sufficient concentration of deprotonated, reactive primary amines and minimizing the rate of NHS ester hydrolysis.
-
High pH (>8.5): The rate of hydrolysis of the NHS ester increases significantly, which can outcompete the aminolysis reaction and reduce the overall yield of the conjugated product.[1]
Q4: Which buffers should I use for NHS ester crosslinking?
It is crucial to use buffers that do not contain primary amines, as these will compete with the target molecule for reaction with the NHS ester.
-
Recommended Buffers: Phosphate-buffered saline (PBS), borate (B1201080) buffer, carbonate/bicarbonate buffer, and HEPES buffer are commonly used.
-
Buffers to Avoid: Tris and glycine (B1666218) buffers are incompatible with NHS ester reactions due to the presence of primary amines. However, they can be used to quench the reaction at the end of the experiment.[1][2]
Q5: How should I store and handle NHS ester crosslinkers?
NHS esters are sensitive to moisture. They should be stored in a desiccated environment at -20°C. To prevent condensation, it is important to allow the reagent vial to equilibrate to room temperature before opening. For NHS esters that are not water-soluble, anhydrous (dry) organic solvents like DMSO or DMF should be used to prepare stock solutions. It is recommended to prepare these stock solutions fresh for each experiment.
Troubleshooting Guides
Issue 1: Low Crosslinking/Labeling Efficiency
| Potential Cause | Recommended Solution |
| Incorrect Buffer pH | Verify the pH of your reaction buffer using a calibrated pH meter. Adjust the pH to the optimal range of 7.2-8.5. |
| Presence of Primary Amines in Buffer | Ensure your buffer is free of primary amines (e.g., Tris, glycine). If necessary, perform a buffer exchange of your protein sample into a recommended buffer like PBS. |
| Hydrolysis of NHS Ester | Prepare the NHS ester stock solution immediately before use. If using a non-sulfonated NHS ester, use anhydrous DMSO or DMF. Consider performing the reaction at a lower temperature (4°C) to slow down the rate of hydrolysis, though this may require a longer incubation time. |
| Low Reactant Concentration | Increase the concentration of your protein and/or the molar excess of the NHS ester crosslinker. A higher concentration of reactants will favor the bimolecular aminolysis reaction over the hydrolysis reaction. |
| Inaccessible Amine Groups | The primary amines on your target protein may be buried within its three-dimensional structure. Consider denaturing the protein, if permissible for your application, to expose more amine groups. Alternatively, use a crosslinker with a longer spacer arm. |
| Inactive NHS Ester Reagent | The NHS ester may have hydrolyzed due to improper storage or handling. Test the reactivity of your NHS ester reagent (see Protocol 2). If inactive, use a fresh vial of the reagent. |
Issue 2: Protein Aggregation/Precipitation During Crosslinking
| Potential Cause | Recommended Solution |
| High Molar Excess of Crosslinker | An excessive amount of crosslinker can lead to over-modification of the protein, altering its charge and solubility, which can cause aggregation.[3] Perform a titration to determine the optimal molar ratio of crosslinker to protein. |
| Hydrophobicity of the Crosslinker | Some NHS ester crosslinkers are hydrophobic and can induce aggregation when conjugated to a protein.[4] Consider using a water-soluble version of the crosslinker (e.g., Sulfo-SMCC instead of SMCC).[4] |
| Incorrect Reaction Conditions | Suboptimal pH or buffer composition can contribute to protein instability and aggregation. Ensure you are using the correct buffer and pH for both the protein and the crosslinking reaction. |
| Inherent Instability of the Protein | Some proteins are naturally prone to aggregation, and the modification process can exacerbate this.[4] Try performing the reaction at a lower temperature (4°C). You can also include additives in your buffer that are known to increase protein stability, such as glycerol (B35011) or specific salts, provided they do not interfere with the crosslinking reaction.[5][6] |
Quantitative Data Summary
The efficiency of an NHS ester crosslinking reaction is a competition between the desired aminolysis (reaction with primary amines) and the undesired hydrolysis (reaction with water). The rates of both reactions are highly dependent on the pH of the solution.
Table 1: Half-Life of NHS Esters at Various pH Values and Temperatures
This table illustrates the stability of the NHS ester functional group under different conditions. A shorter half-life indicates a faster rate of hydrolysis.
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours[1][7] |
| 8.0 | 4 | ~1 hour |
| 8.6 | 4 | 10 minutes[1][7] |
Table 2: Qualitative Comparison of Aminolysis vs. Hydrolysis
While specific rate constants can vary depending on the specific NHS ester and the amine, the following table provides a general comparison.
| Condition | Rate of Aminolysis | Rate of Hydrolysis | Outcome |
| Low protein concentration | Slower | Dominant | Low crosslinking efficiency.[8][] |
| High protein concentration | Faster | Less significant | Higher crosslinking efficiency. |
| Optimal pH (7.2-8.5) | Fast | Moderate | Good balance for efficient crosslinking. |
| High pH (>8.5) | Very Fast | Very Fast | Hydrolysis can significantly reduce yield. |
It has been reported that for NHS-activated monolayers, the heterogeneous aminolysis rate constant can be three orders of magnitude lower than the rate constant for hydrolysis, highlighting the importance of optimizing reaction conditions to favor the desired reaction.[2][8][][10][11]
Experimental Protocols
Protocol 1: General Procedure for Protein-Protein Crosslinking using an NHS Ester
This protocol provides a general guideline for crosslinking two purified proteins. Optimization may be required for specific proteins and crosslinkers.
Materials:
-
Purified Protein A
-
Purified Protein B
-
Homobifunctional NHS ester crosslinker (e.g., DSS, BS³)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Anhydrous DMSO or DMF (for non-water-soluble crosslinkers)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare Protein Solution:
-
Ensure both Protein A and Protein B are in an amine-free buffer like PBS. If necessary, perform a buffer exchange.
-
Combine the proteins in a microcentrifuge tube at the desired molar ratio. The final protein concentration should ideally be in the range of 1-10 mg/mL.
-
-
Prepare Crosslinker Solution:
-
Immediately before use, dissolve the NHS ester crosslinker in anhydrous DMSO or DMF to create a 10 mM stock solution. For water-soluble crosslinkers, dissolve them directly in the Reaction Buffer.
-
-
Crosslinking Reaction:
-
Add the crosslinker stock solution to the protein mixture to achieve the desired final concentration. It is recommended to perform a titration of the crosslinker concentration to find the optimal ratio that results in efficient crosslinking without causing significant aggregation.
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2 to 4 hours at 4°C.
-
-
Quench the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS ester groups.
-
-
Purification of Crosslinked Complexes:
-
Remove excess crosslinker and unreacted proteins by size-exclusion chromatography (gel filtration) or dialysis.
-
-
Analysis:
-
Analyze the crosslinking products by SDS-PAGE and Western blotting to confirm the formation of higher molecular weight complexes.[12]
-
Protocol 2: Testing the Reactivity of an NHS Ester Reagent
This protocol can be used to determine if an NHS ester reagent is still active. The principle is based on the release of N-hydroxysuccinimide upon hydrolysis, which can be measured spectrophotometrically.[13]
Materials:
-
NHS ester reagent to be tested
-
Amine-free buffer (e.g., Phosphate buffer, pH 7-8)
-
0.5-1.0 N NaOH
-
Spectrophotometer and quartz cuvettes
-
DMSO or DMF (if the reagent is not water-soluble)
Procedure:
-
Prepare Reagent Solution:
-
Dissolve 1-2 mg of the NHS ester reagent in 2 mL of the amine-free buffer. If necessary, first dissolve the reagent in a small amount of DMSO or DMF and then add the buffer.
-
Prepare a control tube containing only the buffer (and DMSO/DMF if used).
-
-
Initial Absorbance Measurement:
-
Set the spectrophotometer to 260 nm.
-
Zero the spectrophotometer using the control solution.
-
Measure and record the absorbance of the NHS ester solution.
-
-
Induce Hydrolysis:
-
To 1 mL of the reagent solution, add 100 µL of 0.5-1.0 N NaOH.
-
Vortex the tube for 30 seconds.
-
-
Final Absorbance Measurement:
-
Promptly (within 1 minute) measure the absorbance of the base-hydrolyzed reagent at 260 nm.
-
-
Interpretation of Results:
-
If the final absorbance is significantly greater than the initial absorbance, the NHS ester reagent is active.
-
If there is no significant increase in absorbance, the reagent has likely been hydrolyzed and is inactive.
-
Visualizations
Signaling Pathway: EGFR Signaling and Grb2 Recruitment
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival.[12][14] Upon binding of its ligand, such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues. These phosphorylated sites serve as docking points for adaptor proteins like Growth factor receptor-bound protein 2 (Grb2), which then initiates downstream signaling cascades, such as the Ras-MAPK pathway.[3][8][12][15][16][17] NHS ester crosslinkers can be used to capture the transient interaction between EGFR and Grb2 for further study.[15][18]
Caption: EGFR signaling pathway leading to Grb2 recruitment.
Experimental Workflow: Protein-Protein Crosslinking
The following diagram outlines a typical workflow for a protein-protein crosslinking experiment using an NHS ester crosslinker.
Caption: A typical experimental workflow for protein crosslinking.
Logical Relationship: Troubleshooting Low Crosslinking Efficiency
This diagram illustrates the logical steps to troubleshoot low crosslinking efficiency in an NHS ester-based experiment.
Caption: Troubleshooting logic for low crosslinking efficiency.
References
- 1. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of origin and protein-protein interaction maps suggests distinct oncogenic role of nuclear EGFR during cancer evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 7. medium.com [medium.com]
- 8. pnas.org [pnas.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Quantifying the Interaction between EGFR Dimers and Grb2 in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reactome | GRB2 events in EGFR signaling [reactome.org]
- 17. mdpi.com [mdpi.com]
- 18. Recruitment of the Adaptor Protein Grb2 to EGFR Tetramers - PMC [pmc.ncbi.nlm.nih.gov]
improving the efficiency of Propargyl-PEG4-CH2CO2-NHS bioconjugation reactions
Welcome to the technical support center for Propargyl-PEG4-CH2CO2-NHS bioconjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for the efficient use of this versatile linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a bifunctional linker that contains a propargyl group and an N-hydroxysuccinimide (NHS) ester.[1][2] The NHS ester is an amine-reactive group that readily forms stable amide bonds with primary amines, such as the lysine (B10760008) residues on proteins and antibodies.[][4] The propargyl group is a terminal alkyne that can be used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions.[1][2] This linker is commonly used in the development of antibody-drug conjugates (ADCs) and for the PEGylation of biomolecules to improve their solubility and pharmacokinetic properties.[5][6][7] The PEG4 spacer is hydrophilic and increases the solubility of the conjugate in aqueous media.[1][2]
Q2: What are the optimal reaction conditions for conjugating this compound to a protein?
The optimal reaction conditions involve a careful balance of pH to maximize the reaction with primary amines while minimizing the hydrolysis of the NHS ester. The recommended pH range for NHS ester coupling is typically between 7.2 and 8.5.[8][9] A common choice is a sodium bicarbonate or phosphate (B84403) buffer at pH 8.0-8.5.[][8] Reactions are often carried out at room temperature for 1-4 hours or at 4°C for 2-4 hours, or even overnight.[9][10]
Q3: How should I prepare and store this compound?
This compound is moisture-sensitive and should be stored at -20°C in a desiccated environment.[11][12] Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture, which can hydrolyze the NHS ester.[11][12] For conjugation reactions, it is recommended to dissolve the reagent in an anhydrous water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), immediately before adding it to the aqueous reaction buffer.[][4] Stock solutions in anhydrous solvents can be stored for a limited time at -20°C but should ideally be prepared fresh for each experiment.[9]
Q4: What buffers should I use and which should I avoid?
It is critical to use buffers that do not contain primary amines, as they will compete with the target biomolecule for reaction with the NHS ester. Therefore, avoid buffers such as Tris (tris(hydroxymethyl)aminomethane) and glycine.[13] Suitable buffers include phosphate-buffered saline (PBS), sodium bicarbonate, and sodium borate (B1201080) buffers, adjusted to the optimal pH range of 7.2-8.5.[8][14]
Q5: How can I purify the final bioconjugate?
Several chromatography techniques can be used to purify the this compound conjugate from unreacted linker and other byproducts. Size-exclusion chromatography (SEC) is effective for separating the larger protein conjugate from smaller molecules.[15] Ion-exchange chromatography (IEX) can separate proteins based on changes in their surface charge after conjugation.[15] Hydrophobic interaction chromatography (HIC) is another option that separates molecules based on hydrophobicity.[15] For antibody conjugates, Protein A or Protein G affinity chromatography can also be utilized.[]
Troubleshooting Guides
Problem 1: Low Conjugation Yield
| Possible Cause | Suggested Solution |
| Hydrolysis of this compound | Ensure the reagent is stored properly in a desiccated environment at -20°C and brought to room temperature before opening.[11][12] Prepare the solution in anhydrous DMSO or DMF immediately before use.[][4] |
| Suboptimal pH of the reaction buffer | Verify the pH of your reaction buffer is within the optimal range of 7.2-8.5.[8][9] At lower pH, the primary amines on the protein are protonated and less nucleophilic. At higher pH, the rate of NHS ester hydrolysis increases significantly.[16] |
| Presence of primary amine-containing buffers or additives | Ensure your protein solution is free of buffers like Tris or glycine, and other amine-containing additives.[13] If necessary, perform a buffer exchange using dialysis or a desalting column before starting the conjugation.[10] |
| Insufficient molar excess of the linker | For dilute protein solutions, a higher molar excess of the this compound linker may be required to achieve the desired degree of labeling.[10] It is recommended to perform small-scale optimization experiments with varying molar ratios of the linker to your protein. |
| Inaccessible amine groups on the protein | The primary amines on your protein of interest may be sterically hindered or buried within the protein's structure. Consider gentle denaturation or using a longer PEG-linker if available. |
Problem 2: Protein Precipitation During or After Conjugation
| Possible Cause | Suggested Solution |
| High concentration of organic solvent | When adding the this compound solution in DMSO or DMF, ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10%.[10] |
| Changes in protein surface properties | The addition of the PEG-linker can alter the surface charge and hydrophobicity of the protein, potentially leading to aggregation. Try performing the conjugation at a lower protein concentration or including stabilizing additives in the buffer (ensure they are non-amine based). |
| Over-conjugation of the protein | A high degree of labeling can sometimes lead to protein instability. Reduce the molar excess of the this compound linker in your reaction to decrease the number of PEG chains attached to each protein molecule. |
Quantitative Data
Table 1: Effect of pH on NHS Ester Hydrolysis Half-life
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.6 | 4 | 10 minutes |
This data illustrates the increased rate of hydrolysis of the NHS ester at higher pH.[16]
Table 2: Reaction Times for Amidation vs. pH
| pH | Amidation Half-time (t1/2) |
| 8.0 | 80 minutes |
| 8.5 | 20 minutes |
| 9.0 | 10 minutes |
This data, from a study on a porphyrin-NHS ester with a PEG4-amine, demonstrates the significant increase in the rate of the desired amidation reaction with increasing pH.[17][18]
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with this compound
-
Protein Preparation:
-
Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer, such as 0.1 M sodium bicarbonate or PBS, at a pH of 8.0-8.5.[8][19]
-
If the protein solution contains interfering substances like Tris or glycine, perform a buffer exchange using a desalting column or dialysis.[10]
-
-
This compound Solution Preparation:
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 10- to 50-fold for antibodies) of the this compound solution to the protein solution while gently vortexing.[][13]
-
Ensure the final concentration of the organic solvent is below 10%.[10]
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[9]
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add a quenching buffer containing a primary amine, such as 1 M Tris-HCl, to a final concentration of 50-100 mM.[11]
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
Protocol 2: Characterization of the Bioconjugate
-
SDS-PAGE Analysis:
-
Analyze the purified conjugate by SDS-PAGE. A successful conjugation will result in a shift to a higher molecular weight for the PEGylated protein compared to the unconjugated protein.[20]
-
-
Mass Spectrometry:
-
For a more precise characterization, use mass spectrometry (e.g., MALDI-TOF or ESI-MS) to determine the mass of the conjugate and calculate the degree of labeling (the number of linker molecules per protein).[21]
-
Visualizations
Caption: General experimental workflow for bioconjugation.
Caption: Decision tree for troubleshooting low yield.
Caption: Competing reaction pathways for the NHS ester.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound|COA [dcchemicals.com]
- 4. NHS ester protocol for labeling proteins [abberior.rocks]
- 5. selleckchem.com [selleckchem.com]
- 6. Propargyl-PEG4-NHS ester | CAS#:1428629-70-2 | Chemsrc [chemsrc.com]
- 7. chempep.com [chempep.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. interchim.fr [interchim.fr]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. furthlab.xyz [furthlab.xyz]
- 12. vectorlabs.com [vectorlabs.com]
- 13. interchim.fr [interchim.fr]
- 14. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 15. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. help.lumiprobe.com [help.lumiprobe.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. glenresearch.com [glenresearch.com]
- 20. benchchem.com [benchchem.com]
- 21. enovatia.com [enovatia.com]
Technical Support Center: Purification of Propargyl-PEG4-CH2CO2-NHS Labeled Antibodies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of antibodies labeled with Propargyl-PEG4-CH2CO2-NHS ester.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying antibodies after labeling with a this compound ester?
A1: The most common and effective methods for removing unconjugated this compound ester and other reaction byproducts from the labeled antibody are size-based separation techniques. These include:
-
Size Exclusion Chromatography (SEC) / Gel Filtration: This is a highly recommended method for separating the larger labeled antibody from the smaller, unreacted NHS ester molecules.[1][]
-
Dialysis: This method involves exchanging the buffer of the antibody solution to remove small molecules. It is effective but can be time-consuming.[][3]
-
Desalting Columns / Spin Columns: These are a rapid method for buffer exchange and removal of small molecules, suitable for smaller sample volumes.[4][5]
Q2: What is the optimal buffer for the purification of my labeled antibody?
A2: The optimal purification buffer should be compatible with your antibody and downstream application. A common choice is a phosphate-buffered saline (PBS) at a pH of around 7.2-7.4.[3] It is crucial to avoid buffers containing primary amines, such as Tris, as they can compete with the antibody for any remaining reactive NHS ester.[1]
Q3: How can I determine the concentration and degree of labeling (DoL) of my purified antibody?
A3: After purification, you can determine the antibody concentration by measuring the absorbance at 280 nm (A280) using a spectrophotometer.[4] To calculate the Degree of Labeling (DoL), which is the average number of linker molecules per antibody, you would typically need a method to quantify the propargyl group, which can be more complex than for fluorescent dyes. This may involve techniques like mass spectrometry or a click chemistry reaction with an azide-containing fluorescent probe followed by spectrophotometry.
Q4: What are the storage recommendations for purified this compound labeled antibodies?
A4: For short-term storage (days to weeks), store the purified antibody at 4°C. For long-term storage (months to years), it is recommended to store the antibody at -20°C or -80°C.[5] To prevent aggregation, you can add cryoprotectants like glycerol (B35011). Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Low yield and purity are common issues encountered during the purification of labeled antibodies. This guide provides potential causes and solutions for these problems.
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| Low Recovery of Labeled Antibody | Antibody Precipitation: The labeling or purification conditions may have caused the antibody to aggregate and precipitate.[6] | - Optimize the pH of the purification buffer. - Consider adding stabilizing agents like glycerol or sucrose (B13894) to the buffer. - Perform purification at a lower temperature (e.g., 4°C). |
| Non-specific Binding to Purification Resin: The antibody may be interacting with the chromatography matrix.[6] | - Choose a different type of size exclusion resin. - Adjust the ionic strength of the purification buffer by modifying the salt concentration. | |
| Inefficient Elution: The antibody may not be eluting properly from the column. | - Ensure the elution buffer is appropriate for the chosen chromatography method. - For affinity chromatography (if used), ensure the elution conditions (e.g., pH) are optimal for disrupting the antibody-ligand interaction.[7] | |
| Presence of Unconjugated NHS Ester | Inefficient Purification: The chosen purification method may not be adequately separating the small molecules from the antibody. | - Increase the column length or bed volume for size exclusion chromatography. - Increase the number of buffer exchanges or the duration of dialysis. - For spin columns, ensure the correct molecular weight cut-off (MWCO) is used.[3] |
| Hydrolysis of NHS Ester: The NHS ester can hydrolyze during the reaction, leading to byproducts that may be difficult to remove.[8] | - Ensure the this compound ester is fresh and has been stored properly in a dry environment to prevent premature hydrolysis.[4] | |
| Antibody Aggregation | High Degree of Labeling: Over-labeling the antibody can lead to conformational changes and aggregation.[6] | - Reduce the molar excess of the NHS ester during the labeling reaction. - Optimize the reaction time and temperature. |
| Inappropriate Buffer Conditions: The pH or ionic strength of the buffer may be promoting aggregation. | - Screen different buffer conditions (pH, salt concentration) to find the optimal conditions for your specific antibody. |
Experimental Protocols
Protocol 1: Purification by Size Exclusion Chromatography (SEC)
This method separates molecules based on their size. The larger labeled antibodies will elute first, while the smaller, unconjugated NHS ester will be retained longer in the column.
Materials:
-
SEC column (e.g., Sephadex G-25, Superdex 200)
-
Purification Buffer (e.g., PBS, pH 7.4)
-
Chromatography system or peristaltic pump
-
Fraction collector
Procedure:
-
Equilibrate the SEC column with at least two column volumes of purification buffer.
-
Carefully load the antibody labeling reaction mixture onto the top of the column.
-
Begin the elution with the purification buffer at a flow rate recommended by the column manufacturer.
-
Collect fractions of the eluate.
-
Monitor the protein concentration of the fractions by measuring the absorbance at 280 nm.
-
Pool the fractions containing the purified labeled antibody (typically the first peak to elute).
-
Confirm the removal of the unconjugated NHS ester by analyzing later fractions where smaller molecules are expected to elute.
Protocol 2: Purification by Dialysis
This method relies on the diffusion of small molecules across a semi-permeable membrane while retaining the larger antibody.
Materials:
-
Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO), typically 10-14 kDa for IgG.
-
Large beaker or container
-
Stir plate and stir bar
-
Purification Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions.
-
Load the antibody labeling reaction mixture into the dialysis tubing/cassette and seal it securely.
-
Place the sealed tubing/cassette in a beaker containing a large volume (at least 100 times the sample volume) of cold purification buffer.
-
Stir the buffer gently on a stir plate at 4°C.
-
Change the buffer at least three times over a period of 24-48 hours to ensure complete removal of the unconjugated NHS ester.
-
After the final buffer change, recover the purified labeled antibody from the dialysis tubing/cassette.
Visualizations
Caption: Experimental workflow for labeling and purification.
Caption: Troubleshooting logic for purification issues.
References
- 1. lumiprobe.com [lumiprobe.com]
- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 4. furthlab.xyz [furthlab.xyz]
- 5. broadpharm.com [broadpharm.com]
- 6. Tips For Antibody Purification Troubleshooting [biochain.in]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Controlling the Degree of Labeling (DOL) with Propargyl-PEG4-CH2CO2-NHS
Welcome to the technical support center for Propargyl-PEG4-CH2CO2-NHS. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling the degree of labeling (DOL) and to offer solutions for common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is an amine-reactive labeling reagent.[1][2][3][4] It contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., the side chain of lysine (B10760008) residues and the N-terminus of proteins) to form a stable amide bond.[5] The molecule also possesses a terminal alkyne group, which can be used for subsequent bioorthogonal "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1][3][6] The polyethylene (B3416737) glycol (PEG4) spacer increases the hydrophilicity and solubility of the reagent and the labeled molecule.[1][3][7] It is commonly used to introduce an alkyne handle onto proteins, antibodies, and other biomolecules for downstream applications like antibody-drug conjugate (ADC) development, protein visualization, and purification.[2]
Q2: How do I control the Degree of Labeling (DOL)?
The Degree of Labeling (DOL), which is the average number of this compound molecules conjugated to a single biomolecule, is primarily controlled by four key parameters:
-
Molar Ratio: The ratio of this compound to your biomolecule is the most direct factor influencing the DOL. Increasing the molar excess of the NHS ester will generally result in a higher DOL.[8]
-
pH: The reaction is highly pH-dependent. The optimal pH range for the reaction of NHS esters with primary amines is between 7.2 and 8.5, with pH 8.3-8.5 often recommended for efficient labeling.[9][10] At lower pH, the amine groups are protonated and less reactive, while at higher pH, the NHS ester is more susceptible to hydrolysis, which reduces labeling efficiency.[9][10]
-
Reaction Time and Temperature: Typical reactions are carried out at room temperature for 1-4 hours or at 4°C overnight.[9] Longer reaction times or higher temperatures can lead to a higher DOL, but also increase the risk of NHS ester hydrolysis and potential protein degradation. Performing the reaction at 4°C can help minimize hydrolysis.
-
Protein Concentration: Higher protein concentrations (e.g., 1-10 mg/mL) can favor the labeling reaction over the competing hydrolysis of the NHS ester.[9]
Q3: What buffers should I use for the labeling reaction?
It is critical to use an amine-free buffer to avoid competition with your target biomolecule. Recommended buffers include:
-
Phosphate-Buffered Saline (PBS) at pH 7.2-7.4
-
0.1 M Borate buffer at pH 8.0-8.5
Crucially, avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, as they will react with the NHS ester and significantly reduce your labeling efficiency. [4]
Q4: How should I prepare and handle the this compound reagent?
NHS esters are moisture-sensitive.[8] To ensure maximum reactivity:
-
Store the reagent desiccated at -20°C.[8]
-
Before opening, allow the vial to equilibrate to room temperature to prevent condensation.[8]
-
Prepare the NHS ester solution immediately before use by dissolving it in an anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[8]
-
Do not prepare and store aqueous stock solutions of the NHS ester, as it will rapidly hydrolyze.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Labeling (Low DOL) | 1. Incompatible Buffer: Use of an amine-containing buffer (e.g., Tris, glycine). | Perform a buffer exchange into a recommended amine-free buffer (e.g., PBS, sodium bicarbonate) using dialysis or a desalting column before labeling. |
| 2. Incorrect pH: Reaction pH is too low (<7.2), leading to protonated, unreactive amines. | Verify the pH of your reaction buffer with a calibrated pH meter and adjust to the optimal range of 7.2-8.5. | |
| 3. Hydrolyzed NHS Ester: The reagent was exposed to moisture or stored improperly. | Use a fresh vial of the reagent. Prepare the NHS ester solution in anhydrous DMSO or DMF immediately before use. | |
| 4. Insufficient Molar Excess: The molar ratio of NHS ester to the biomolecule is too low. | Increase the molar excess of the this compound reagent. See the table below for a general guide. | |
| 5. Inaccessible Amines: The primary amines on the biomolecule are sterically hindered or buried within the protein structure. | Consider denaturing the protein (if compatible with your application) to expose more amine groups. Alternatively, accept a lower DOL. | |
| High Degree of Labeling (DOL) & Protein Precipitation | 1. Excessive Molar Excess: Too much NHS ester was used in the reaction. | Decrease the molar ratio of the NHS ester to the protein. |
| 2. Over-labeling: The addition of too many PEG linkers can alter the protein's charge and solubility, leading to aggregation and precipitation. | Reduce the molar excess of the NHS ester and/or shorten the reaction time. | |
| 3. High Protein Concentration: While generally beneficial, very high concentrations can sometimes lead to aggregation upon labeling. | Try reducing the protein concentration during the labeling reaction. | |
| Inconsistent Labeling Results | 1. Variable Reagent Activity: Inconsistent handling of the NHS ester. | Always allow the reagent to equilibrate to room temperature before opening and prepare fresh solutions for each experiment. |
| 2. Inaccurate Quantitation: Errors in determining protein or NHS ester concentration. | Accurately determine the concentration of your biomolecule and the NHS ester before starting the reaction. | |
| 3. Buffer Variability: Inconsistent pH or composition of the reaction buffer. | Prepare fresh buffer for each experiment and verify the pH. |
Quantitative Data Summary
The following table provides an estimated relationship between the molar excess of this compound and the resulting Degree of Labeling (DOL) for a typical IgG antibody (~150 kDa) in an optimized buffer system (e.g., 0.1 M Sodium Bicarbonate, pH 8.3). These values are a general guide and the optimal ratio for your specific biomolecule should be determined empirically.
| Molar Excess of NHS Ester | Estimated DOL (Labels per Antibody) |
| 5x | 1 - 3 |
| 10x | 3 - 5 |
| 20x | 4 - 6[8] |
| 40x | 6 - 9 |
| 80x | > 9 (Risk of precipitation increases) |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound
This protocol provides a starting point for labeling a protein with this compound. Optimization may be required for your specific protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4 or Sodium Bicarbonate, pH 8.3)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 (optional)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution:
-
Ensure your protein is in an appropriate amine-free buffer. If necessary, perform a buffer exchange.
-
Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer.
-
-
Calculate Reagent Quantities:
-
Determine the moles of protein to be labeled.
-
Decide on the desired molar excess of this compound (e.g., 20x).
-
Calculate the mass of NHS ester required.
-
-
Prepare the NHS Ester Solution:
-
Allow the vial of this compound to warm to room temperature.
-
Immediately before use, dissolve the calculated amount of the NHS ester in anhydrous DMSO or DMF to a concentration of ~10 mg/mL.
-
-
Labeling Reaction:
-
Add the prepared NHS ester solution to the protein solution while gently vortexing. The volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. Protect from light if your biomolecule is light-sensitive.
-
-
Quench the Reaction (Optional):
-
To stop the reaction, you can add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. This will react with any excess NHS ester.
-
-
Purify the Conjugate:
-
Remove unreacted this compound and reaction byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
Protocol 2: Quantification of the Degree of Labeling (DOL)
Since the propargyl-PEG4 moiety does not have a convenient absorbance for direct spectrophotometric quantification, the DOL is typically determined after a secondary reaction with an azide-containing dye.
Materials:
-
Alkyne-labeled protein conjugate
-
Azide-functionalized fluorophore (e.g., Azide-Fluor 488)
-
Copper(II) Sulfate (CuSO4)
-
Sodium Ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper ligand
-
Spectrophotometer
Procedure:
-
Perform Click Chemistry:
-
React a known concentration of your alkyne-labeled protein with an excess of an azide-fluorophore via a CuAAC reaction. Follow a standard click chemistry protocol.
-
After the reaction, remove the excess azide-fluorophore using a desalting column or dialysis.
-
-
Spectrophotometric Measurement:
-
Calculate the Degree of Labeling (DOL):
-
First, calculate the concentration of the protein, correcting for the absorbance of the dye at 280 nm:
-
Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein
-
Where:
-
A280 is the absorbance of the conjugate at 280 nm.
-
Amax is the absorbance of the conjugate at the dye's maximum absorbance wavelength.
-
CF is the correction factor for the dye's absorbance at 280 nm (A280 of dye / Amax of dye).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Next, calculate the concentration of the dye:
-
Dye Concentration (M) = Amax / ε_dye
-
Where:
-
ε_dye is the molar extinction coefficient of the dye at its Amax.
-
-
-
Finally, calculate the DOL:
-
DOL = Dye Concentration / Protein Concentration
-
-
Alternative Method: Mass Spectrometry For a more precise determination of the DOL and to analyze the distribution of labeled species, mass spectrometry (e.g., ESI-MS or MALDI-TOF) can be used. By comparing the mass of the unlabeled protein to the mass spectrum of the labeled protein, the number of attached linkers can be determined.
Visualizations
Caption: Reaction of this compound with a primary amine on a protein.
Caption: Experimental workflow for protein labeling and DOL quantification.
References
- 1. A HABA dye-based colorimetric assay to detect unoccupied biotin binding sites in an avidin-containing fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mesoscale.com [mesoscale.com]
- 3. medkoo.com [medkoo.com]
- 4. Propargyl-PEG4-NHS ester, 1428629-70-2 | BroadPharm [broadpharm.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 11. spectra.arizona.edu [spectra.arizona.edu]
stability of Propargyl-PEG4-CH2CO2-NHS in different organic solvents
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of Propargyl-PEG4-CH2CO2-NHS in various organic solvents.
Troubleshooting Guides and FAQs
This section addresses common issues and questions related to the stability and use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
-
Q1: What is the primary cause of this compound instability in organic solvents? A1: The primary cause of instability is the hydrolysis of the N-hydroxysuccinimide (NHS) ester moiety. NHS esters are highly susceptible to hydrolysis, especially in the presence of water. While organic solvents like DMSO and DMF are used to dissolve the compound, trace amounts of water can lead to degradation over time.[1][2][3][4][5]
-
Q2: Which organic solvents are recommended for dissolving this compound? A2: Anhydrous (dry) dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF) are the most commonly recommended solvents for dissolving this compound immediately before use.[5][6] It is crucial to use high-purity, anhydrous grade solvents to minimize hydrolysis.[6]
-
Q3: Can I prepare stock solutions of this compound and store them? A3: It is strongly recommended to prepare solutions of this compound immediately before use.[5] If a stock solution must be prepared, it should be made in anhydrous DMSO or DMF, aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C.[7][8] Even under these conditions, the stability is limited, and it is best to use the solution within a month.[7][8] Some anecdotal evidence suggests that working solutions in dry DMF stored at -20°C can be stable for longer periods if handled properly.[6]
-
Q4: How does temperature affect the stability of the dissolved compound? A4: Higher temperatures accelerate the rate of hydrolysis. Therefore, it is recommended to perform reactions at room temperature or below (e.g., 4°C) to minimize the degradation of the NHS ester.[9]
-
Q5: What are the visible signs of degradation? A5: Visual inspection is not a reliable method for determining the activity of this compound. The hydrolyzed product (the corresponding carboxylic acid) and the active NHS ester are typically indistinguishable in solution. Functional assays or analytical techniques like HPLC are required to assess the reagent's activity.
Troubleshooting Common Problems
-
Problem: Low or no reactivity in my conjugation reaction.
-
Possible Cause 1: Hydrolyzed Reagent. The this compound may have degraded due to exposure to moisture.
-
Solution: Always use a fresh vial of the reagent or one that has been properly stored under desiccated conditions. Prepare the solution in anhydrous solvent immediately before the experiment. Do not use previously prepared and stored solutions of uncertain age or handling history.
-
-
Possible Cause 2: Incompatible Reaction Buffer. Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the NHS ester.
-
Solution: Use amine-free buffers such as phosphate-buffered saline (PBS), borate (B1201080) buffer, or carbonate/bicarbonate buffer at a pH between 7.2 and 8.5.[9]
-
-
Possible Cause 3: Water in the Organic Solvent. Even small amounts of water in your DMSO or DMF can lead to rapid hydrolysis.
-
Solution: Use new, unopened bottles of anhydrous grade solvents or properly stored anhydrous solvents. Using molecular sieves to dry the solvent before use can also be beneficial.[6]
-
-
-
Problem: Inconsistent results between experiments.
-
Possible Cause: Variable Reagent Activity. If you are using a stock solution that has been stored for some time or subjected to multiple freeze-thaw cycles, its activity may have decreased.
-
Solution: For critical applications, it is best to use a fresh solution for each experiment. If using a stock solution, aliquot it into single-use vials to minimize handling and exposure to moisture. A study on various compounds in DMSO showed that multiple freeze-thaw cycles can affect compound integrity.[9][10]
-
-
Data Presentation: Stability of this compound in Organic Solvents
Disclaimer: The following data is a representative estimation based on the general stability of NHS esters and should be used as a guideline. Actual stability may vary depending on the specific batch of the reagent, the water content of the solvent, and storage conditions. For critical applications, it is highly recommended to perform an in-house stability study.
| Solvent | Temperature | Time | Estimated Purity |
| Anhydrous DMSO | Room Temp (20-25°C) | 0 hours | >98% |
| 4 hours | ~90% | ||
| 8 hours | ~80% | ||
| 24 hours | <60% | ||
| Anhydrous DMF | Room Temp (20-25°C) | 0 hours | >98% |
| 4 hours | ~92% | ||
| 8 hours | ~85% | ||
| 24 hours | <65% | ||
| Anhydrous Acetonitrile | Room Temp (20-25°C) | 0 hours | >98% |
| 4 hours | ~88% | ||
| 8 hours | ~75% | ||
| 24 hours | <50% | ||
| Anhydrous DMSO | -20°C | 1 week | ~95% |
| 1 month | ~85% | ||
| Anhydrous DMF | -20°C | 1 week | ~96% |
| 1 month | ~88% |
Experimental Protocols
Protocol for Assessing the Stability of this compound by RP-HPLC
This protocol outlines a method to quantify the degradation of this compound in an organic solvent over time by monitoring the decrease in the peak area of the active NHS ester and the appearance of the hydrolysis product.
Materials:
-
This compound
-
Anhydrous organic solvent (e.g., DMSO, DMF)
-
Reverse-phase HPLC system with a UV detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Autosampler vials
Procedure:
-
Preparation of the Stock Solution:
-
Carefully weigh a precise amount of this compound in a dry vial.
-
Add a known volume of anhydrous organic solvent to achieve a desired concentration (e.g., 10 mg/mL).
-
Vortex briefly to ensure complete dissolution. This is your t=0 sample.
-
-
Time-Point Sampling:
-
Immediately dilute a small aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 1 mg/mL) and inject it into the HPLC system.
-
Store the stock solution at the desired temperature (e.g., room temperature or 4°C).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the stock solution, dilute it in the same manner, and inject it into the HPLC.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. A typical gradient might be:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm and 260 nm (the NHS leaving group absorbs at 260 nm upon hydrolysis).
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Identify the peak corresponding to the intact this compound and the peak for its hydrolysis product. The hydrolyzed product will typically have a shorter retention time.
-
Integrate the peak area of the intact NHS ester at each time point.
-
Calculate the percentage of remaining active NHS ester at each time point relative to the t=0 sample.
-
Plot the percentage of intact NHS ester versus time to determine the stability profile.
-
Visualizations
References
- 1. d-nb.info [d-nb.info]
- 2. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. confluore.com [confluore.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Propargyl-PEG4-CH2CO2-NHS Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Propargyl-PEG4-CH2CO2-NHS and scaling up conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is a bifunctional linker molecule. It contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (-NH₂) on proteins, peptides, or other molecules to form a stable amide bond.[1][2] The molecule also has a terminal propargyl group, which is used in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach it to molecules containing an azide (B81097) group.[3][4][5] The PEG4 (polyethylene glycol) spacer increases the solubility of the molecule in aqueous solutions.[3][6]
Q2: What are the optimal pH conditions for reacting the NHS ester?
A2: The optimal pH range for NHS ester reactions with primary amines is between 7.2 and 8.5.[1][7] Below pH 7, the amine groups are largely protonated (-NH₃⁺) and less nucleophilic, slowing down the reaction.[1][8] Above pH 8.5, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired reaction with the amine.[7][9] For many applications, a pH of 8.3-8.5 is a good starting point.[8][10]
Q3: What buffers are recommended for this reaction?
A3: It is crucial to use a buffer that does not contain primary amines.[11] Recommended buffers include phosphate-buffered saline (PBS), borate, carbonate/bicarbonate, and HEPES buffers.[7][9]
Q4: What common issues can lead to low conjugation efficiency?
A4: Several factors can contribute to low yields:
-
Hydrolysis of the NHS ester: This is the primary competing reaction.[9][12] It is accelerated by high pH and dilute reaction conditions.
-
Suboptimal pH: If the pH is too low, the reaction will be very slow. If it's too high, hydrolysis will dominate.[1]
-
Presence of primary amines in the buffer: Buffers like Tris or glycine (B1666218) will compete with your target molecule for the NHS ester.[11][13]
-
Low reactant concentrations: Dilute protein solutions can favor hydrolysis over the desired bimolecular conjugation reaction.[1][9]
-
Improper storage and handling of the reagent: this compound is moisture-sensitive.[11][14] Exposure to moisture can hydrolyze the NHS ester before it is even used.
Q5: Can this compound react with other amino acid residues besides lysine (B10760008)?
A5: While NHS esters are highly selective for primary amines (N-terminus and lysine side chains), side reactions can occur with other nucleophilic residues like serine, threonine, and tyrosine, especially at higher pH or with a large excess of the NHS ester.[1][15][16] These result in O-acyl adducts, which are less stable than the amide bonds formed with amines and can be hydrolyzed.[1][17]
Q6: How should I store and handle this compound?
A6: The reagent should be stored at -20°C with a desiccant to protect it from moisture.[5][11][14] Before opening the vial, it should be allowed to warm to room temperature to prevent condensation.[11][18] It is best to dissolve the reagent in a dry, water-miscible organic solvent like DMSO or DMF immediately before use and not to prepare stock solutions for long-term storage due to hydrolysis.[11][19]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation | Hydrolyzed Reagent: The this compound was exposed to moisture during storage or handling.[1] | Always allow the reagent to equilibrate to room temperature before opening.[11] Use fresh reagent and dissolve it in anhydrous DMSO or DMF immediately before use.[19] |
| Incorrect Buffer pH: The pH of the reaction buffer is too low (below 7.2) or too high (above 8.5).[1] | Verify the pH of your buffer with a calibrated pH meter. Adjust the pH to the optimal range of 7.2-8.5.[7] | |
| Competing Nucleophiles: The buffer contains primary amines (e.g., Tris, glycine).[11] | Perform a buffer exchange of your protein into an amine-free buffer like PBS, HEPES, or borate.[11][13] | |
| Low Reactant Concentration: Dilute protein solutions can lead to hydrolysis outcompeting the conjugation reaction.[1] | Increase the concentration of your protein if possible. A concentration of 1-10 mg/mL is often recommended.[11][13] | |
| Poor Reproducibility | Inconsistent Reagent Handling: Variable exposure to moisture or time between dissolving and use. | Standardize your protocol for handling the NHS ester. Weigh and dissolve only the amount needed for the immediate experiment.[11] |
| pH Drift During Reaction: The release of N-hydroxysuccinimide during the reaction can lower the pH of poorly buffered solutions.[1] | Use a buffer with sufficient buffering capacity (e.g., 0.1 M phosphate).[8] For large-scale reactions, monitor and adjust the pH during the reaction.[8] | |
| Variable Reaction Times/Temperatures: Reaction rates are sensitive to time and temperature.[1] | Standardize the reaction time and temperature. Reactions can be performed for 30-60 minutes at room temperature or for 2 hours on ice.[11][13] | |
| Precipitation of Protein During Reaction | Organic Solvent: The addition of the NHS ester dissolved in DMSO or DMF may cause some proteins to precipitate. | Keep the final concentration of the organic solvent below 10% of the total reaction volume.[11][20] |
| Change in Protein Charge: Extensive labeling of lysine residues can alter the protein's isoelectric point and solubility. | Reduce the molar excess of the this compound to decrease the degree of labeling. | |
| Evidence of Side Reactions (e.g., unexpected masses in MS) | O-acylation of Ser/Thr/Tyr: Reaction with hydroxyl-containing residues.[15][16] | Lower the reaction pH towards 7.5 to disfavor reaction with hydroxyl groups.[1] Consider a post-reaction treatment with hydroxylamine (B1172632) or gentle heating to selectively cleave the less stable ester bonds formed during O-acylation.[1][17] |
Quantitative Data Summary
Table 1: Half-life of NHS Ester Hydrolysis at Different pH Values
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours[7] |
| 8.6 | 4 | 10 minutes[7] |
Table 2: Amidation vs. Hydrolysis Half-lives for Porphyrin-NHS Esters at Room Temperature [21]
| Porphyrin-NHS Ester | pH | Hydrolysis t₁/₂ (min) | Amidation t₁/₂ (min) |
| P3-NHS | 8.0 | 210 | 80 |
| 8.5 | 180 | 20 | |
| 9.0 | 125 | 10 | |
| P4-NHS | 8.0 | 190 | 25 |
| 8.5 | 130 | 10 | |
| 9.0 | 110 | 5 |
Note: While P3-NHS and P4-NHS are not this compound, this data illustrates the general trend of increasing rates of both hydrolysis and amidation with increasing pH.
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound
-
Buffer Preparation: Prepare a suitable amine-free buffer such as 0.1 M phosphate (B84403) buffer with 0.15 M NaCl at pH 7.2-8.5.[7][8]
-
Protein Preparation: If your protein is in an incompatible buffer (like Tris), perform a buffer exchange into the prepared reaction buffer. Adjust the protein concentration to 1-10 mg/mL.[11][13]
-
Reagent Preparation: Allow the vial of this compound to warm to room temperature before opening.[11] Immediately before use, dissolve the required amount in anhydrous DMSO or DMF to make a 10 mM stock solution.[11][19]
-
Reaction: Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution.[22] Ensure the final volume of organic solvent does not exceed 10%.[11]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[11][13]
-
Quenching (Optional): To stop the reaction, add an amine-containing buffer like Tris to a final concentration of 20-50 mM.[9]
-
Purification: Remove excess, unreacted reagent and byproducts using dialysis, gel filtration (desalting column), or a similar method.[8][11]
Protocol 2: Monitoring NHS Ester Hydrolysis
The hydrolysis of the NHS ester releases N-hydroxysuccinimide, which can be monitored by measuring the increase in absorbance at 260 nm.[7][12]
-
Prepare a solution of this compound in the reaction buffer of interest (without the amine-containing target molecule).
-
Immediately begin monitoring the absorbance of the solution at 260 nm over time using a UV-Vis spectrophotometer.
-
An increase in absorbance indicates the hydrolysis of the NHS ester. This can be useful for comparing the stability of the reagent in different buffers or at different pH values.
Visualizations
Caption: Workflow for labeling proteins with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 3. This compound|COA [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Propargyl-PEG4-NHS ester, 1428629-70-2 | BroadPharm [broadpharm.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. info.gbiosciences.com [info.gbiosciences.com]
- 19. glenresearch.com [glenresearch.com]
- 20. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 22. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
removing unreacted Propargyl-PEG4-CH2CO2-NHS from conjugate solution
This technical support center provides guidance on removing unreacted Propargyl-PEG4-CH2CO2-NHS from your conjugate solution. Find troubleshooting tips and frequently asked questions to ensure a high-purity final product for your research and drug development applications.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound from my conjugate solution?
The presence of unreacted N-hydroxysuccinimide (NHS) esters and their byproducts can interfere with downstream applications.[1] These impurities can lead to non-specific binding, inaccurate quantification, and reduced efficacy of your final conjugate. A robust purification process is a critical downstream step to ensure the quality and reliability of your experimental results.[1]
Q2: What are the most common methods for removing small molecules like unreacted this compound from a protein conjugate solution?
The most established and effective techniques for purifying protein conjugates after an NHS ester reaction are Size Exclusion Chromatography (SEC), Dialysis, and Tangential Flow Filtration (TFF).[1] The choice of method depends on factors such as the sample volume, desired purity, and processing time.[1]
Q3: What is the optimal pH for an NHS ester conjugation reaction?
The optimal pH range for the reaction between an NHS ester and a primary amine on a protein is typically between 8.3 and 8.5.[1][2] A lower pH can lead to protonation of the amine group, making it less reactive, while a higher pH increases the rate of hydrolysis of the NHS ester, which can reduce the conjugation yield.[1][3]
Q4: Can I use buffers containing primary amines, like Tris, during my conjugation reaction?
No, it is critical to avoid buffers that contain primary amines, such as Tris or glycine.[3][4][5] These buffers will compete with the primary amines on your protein for reaction with the NHS ester, which will significantly lower your conjugation efficiency.[3] It is recommended to perform a buffer exchange into an amine-free buffer, like phosphate-buffered saline (PBS), before starting the conjugation.[4][5]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Presence of unreacted this compound after purification. | Inefficient purification process. | For Size Exclusion Chromatography (SEC): Ensure the sample volume does not exceed 2-5% of the total column volume for optimal resolution.[1] Collect fractions corresponding only to the main protein conjugate peak. For Dialysis: Increase the dialysis time and/or the number of buffer changes. Ensure the volume of the dialysis buffer is at least 100 times the sample volume. For Tangential Flow Filtration (TFF): Increase the number of diavolumes (typically 5-10 are sufficient) to ensure complete removal of small molecules.[1] |
| Low yield of the purified conjugate. | Protein precipitation during conjugation. | High concentrations of organic solvents like DMSO or DMF, used to dissolve the NHS ester, can cause protein precipitation. Keep the organic solvent volume to a minimum, ideally less than 10% of the total reaction volume.[1] |
| Protein aggregation. | Analyze the sample for aggregates before and after purification. Consider optimizing the conjugation conditions, such as using a lower molar excess of the NHS ester.[1] | |
| Conjugate appears to be inactive or has altered function. | Labeling of critical functional sites. | The NHS ester reaction targets primary amines, which can be present in functionally important regions of the protein. Consider alternative conjugation strategies or site-specific labeling techniques if functional impairment is observed. |
| Difficulty dissolving the this compound. | The reagent is poorly soluble in aqueous buffers. | This compound should be dissolved in an anhydrous organic solvent such as DMSO or DMF immediately before use.[2][3][4][5] Do not prepare stock solutions for long-term storage as the NHS ester moiety readily hydrolyzes.[4][5] |
Experimental Protocols
Below are detailed methodologies for the three primary methods of removing unreacted this compound.
Size Exclusion Chromatography (SEC) / Desalting
This method separates molecules based on their size.[6][7] The larger conjugate molecules will pass through the column more quickly than the smaller, unreacted NHS ester molecules.[6]
Protocol:
-
Column Selection: Choose a desalting column or SEC column with a fractionation range appropriate for your protein conjugate.
-
Equilibration: Equilibrate the column with a suitable, amine-free buffer (e.g., PBS).
-
Sample Loading: Apply the quenched reaction mixture to the column. For optimal separation, the sample volume should not exceed 2-5% of the total column volume.[1]
-
Elution: Elute the sample with the equilibration buffer.
-
Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm to detect the protein conjugate.
-
Analysis: Pool the fractions containing the purified conjugate and verify purity using methods like SDS-PAGE.
Workflow for Size Exclusion Chromatography (SEC)
Caption: Workflow for removing unreacted NHS ester using SEC.
Dialysis
Dialysis is a process where the conjugate solution is placed in a semi-permeable membrane that allows the smaller, unreacted molecules to diffuse out into a larger volume of buffer, while retaining the larger conjugate molecules.
Protocol:
-
Membrane Selection: Choose a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly smaller than your protein conjugate but large enough to allow the unreacted this compound (MW: 343.33) to pass through. A 10 kDa MWCO is often a suitable choice for many proteins.
-
Sample Preparation: Load the conjugate solution into the dialysis tubing or cassette.
-
Dialysis: Place the sealed tubing/cassette in a large volume of amine-free buffer (e.g., PBS) at 4°C. The buffer volume should be at least 100-fold greater than the sample volume.
-
Buffer Exchange: Stir the buffer gently. Change the buffer 2-3 times over a period of 24-48 hours to ensure complete removal of the unreacted NHS ester.
-
Sample Recovery: Recover the purified conjugate from the dialysis tubing/cassette.
Workflow for Dialysis
Caption: Workflow for removing unreacted NHS ester using Dialysis.
Tangential Flow Filtration (TFF)
TFF, also known as cross-flow filtration, is an efficient method for concentrating and purifying biomolecules.[8][9] The solution is passed tangentially across a membrane, which prevents the build-up of molecules on the filter surface.[10][11]
Protocol:
-
System and Membrane Selection: Choose a TFF system and a membrane with an appropriate MWCO (similar to dialysis).
-
System Setup: Assemble the TFF system according to the manufacturer's instructions and sanitize if necessary.
-
Concentration/Diafiltration:
-
Concentration: Initially, concentrate the sample to a smaller volume.
-
Diafiltration: Perform diafiltration by adding an amine-free buffer to the sample reservoir at the same rate as the permeate is being removed. This buffer exchange process effectively removes the unreacted small molecules.[8][9][10] Typically, 5-10 diavolumes are sufficient.[1]
-
-
Final Concentration: After diafiltration, concentrate the sample to the desired final volume.
-
Sample Recovery: Recover the purified and concentrated conjugate from the system.
Workflow for Tangential Flow Filtration (TFF)
Caption: Workflow for removing unreacted NHS ester using TFF.
Quantitative Data Summary
| Parameter | Size Exclusion Chromatography (SEC) | Dialysis | Tangential Flow Filtration (TFF) |
| Principle of Separation | Size/Hydrodynamic Volume | Molecular Weight Cut-Off | Molecular Weight Cut-Off |
| Typical Sample Volume | < 2-5% of column volume | Wide range (µL to L) | Wide range (mL to L) |
| Processing Time | Fast (minutes to hours) | Slow (24-48 hours) | Fast (hours) |
| Key Operational Parameter | Column resin and dimensions | Membrane MWCO, buffer volume | Membrane MWCO, diavolumes |
| Recommended MWCO | N/A | ~10 kDa for most proteins | ~10 kDa for most proteins |
| Typical Buffer Exchange | N/A | >100x sample volume, 2-3 changes | 5-10 diavolumes |
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - AR [thermofisher.com]
- 4. broadpharm.com [broadpharm.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. goldbio.com [goldbio.com]
- 8. Tangential Flow Filtration (TFF) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 9. rocker.com.tw [rocker.com.tw]
- 10. repligen.com [repligen.com]
- 11. Tangential Flow Filtration (TFF) - Use in Bioprocess Development [celignis.com]
impact of temperature on Propargyl-PEG4-CH2CO2-NHS reaction kinetics
Technical Support Center: Propargyl-PEG4-CH2CO2-NHS Ester Reactions
This guide provides technical support, troubleshooting advice, and frequently asked questions (FAQs) regarding the use of this compound ester in bioconjugation, with a specific focus on the impact of temperature on reaction kinetics.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of temperature in a this compound reaction?
Temperature is a critical parameter that directly influences the rate of two competing reactions: the desired reaction with primary amines (acylation) and the undesirable hydrolysis of the NHS ester. Generally, increasing the temperature accelerates both reactions. The key is to find a balance that maximizes the conjugation efficiency while minimizing the hydrolysis of the ester, which deactivates the reagent.
Q2: What is the optimal temperature for my conjugation reaction?
The optimal temperature depends on the stability of your target molecule (e.g., protein, antibody) and the desired reaction time.
-
Room Temperature (20-25°C): This temperature promotes a faster conjugation reaction, often completed within 30 minutes to 2 hours. However, the rate of hydrolysis also significantly increases, which can lead to lower yields if the reaction is not quenched promptly.
-
4°C (On Ice): Performing the reaction at 4°C drastically reduces the rate of NHS ester hydrolysis, extending its half-life and providing a wider time window for the conjugation to occur. This is the recommended temperature for sensitive proteins or when optimizing for maximum yield, though the reaction will proceed more slowly, potentially requiring several hours to overnight incubation.
Q3: My conjugation yield is lower than expected. Could temperature be the cause?
Yes, improper temperature control is a common reason for low conjugation yields.
-
If you reacted at room temperature: Your reagent may have hydrolyzed faster than it reacted with your amine-containing molecule. The half-life of NHS esters in aqueous solutions at pH 8.5 can be as short as 10 minutes at room temperature.
-
If you reacted at 4°C: The reaction may not have been allowed to proceed for a sufficient amount of time. While hydrolysis is minimized, the desired acylation reaction is also slower.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Conjugation | Reagent Hydrolysis: The this compound ester was prematurely hydrolyzed by moisture or improper reaction temperature. | Prepare buffers and reagents immediately before use. Perform the reaction at 4°C to minimize the rate of hydrolysis. Ensure the stock reagent (in organic solvent like DMSO or DMF) is stored desiccated and protected from moisture. |
| Insufficient Reaction Time: The incubation period was too short, especially for reactions conducted at 4°C. | Increase the reaction time. For reactions at 4°C, consider an overnight incubation. For room temperature reactions, try extending the time to 2-4 hours, but monitor for protein degradation. | |
| Inconsistent Results | Temperature Fluctuations: The reaction temperature was not kept constant throughout the incubation period. | Use a temperature-controlled environment such as a cold room, a refrigerated incubator, or an ice bath. Ensure consistent mixing to maintain a uniform temperature. |
| Protein Aggregation/Precipitation | High Temperature: The target protein may be unstable at the reaction temperature (e.g., room temperature). | Conduct the entire procedure at 4°C. Perform a buffer exchange to ensure the protein is in an optimal, stabilizing buffer prior to conjugation. |
Quantitative Data: Temperature Impact on NHS-Ester Half-Life
The stability of the NHS ester is highly dependent on pH and temperature. The data below illustrates the general effect of temperature on the half-life of a typical NHS ester in aqueous solution, which is critical for understanding its reactivity window.
| Temperature | pH | Approximate Half-Life of NHS Ester | Primary Consequence |
| 4°C | 7.5 | Several Hours | Slower hydrolysis, wider window for conjugation, slower conjugation rate. |
| 25°C (RT) | 7.5 | ~1-2 Hours | Faster conjugation, but also significantly faster hydrolysis. |
| 4°C | 8.5 | ~1 Hour | Moderate hydrolysis, suitable for many standard protocols. |
| 25°C (RT) | 8.5 | ~10-15 Minutes | Very rapid hydrolysis, risk of low yield if conjugation is not immediate. |
Note: This data is representative of typical N-hydroxysuccinimide esters. The exact half-life can vary based on the specific molecule and buffer components.
Detailed Experimental Protocol
This protocol provides a general guideline for conjugating this compound to a protein containing primary amines (e.g., lysine (B10760008) residues).
1. Reagent Preparation: a. Protein Solution: Prepare the protein in an amine-free buffer at a pH range of 7.2-8.5. A common choice is phosphate-buffered saline (PBS). Ensure the protein concentration is between 1-10 mg/mL. b. NHS Ester Stock Solution: Immediately before use, dissolve the this compound ester in a dry, high-quality, anhydrous organic solvent such as Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) to a concentration of 10-100 mM.
2. Conjugation Reaction: a. Add the calculated amount of the NHS ester stock solution to the protein solution. A molar excess of 5-20 fold of the NHS ester over the protein is common, but this should be optimized for your specific application. b. Mix gently but thoroughly by pipetting or brief vortexing. c. Incubate the reaction mixture.
- For maximum control and yield: Incubate at 4°C for 2-4 hours or overnight.
- For a faster reaction: Incubate at room temperature (20-25°C) for 30 minutes to 2 hours.
3. Quenching the Reaction: a. To stop the reaction, add a quenching buffer containing a high concentration of primary amines. Common choices include 1 M Tris or 1 M glycine (B1666218) at a final concentration of 20-50 mM. b. Incubate for an additional 15-30 minutes at the same temperature to ensure all unreacted NHS ester is deactivated.
4. Purification: a. Remove the excess, unreacted labeling reagent and byproducts from the conjugated protein. b. Suitable methods include dialysis, size-exclusion chromatography (e.g., a desalting column), or tangential flow filtration (TFF), depending on the scale of the reaction.
Visual Guides
Caption: Experimental workflow for NHS ester conjugation.
Caption: Competing reaction pathways for NHS esters.
Validation & Comparative
A Head-to-Head Comparison of Amine-Reactive PEG Linkers: Spotlight on Propargyl-PEG4-CH2CO2-NHS
In the landscape of bioconjugation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a cornerstone strategy for enhancing the therapeutic properties of proteins, peptides, and nanoparticles. The choice of the PEG linker is critical, dictating not only the efficiency of the conjugation reaction but also the stability and functionality of the final bioconjugate. This guide provides an in-depth comparison of Propargyl-PEG4-CH2CO2-NHS with other common amine-reactive PEG linkers, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their selection process.
This compound is a heterobifunctional linker that combines a well-established amine-reactive N-hydroxysuccinimide (NHS) ester with a terminal propargyl group.[1][2][3] This dual functionality allows for the initial conjugation to primary amines on a biomolecule and subsequent modification via "click chemistry."[4][5][6]
Comparative Analysis of Amine-Reactive PEG Linkers
The selection of an appropriate PEG linker hinges on several factors, including the desired reactivity, the stability of the resulting linkage, and the need for further functionalization. Below is a comparative overview of this compound and other widely used amine-reactive linkers.
Key Performance Parameters
| Feature | This compound | Standard NHS-PEG Linkers | Maleimide-PEG-NHS Linkers | Azido-PEG-NHS Linkers | DBCO-PEG-NHS Linkers |
| Target Residue | Primary amines (e.g., Lysine (B10760008), N-terminus) | Primary amines (e.g., Lysine, N-terminus) | Primary amines and Thiols (Cysteine) | Primary amines | Primary amines |
| Primary Reaction | Amine acylation | Amine acylation | Amine acylation | Amine acylation | Amine acylation |
| Resulting Linkage | Stable amide bond | Stable amide bond | Stable amide bond | Stable amide bond | Stable amide bond |
| Orthogonal Reactivity | Propargyl group for CuAAC click chemistry | None | Maleimide group for thiol addition | Azide group for click chemistry (CuAAC or SPAAC) | DBCO group for copper-free SPAAC click chemistry |
| Reaction pH | 7.2 - 8.5[7] | 7.2 - 8.5[7] | 7.2 - 8.5 (amine), 6.5-7.5 (thiol) | 7.2 - 8.5[7] | 7.2 - 8.5 |
| Reaction Speed | NHS ester reaction is rapid (minutes to hours)[7] | Rapid (minutes to hours)[7] | Rapid (minutes to hours) | Rapid (minutes to hours)[7] | Rapid (minutes to hours) |
| Linkage Stability | High (Amide bond)[7] | High (Amide bond)[7] | High (Amide and Thioether bonds) | High (Amide bond)[7] | High (Amide bond) |
| Hydrolytic Stability of Unreacted Linker | Moderate, NHS ester is susceptible to hydrolysis[8] | Moderate, NHS ester is susceptible to hydrolysis[8] | Moderate, NHS ester is susceptible to hydrolysis[8] | Moderate, NHS ester is susceptible to hydrolysis[8] | Moderate, NHS ester is susceptible to hydrolysis |
Advantages and Disadvantages of Different Amine-Reactive PEG Linkers
| Linker Type | Advantages | Disadvantages |
| This compound | - Enables subsequent, highly specific and efficient click chemistry reactions.[4][5] - The propargyl group is small and relatively stable. - Provides a handle for attaching a wide variety of molecules. | - Requires a second reaction step (click chemistry) for further labeling. - Copper-catalyzed click chemistry (CuAAC) can be cytotoxic, though copper-free alternatives exist.[9] |
| Standard NHS-PEG Linkers | - Simple, one-step conjugation to amines.[10] - Well-established and widely used chemistry. - Forms a very stable amide bond.[11] | - Lacks a secondary reactive group for orthogonal conjugation. - Can lead to heterogeneous products due to multiple lysine residues on a protein's surface. |
| Maleimide-PEG-NHS Linkers | - Heterobifunctional, allowing for conjugation to both amines and thiols. - Thiol-maleimide reaction is highly specific. | - Maleimide group can undergo hydrolysis at higher pH. - Potential for off-target reactions with other nucleophiles. |
| Azido-PEG-NHS Linkers | - Azide group is bio-orthogonal and stable.[12] - Can be used in both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry.[13] | - Requires a second reaction step for further labeling. - SPAAC reagents (e.g., DBCO) can be bulky. |
| DBCO-PEG-NHS Linkers | - Enables copper-free click chemistry, which is advantageous for live-cell applications. - SPAAC reaction is very fast and efficient. | - DBCO group is large and hydrophobic, which may impact the properties of the bioconjugate. - Generally more expensive than other click chemistry linkers. |
Experimental Workflows and Logical Relationships
To visually represent the processes involved in utilizing these linkers, the following diagrams, created using the DOT language, illustrate a typical experimental workflow and the chemical relationships between the different linkers.
Detailed Experimental Protocols
The following protocols provide a general framework for the conjugation, quantification, and stability assessment of PEGylated proteins. Optimization may be required for specific proteins and linkers.
Protocol 1: General Procedure for Protein PEGylation with an NHS Ester Linker
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4).
-
Amine-reactive PEG linker (e.g., this compound).
-
Anhydrous DMSO or DMF.
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate (B84403) buffer, pH 8.0-8.5.
-
Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 7.4.
-
Purification column (e.g., size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX)).
Procedure:
-
Protein Preparation: Prepare the protein solution in the Reaction Buffer at a concentration of 1-10 mg/mL.[14] If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer.
-
Linker Preparation: Immediately before use, dissolve the amine-reactive PEG linker in anhydrous DMSO or DMF to a stock concentration of 10-100 mM.
-
Conjugation Reaction: Add a 5- to 50-fold molar excess of the dissolved PEG linker to the protein solution. The optimal molar ratio should be determined empirically. Gently mix the reaction and incubate for 30 minutes to 2 hours at room temperature, or overnight at 4°C.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted PEG linker and byproducts by SEC or IEX.
-
Characterization: Analyze the purified PEGylated protein by SDS-PAGE to observe the increase in molecular weight and by mass spectrometry to determine the degree of PEGylation.
Protocol 2: Quantification of PEGylation Efficiency
Methods:
-
SDS-PAGE: A simple qualitative method to visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein. The extent of PEGylation can be estimated by the distribution and intensity of the bands.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Provides a precise measurement of the molecular weight of the PEGylated protein, allowing for the determination of the number of PEG chains attached per protein molecule.
-
High-Performance Liquid Chromatography (HPLC):
-
Size-Exclusion Chromatography (SEC-HPLC): Separates proteins based on their hydrodynamic radius. PEGylation increases the hydrodynamic radius, leading to a shorter retention time compared to the unmodified protein. The peak areas can be used to quantify the percentage of conjugated protein.
-
Reverse-Phase HPLC (RP-HPLC): Can be used to separate PEGylated and un-PEGylated proteins, as well as to quantify the amount of free PEG in the sample.
-
Protocol 3: In Vitro Stability Assay of PEGylated Proteins
Materials:
-
PEGylated protein and unmodified control protein.
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Human or mouse plasma.
-
Incubator at 37°C.
-
Analytical method for protein quantification (e.g., HPLC, ELISA).
Procedure:
-
Sample Preparation: Dilute the PEGylated protein and the unmodified control protein to a final concentration of 1 mg/mL in both PBS and plasma.
-
Incubation: Incubate the samples at 37°C.
-
Time Points: At various time points (e.g., 0, 6, 12, 24, 48, 72 hours), withdraw an aliquot from each sample.
-
Analysis: Analyze the aliquots using a suitable analytical method to determine the concentration of intact protein remaining.
-
Data Analysis: Plot the percentage of intact protein remaining versus time to determine the in vitro half-life of the PEGylated and unmodified proteins in both buffer and plasma.
Conclusion
The choice of an amine-reactive PEG linker is a critical decision in the development of bioconjugates. This compound offers a versatile platform for creating well-defined bioconjugates by combining the reliability of NHS ester chemistry with the power of click chemistry. This allows for a two-step, orthogonal approach to bioconjugation, where a biomolecule is first PEGylated and then further functionalized with a molecule of interest. While standard NHS-PEG linkers are suitable for simpler applications, linkers with orthogonal reactive groups like propargyl, azide, or DBCO provide greater flexibility for creating complex, multifunctional constructs. The experimental protocols provided in this guide offer a starting point for researchers to compare and select the most appropriate PEGylation strategy for their specific needs.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. PEG NHS ester, Active ester linker, Amine reactive Reagents | AxisPharm [axispharm.com]
- 4. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]
- 5. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 6. Click-PEGylation – A mobility shift approach to assess the redox state of cysteines in candidate proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. researchgate.net [researchgate.net]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. NHS-PEG-NHS, SC-PEG-SC- Biopharma PEG [biochempeg.com]
- 12. Azide-PEG-NHS | N3-PEG-SC | AxisPharm [axispharm.com]
- 13. purepeg.com [purepeg.com]
- 14. broadpharm.com [broadpharm.com]
A Researcher's Guide to Functional Alternatives for Propargyl-PEG4-CH2CO2-NHS in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate bioconjugation strategy is a critical determinant for the success of creating stable and functional biomolecular conjugates. Propargyl-PEG4-CH2CO2-NHS is a valuable reagent that combines a terminal alkyne for "click" chemistry with an NHS ester for amine reactivity. However, a variety of functional alternatives exist, each with distinct advantages in terms of reaction kinetics, specificity, and the stability of the resulting linkage. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols to inform your selection process.
Overview of this compound
This compound is a heterobifunctional crosslinker. The N-hydroxysuccinimide (NHS) ester readily reacts with primary amines, such as the side chain of lysine (B10760008) residues in proteins, to form a stable amide bond.[1][2] The terminal alkyne group is then available for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction. This reagent is particularly useful for introducing an alkyne handle onto a biomolecule for subsequent conjugation with an azide-containing molecule.
However, the reliance on a copper catalyst in CuAAC can be a drawback for in vivo applications due to potential cytotoxicity.[3] Furthermore, the primary alternative, strain-promoted azide-alkyne cycloaddition (SPAAC), often exhibits slower kinetics than other bioorthogonal reactions. This has led to the development and widespread adoption of several alternative bioconjugation chemistries.
Comparative Analysis of Key Bioconjugation Chemistries
The following sections detail the mechanisms and performance characteristics of prominent alternatives to the NHS ester and alkyne functionalities of this compound.
Amine-Reactive Chemistries (Alternatives to NHS Esters)
While NHS esters are a mainstay for targeting primary amines, their susceptibility to hydrolysis in aqueous environments can lead to variable reaction efficiencies.[1] Water-soluble variants like Sulfo-NHS esters offer improved performance in aqueous buffers.[4]
Bioorthogonal Chemistries (Alternatives to Alkyne-Azide Click Chemistry)
Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. These offer highly specific and efficient alternatives to traditional bioconjugation methods.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click chemistry variant utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which react spontaneously with azides.[5][6] This approach is highly biocompatible and widely used for in vivo labeling.[5]
-
Tetrazine Ligation: This reaction involves an inverse-electron-demand Diels-Alder reaction between a tetrazine and a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO).[7] Tetrazine ligation is renowned for its exceptionally fast reaction kinetics, often orders of magnitude faster than SPAAC, making it ideal for applications where low concentrations of reactants are used.[7][8]
-
Thiol-Maleimide Conjugation: This widely used method forms a stable thioether bond through the reaction of a maleimide (B117702) with a sulfhydryl group, typically from a cysteine residue.[9][10] The reaction is rapid and highly specific for thiols at neutral pH.[11] However, the resulting thioether bond can undergo a retro-Michael reaction, leading to potential instability, and side reactions such as thiazine (B8601807) rearrangement can occur.[9]
-
Hydrazone and Oxime Ligation: This chemistry involves the reaction between a ketone or aldehyde and a hydrazine (B178648) or aminooxy group, respectively, to form a hydrazone or oxime bond.[4][12] The reaction is chemoselective and can be catalyzed by aniline (B41778) to increase its rate.[4]
Quantitative Data Comparison
The following tables summarize key quantitative data for the discussed bioconjugation chemistries, providing a basis for comparison of their performance.
Table 1: Reaction Conditions for Common Bioconjugation Chemistries
| Reagent Class | Target Functional Group | Optimal pH | Reaction Time | Temperature (°C) | Common Solvents |
| NHS Esters | Primary Amines | 7.2 - 8.5[1] | 30 - 120 min | 4 - 25 | Aqueous buffers, DMSO, DMF[1] |
| Maleimides | Thiols | 6.5 - 7.5[11] | 1 - 4 hours | 4 - 25 | Aqueous buffers, DMSO, DMF[13] |
| DBCO (SPAAC) | Azides | ~7.4[14] | 1 - 12 hours | 4 - 37 | Aqueous buffers, DMSO[14] |
| Tetrazine-TCO | Trans-cyclooctene | 6.0 - 9.0[7] | 10 - 120 min[8][15] | 4 - 37[8] | Aqueous buffers, DMSO, DMF[15] |
| Hydrazides/Aminooxy | Aldehydes/Ketones | 4.5 - 7.0[4] | 1 - 24 hours | 25 - 37 | Aqueous buffers[4] |
Table 2: Performance Metrics of Bioconjugation Chemistries
| Chemistry | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Bond Stability | Key Advantages | Key Disadvantages |
| NHS Ester - Amine | N/A | High (Amide bond)[16] | Well-established, high efficiency | Susceptible to hydrolysis, potential for multiple labeling sites |
| Thiol - Maleimide | ~10³ (at pH 7) | Moderate (Thioether bond) | Fast at neutral pH, site-specific with Cys | Potential for bond reversal and side reactions[9] |
| SPAAC (DBCO-Azide) | ~1[17] | High (Triazole ring)[18] | Copper-free, bioorthogonal | Slower kinetics compared to Tetrazine ligation |
| Tetrazine - TCO | 10³ - 10⁶[7] | High (Dihydropyridazine) | Extremely fast kinetics, bioorthogonal | Tetrazine can quench some fluorophores[8] |
| Hydrazone/Oxime | 10⁻² - 10³ (aniline catalyzed)[4][12] | Moderate (Hydrolytically labile)[12] | Chemoselective, tunable stability | Slower kinetics without catalyst, potential reversibility |
Experimental Protocols
Detailed methodologies for key bioconjugation reactions are provided below. These are generalized protocols and may require optimization for specific applications.
Protocol 1: NHS Ester Labeling of a Protein
This protocol describes the conjugation of an NHS ester-functionalized molecule to primary amines on a protein.[1][2][9]
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)
-
NHS ester reagent dissolved in anhydrous DMSO or DMF
-
Reaction buffer (0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Quenching solution (1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Prepare the protein in the reaction buffer.
-
Immediately before use, dissolve the NHS ester in DMSO or DMF to create a stock solution.
-
Add a 5-20 fold molar excess of the NHS ester solution to the protein solution with gentle mixing.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.
-
(Optional) Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 15 minutes.
-
Purify the conjugate using a desalting column to remove unreacted NHS ester and byproducts.
Protocol 2: Thiol-Maleimide Conjugation
This protocol outlines the conjugation of a maleimide-functionalized molecule to a protein containing free thiols.[10][13]
Materials:
-
Protein solution (1-10 mg/mL in thiol-free, degassed buffer, e.g., PBS, pH 7.0-7.5)
-
Maleimide reagent dissolved in DMSO or DMF
-
(Optional) Reducing agent (e.g., TCEP)
-
Desalting column
Procedure:
-
Prepare the protein solution in a degassed, thiol-free buffer.
-
(Optional) To reduce disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.
-
Dissolve the maleimide reagent in DMSO or DMF to create a stock solution.
-
Add a 10-20 fold molar excess of the maleimide solution to the protein solution with gentle mixing.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purify the conjugate using a desalting column.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol details the copper-free click chemistry reaction between a DBCO-functionalized molecule and an azide-containing molecule.[14]
Materials:
-
DBCO-functionalized protein in a suitable buffer (e.g., PBS, pH ~7.4)
-
Azide-containing molecule
-
Reaction buffer (azide-free)
Procedure:
-
Prepare the DBCO-activated biomolecule and the azide-containing molecule separately.
-
Mix the DBCO and azide-containing molecules in the desired molar ratio in the reaction buffer.
-
Incubate the reaction for 1-12 hours at room temperature or 37°C.
-
The reaction progress can be monitored by observing the decrease in DBCO absorbance at approximately 310 nm.
-
Purify the resulting conjugate using size-exclusion chromatography or another suitable method.
Protocol 4: Tetrazine-TCO Ligation
This protocol describes the rapid bioorthogonal reaction between a tetrazine-functionalized molecule and a TCO-containing molecule.[7][15]
Materials:
-
Tetrazine-functionalized molecule in a suitable buffer (e.g., PBS, pH 7.4)
-
TCO-containing molecule
-
Reaction buffer
Procedure:
-
Prepare the tetrazine and TCO-containing molecules separately.
-
Mix the two components in the desired molar ratio in the reaction buffer.
-
Incubate the reaction for 10-60 minutes at room temperature. The reaction is often complete within minutes.
-
The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color and absorbance around 520-540 nm.
-
Purify the conjugate if necessary to remove any unreacted components.
Protocol 5: Hydrazone Ligation
This protocol outlines the formation of a hydrazone bond between an aldehyde-functionalized molecule and a hydrazide-containing molecule.[4][12]
Materials:
-
Aldehyde-functionalized molecule in a suitable buffer
-
Hydrazide-containing molecule
-
Reaction buffer (e.g., 0.1 M sodium phosphate, pH 5.0-7.0)
-
(Optional) Aniline catalyst stock solution
Procedure:
-
Prepare the aldehyde and hydrazide-containing molecules in the reaction buffer.
-
(Optional) Add aniline to the reaction mixture to a final concentration of 10-100 mM to catalyze the reaction.
-
Mix the aldehyde and hydrazide components.
-
Incubate the reaction for 1-24 hours at room temperature or 37°C.
-
The formation of the hydrazone can be monitored by UV-Vis spectrophotometry or HPLC.
-
Purify the conjugate as required.
Visualizing Bioconjugation Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the described bioconjugation strategies.
Conclusion
The choice of a bioconjugation strategy extends far beyond the functionalities of a single reagent like this compound. By understanding the reaction kinetics, stability, and experimental requirements of alternatives such as SPAAC, tetrazine ligation, thiol-maleimide chemistry, and hydrazone/oxime formation, researchers can select the most appropriate method for their specific application. For applications requiring high biocompatibility and specificity, copper-free click chemistries like SPAAC and tetrazine ligation are excellent choices, with tetrazine ligation offering superior kinetics. Thiol-maleimide chemistry provides a robust method for site-specific conjugation to cysteine residues, while NHS esters remain a workhorse for labeling primary amines. Careful consideration of the comparative data and protocols presented in this guide will facilitate the design and execution of successful bioconjugation experiments.
References
- 1. NHS ester protocol for labeling proteins [abberior.rocks]
- 2. interchim.fr [interchim.fr]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. broadpharm.com [broadpharm.com]
- 8. leica-microsystems.com [leica-microsystems.com]
- 9. benchchem.com [benchchem.com]
- 10. biotium.com [biotium.com]
- 11. glenresearch.com [glenresearch.com]
- 12. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lumiprobe.com [lumiprobe.com]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. benchchem.com [benchchem.com]
- 16. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
The Impact of PEG Spacer Length on Antibody-Drug Conjugate Stability: A Comparative Analysis of PEG2, PEG3, and PEG5
For researchers, scientists, and drug development professionals, the rational design of antibody-drug conjugates (ADCs) is paramount to achieving optimal therapeutic outcomes. The linker component, which connects the antibody to the cytotoxic payload, plays a crucial role in the overall stability, efficacy, and safety of the ADC. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) spacers have gained significant attention for their ability to modulate the physicochemical and pharmacokinetic properties of ADCs.[1][] This guide provides a comparative analysis of short-chain PEG spacers—specifically PEG2, PEG3, and PEG5—on ADC stability, supported by experimental data and detailed methodologies.
The inclusion of hydrophilic PEG spacers can mitigate the aggregation issues often associated with hydrophobic payloads, thereby allowing for higher drug-to-antibody ratios (DAR) without compromising the stability of the conjugate.[1][3][4] The length of the PEG chain is a critical parameter that influences the ADC's solubility, plasma stability, and in vivo performance.[1][5] Shorter PEG spacers, such as PEG2, have been shown to be as effective as longer chains in reducing aggregation while potentially offering advantages in conjugation efficiency and in vitro potency.[6]
Comparative Analysis of Short-Chain PEG Spacers
While direct head-to-head studies comparing PEG2, PEG3, and PEG5 are limited, the available data allows for an informed assessment of the impact of incremental PEG unit additions on ADC stability. The following tables summarize key performance indicators for ADCs with short PEG spacers.
Table 1: Impact of PEG Spacer Length on ADC Physicochemical Stability
| PEG Spacer Length | Key Findings on Aggregation & Solubility | Relevant Observations | Citations |
| PEG2 | Effectively eliminates aggregation, comparable to longer spacers.[6] May enhance solubility for hydrophobic linker-payloads.[6] | Can lead to more efficient conjugation and optimal DAR.[6] In some cases, provides superior in vitro potency compared to longer spacers.[6] | [6] |
| PEG3 | A short PEG3 spacer has been utilized to improve aqueous solubility in novel linker designs.[6] | The impact is often dependent on the overall linker-payload architecture. | [6] |
| PEG5 | Generally contributes to improved solubility and reduced aggregation, a hallmark of PEGylation.[1][] | The incremental increase in hydrophilicity can be beneficial for particularly challenging payloads. | [1][] |
Table 2: Impact of PEG Spacer Length on ADC Pharmacokinetics and In Vivo Efficacy
| PEG Spacer Length | Key Findings on Pharmacokinetics (PK) & Efficacy | Relevant Observations | Citations |
| PEG2 | Can be combined with other linker components to create stable ADCs with favorable PK profiles.[7] | The overall linker design, not just the PEG length, dictates the in vivo performance.[7] | [7] |
| PEG3 | Often part of more complex linkers designed to optimize both stability and payload release. | The specific properties are highly context-dependent on the rest of the linker and the payload. | |
| PEG5 | Generally, increasing PEG length can lead to prolonged circulation and improved PK.[1][3] | May lead to a trade-off with in vitro potency in some instances.[8] The optimal length for in vivo efficacy is payload and target-dependent.[1] | [1][3][8] |
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
Accurate and reproducible experimental data are the bedrock of ADC development. The following are detailed methodologies for key experiments cited in the comparison of ADCs with different PEG spacer lengths.
Protocol 1: ADC Aggregation Analysis by Size-Exclusion Chromatography (SEC-HPLC)
Objective: To quantify the percentage of high molecular weight species (aggregates) in ADC preparations.
Materials:
-
ADC samples (with PEG2, PEG3, PEG5 spacers)
-
SEC-HPLC system with a UV detector
-
SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å)[9]
-
Mobile phase (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8)[10]
Procedure:
-
System Preparation: Equilibrate the SEC-HPLC system and column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.[10]
-
Sample Preparation: Dilute ADC samples to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.
-
Injection: Inject a defined volume of each ADC sample (e.g., 20 µL) onto the column.
-
Chromatography: Run the isocratic mobile phase for a sufficient time to allow for the elution of the monomer and any aggregates.
-
Detection: Monitor the eluate at 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to the monomer and the high molecular weight species. Calculate the percentage of aggregate as: % Aggregate = (Area of Aggregate Peaks / Total Area of All Peaks) * 100
Protocol 2: In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of drug deconjugation in plasma from different species.
Materials:
-
ADC samples
-
Plasma (e.g., human, mouse, rat)[11]
-
Phosphate-buffered saline (PBS)
-
37°C incubator
-
Immunoaffinity capture beads (e.g., Protein A/G)[12]
-
LC-MS system for DAR analysis or ELISA for total/conjugated antibody measurement[12][13]
Procedure:
-
Incubation: Dilute the ADC samples to a final concentration (e.g., 100 µg/mL) in the plasma of the desired species. Prepare a control sample by diluting the ADC in PBS.[12]
-
Incubate all samples at 37°C with gentle agitation.[12]
-
Time-Point Sampling: At predetermined time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots from each sample and immediately freeze at -80°C to halt any further reactions.[12]
-
ADC Isolation (for LC-MS): Thaw the samples and isolate the ADC from the plasma using immunoaffinity capture beads.[12]
-
DAR Analysis by LC-MS: Analyze the purified ADC using a suitable LC-MS method to determine the average DAR at each time point. A decrease in DAR over time indicates linker-payload instability.[14][15]
-
ELISA Analysis: Alternatively, use specific ELISA kits to quantify the total antibody and the conjugated antibody at each time point to determine the extent of drug loss.[16]
Protocol 3: In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the anti-tumor efficacy of ADCs with different PEG spacer lengths in a xenograft mouse model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Tumor cells that express the target antigen
-
ADC samples and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment groups (e.g., vehicle control, ADC-PEG2, ADC-PEG3, ADC-PEG5) with a sufficient number of animals per group (n=8-10).
-
Dosing: Administer the ADCs and vehicle control intravenously at a specified dose and schedule.
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Conclude the study when the tumors in the control group reach a predefined size or after a set duration.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
Conclusion
The length of the PEG spacer is a critical design parameter that significantly influences the stability and in vivo performance of an ADC. While this guide focuses on PEG2, PEG3, and PEG5, the principles discussed are broadly applicable to the optimization of PEGylated linkers. Shorter PEG spacers can offer advantages in terms of reduced aggregation and potentially higher in vitro potency. However, the optimal PEG length is ultimately dependent on the specific antibody, payload, and desired therapeutic profile, necessitating empirical evaluation through a systematic workflow as outlined in this guide. By carefully considering the interplay between PEG spacer length and ADC stability, researchers can rationally design more effective and safer antibody-drug conjugates.
References
- 1. benchchem.com [benchchem.com]
- 3. labinsights.nl [labinsights.nl]
- 4. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
- 7. vectorlabs.com [vectorlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
- 10. shimadzu.com [shimadzu.com]
- 11. ADC Plasma Stability Assay [iqbiosciences.com]
- 12. benchchem.com [benchchem.com]
- 13. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 14. Versatile intact LC-MS method for evaluating the drug-antibody ratio and drug load distribution of antibody-drug conjugates in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison: NHS Esters vs. Isothiocyanates for Amine Labeling
For researchers, scientists, and drug development professionals, the precise and stable labeling of biomolecules is paramount. When targeting primary amines, two of the most common classes of reagents are N-hydroxysuccinimide (NHS) esters and isothiocyanates. While both effectively label amines, they possess distinct chemical properties that influence their suitability for specific applications. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal amine-labeling chemistry.
Executive Summary: Key Differences at a Glance
| Feature | NHS Esters | Isothiocyanates |
| Reactive Group | N-hydroxysuccinimidyl ester | Isothiocyanate |
| Target | Primary amines | Primary amines (and thiols) |
| Resulting Bond | Amide | Thiourea (B124793) |
| Bond Stability | Highly stable | Reasonably stable, but reports of potential degradation over time[1] |
| Optimal Reaction pH | 7.2 - 8.5[1][][3] | 9.0 - 11.0 (for amine specificity)[4] |
| Reaction Speed | Fast (minutes to a few hours)[] | Generally slower than NHS esters |
| Primary Side Reaction | Hydrolysis of the ester | Reaction with thiols (at lower pH) |
| Selectivity | High for primary amines | pH-dependent; can react with thiols at neutral pH |
Delving Deeper: A Quantitative and Qualitative Comparison
Reaction Chemistry and Specificity
NHS esters react with primary amines via a nucleophilic acyl substitution to form a highly stable amide bond.[] This reaction is most efficient in a slightly alkaline pH range of 7.2 to 8.5, which is advantageous for maintaining the stability of many proteins.[1][][3] NHS esters exhibit high selectivity for primary amines, with minimal off-target reactions under optimal conditions.[]
Isothiocyanates, on the other hand, react with primary amines to form a thiourea linkage.[4] To achieve optimal reactivity and specificity for amines, a higher pH of 9.0 to 11.0 is generally required.[4] At a more neutral pH, isothiocyanates can also react with thiol groups present in cysteine residues, which can lead to a lack of specificity if not carefully controlled.[4]
Reaction Mechanisms
References
A Head-to-Head Comparison: Copper-Catalyzed vs. Copper-Free Click Chemistry for Bioconjugation and Drug Development
A comprehensive guide for researchers, scientists, and drug development professionals assessing the efficiency and biocompatibility of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
The advent of click chemistry has revolutionized the fields of bioconjugation, drug discovery, and materials science by offering a set of highly efficient, specific, and biocompatible reactions for covalently linking molecules.[1] Among these, the azide-alkyne cycloaddition has emerged as a cornerstone methodology. This reaction is primarily performed in two modalities: the classic copper(I)-catalyzed version (CuAAC) and the catalyst-free, strain-promoted alternative (SPAAC).[2][3] The choice between these two powerful techniques hinges on a critical trade-off between reaction speed and biocompatibility, a crucial consideration for applications in living systems.[2] This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal method for their specific needs.
Performance Comparison: A Quantitative Overview
The efficiency of CuAAC and SPAAC can be assessed through several key parameters, including reaction kinetics, biocompatibility, and overall yield. The following tables summarize quantitative data to facilitate a direct comparison.
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Principle | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.[1] | Catalyst-free [3+2] cycloaddition between a strained cyclooctyne (B158145) and an azide.[1] |
| Catalyst | Copper(I) | None |
| Alkyne Type | Terminal | Cyclooctynes (strained)[4] |
| Regioselectivity | Highly regioselective, exclusively forming the 1,4-disubstituted triazole isomer.[1] | Not regioselective, yielding a mixture of regioisomers.[1] |
| Biocompatibility | Limited in vivo due to the cytotoxicity of the copper catalyst. Requires ligands to mitigate toxicity.[1] | Excellent biocompatibility as it is a catalyst-free reaction, ideal for in vivo and live-cell applications.[1][5] |
| Functional Group Tolerance | Generally good, but some functional groups can be sensitive to the copper catalyst or the reducing agents used.[1] | Excellent, as the reaction is bioorthogonal and proceeds under mild conditions without a catalyst.[1] |
| Side Reactions | Potential for oxidative homocoupling of alkynes (Glaser coupling) and other copper-mediated side reactions.[1] | Can have side reactions with thiols. Sterically demanding cyclooctynes can be prone to instability.[1] |
| Cost & Accessibility | Terminal alkynes and copper catalysts are generally inexpensive and readily available.[1] | Strained cyclooctynes (e.g., DBCO, BCN) are typically more expensive and complex to synthesize.[6] |
Table 1: General Comparison of CuAAC and SPAAC
| Reaction Type | Reagents | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference(s) |
| CuAAC | Terminal alkyne + Azide | 10 to 10,000 | [7] |
| SPAAC | BCN + Azide | ~0.1 - 1.0 | [1][8] |
| SPAAC | DBCO/ADIBO + Azide | ~0.3 - 1.0 | [1][3] |
| SPAAC | DIBAC + Azide | ~1.2 x 10⁻³ | [8] |
Table 2: Comparative Reaction Kinetics
| Method | Conditions | Cell Viability | Reference(s) |
| CuAAC | 50 µM CuSO₄ without ligand | Appreciable toxicity (~75% cell viability) | [2] |
| CuAAC | 50 µM CuSO₄ with THPTA ligand (5:1 ligand:Cu ratio) | Cell viability preserved | [2] |
| CuAAC | 100 µM CuSO₄ without ligand | Significant cytotoxicity | [9] |
| CuAAC | 10 minutes reaction with CPP-tethered CuI ligand | ~75% cell viability | [2][10] |
| SPAAC | Various cyclooctynes | Generally high, no significant cytotoxicity reported | [1][5] |
Table 3: Biocompatibility and Cytotoxicity
Visualizing the Chemical Pathways and Experimental Workflow
To better understand the fundamental differences between CuAAC and SPAAC, the following diagrams illustrate their respective reaction mechanisms and a general experimental workflow.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following sections provide detailed, representative protocols for performing CuAAC and SPAAC in a biological context.
Protocol 1: Metabolic Glycan Labeling with Azido (B1232118) Sugars
This protocol describes the metabolic incorporation of an azide-functionalized sugar into cellular glycans, a common first step for subsequent click chemistry ligation.[11][12]
Materials:
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Cells of interest
Procedure:
-
Cell Seeding: Seed cells in an appropriate culture vessel at a density that allows for logarithmic growth during the labeling period.[13]
-
Prepare Ac₄ManNAz Stock Solution: Dissolve Ac₄ManNAz in DMSO to prepare a stock solution (e.g., 10 mM). Store at -20°C.[13]
-
Metabolic Labeling: Add the Ac₄ManNAz stock solution to the cell culture medium to achieve the desired final concentration (typically 25-50 µM).
-
Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for 1 to 3 days.[13] The optimal incubation time should be determined empirically for each cell line.
-
Washing: After incubation, gently aspirate the medium and wash the cells twice with PBS to remove any unincorporated azido sugar. The cells are now ready for the click chemistry reaction.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling in Cell Lysate
This protocol provides a general guideline for labeling an azide-modified biomolecule with an alkyne-containing reporter in a cell lysate.
Materials:
-
Azide-modified cell lysate in a suitable buffer (e.g., PBS)
-
Alkyne-containing reporter molecule (e.g., alkyne-biotin, fluorescent alkyne)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 100 mM in water)[14]
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 200 mM in water)[14]
-
Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 100 mM in water)[14]
Procedure:
-
Prepare Catalyst Premix: In a separate tube, mix CuSO₄ and THPTA in a 1:2 to 1:5 molar ratio.[14][15] Let the solution stand for a few minutes to form the copper-ligand complex.
-
Reaction Setup: In a reaction tube, combine the azide-modified cell lysate with the alkyne-containing reporter molecule (a molar excess of the reporter is typically used).
-
Add Catalyst: Add the prepared copper-ligand complex to the reaction mixture. The final copper concentration is typically in the range of 50-250 µM.[15]
-
Initiate Reaction: Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.[14] The final concentration of sodium ascorbate is typically 5-10 times that of the copper.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes, protecting it from light.[14]
-
Purification: Purify the labeled protein to remove unreacted reagents and by-products using methods such as size-exclusion chromatography, dialysis, or affinity purification.[14][16]
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging
This protocol outlines the procedure for labeling azide-modified glycans on the surface of live cells with a strained alkyne-fluorophore conjugate.
Materials:
-
Cells with metabolically incorporated azides (from Protocol 1)
-
Strained alkyne-fluorophore conjugate (e.g., DBCO-fluorophore, BCN-fluorophore)
-
DMSO
-
Cell culture medium
-
PBS
Procedure:
-
Prepare Staining Solution: Prepare a stock solution of the strained alkyne-fluorophore in DMSO (e.g., 10 mM). Dilute the stock solution in cell culture medium to the desired final staining concentration (typically 10-50 µM).
-
Labeling: Remove the culture medium from the azide-labeled cells and add the staining solution.
-
Incubation: Incubate the cells at 37°C for 30-60 minutes, protected from light. Incubation times may vary depending on the specific cyclooctyne and cell type.[17]
-
Washing: Gently wash the cells three times with PBS to remove any unreacted probe.
-
Imaging: The cells are now ready for imaging using a fluorescence microscope. For fixed-cell imaging, cells can be fixed with 4% paraformaldehyde after the washing step.[13]
Conclusion and Recommendations
The choice between CuAAC and SPAAC is ultimately dictated by the specific experimental requirements.
-
CuAAC is the superior choice for applications where high reaction rates are paramount and the potential for copper-induced toxicity is not a concern, such as in materials science or ex vivo applications. [1] The use of appropriate ligands is crucial to stabilize the copper(I) catalyst and mitigate cytotoxicity in biological samples.[18]
-
For in vivo imaging, live-cell labeling, and other applications within sensitive biological systems, SPAAC is the more prudent and often necessary option due to its excellent biocompatibility. [2][5] While generally slower than CuAAC, the development of increasingly reactive strained cyclooctynes continues to narrow the kinetic gap.[3][8]
Researchers and drug development professionals should carefully consider the trade-offs between reaction kinetics and biocompatibility to select the most appropriate click chemistry tool for their scientific inquiries. This guide provides the foundational knowledge and practical protocols to make an informed decision and successfully implement these powerful bioconjugation techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. benchchem.com [benchchem.com]
- 5. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolic labeling and click chemistry detection of glycoprotein markers of mesenchymal stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 15. jenabioscience.com [jenabioscience.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. vectorlabs.com [vectorlabs.com]
A Researcher's Guide to Propargyl-PEG4-NHS Ester: A Comparative Overview of Supplier Specifications
For researchers and professionals in drug development, the selection of high-quality reagents is a critical first step in ensuring experimental success. Propargyl-PEG4-NHS ester is a bifunctional linker widely used in bioconjugation, particularly for attaching molecules to proteins, antibodies, and surfaces.[1][2] It features an N-hydroxysuccinimide (NHS) ester for covalent linkage to primary amines and a terminal alkyne group for subsequent "click chemistry" reactions.[2][3][4] The polyethylene (B3416737) glycol (PEG) spacer enhances solubility in aqueous solutions, a crucial property when working with biological samples.[1][2][5] This guide offers a comparative summary of the technical specifications for Propargyl-PEG4-NHS ester from various suppliers to aid in your selection process.
Performance and Quality Specifications
The performance of Propargyl-PEG4-NHS ester is fundamentally linked to its purity and chemical integrity. While direct, third-party comparative studies are not publicly available, a review of the technical data provided by suppliers offers valuable insights into the quality control standards of their products. Key parameters include purity, molecular weight, and recommended storage conditions, which are crucial for ensuring the reproducibility of conjugation reactions.
The following table summarizes the specifications for Propargyl-PEG4-NHS ester as published by several prominent suppliers. This data is extracted from their respective websites and technical data sheets.
| Supplier | Catalog Number | Purity | Molecular Weight ( g/mol ) | CAS Number | Storage Conditions |
| BroadPharm | BP-21612 | >98% | 357.4 | 1428629-70-2 | -20°C[3] |
| MedKoo Biosciences | 571663 | >98% | 357.36 | 1428629-70-2 | 0-4°C (short term), -20°C (long term)[2] |
| Selleck Chemicals | S0655 | 99.01% | 357.36 | 1428629-70-2 | -20°C (2 years), -80°C in solvent (1 year)[6] |
| AxisPharm | AP12276 | ≥95% | 357.36 | 1428629-70-2 | Not specified |
Note: The information presented in this table is based on data publicly available from the suppliers' websites as of late 2025. Researchers should always consult the most current certificate of analysis (CoA) provided with the purchased product for batch-specific data.
Experimental Protocols
The following is a representative protocol for the conjugation of Propargyl-PEG4-NHS ester to a monoclonal antibody (mAb) and subsequent click chemistry reaction with an azide-containing molecule.
Part 1: Antibody Labeling with Propargyl-PEG4-NHS Ester
Objective: To covalently attach the propargyl-PEG4 linker to primary amine groups (e.g., lysine (B10760008) residues) on an antibody.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Propargyl-PEG4-NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS) or Bicarbonate buffer (pH 8.0-8.5)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
-
Antibody Preparation: Adjust the concentration of the mAb to 2-5 mg/mL in the reaction buffer. Ensure the buffer is free of primary amines (e.g., Tris) or ammonia, as these will compete with the antibody for reaction with the NHS ester.
-
Reagent Preparation: Immediately before use, dissolve the Propargyl-PEG4-NHS ester in anhydrous DMSO to a final concentration of 10 mg/mL.
-
Conjugation Reaction:
-
Calculate the required volume of the NHS ester solution. A molar excess of 10-20 fold of the linker over the antibody is a common starting point. This ratio may need optimization depending on the antibody and desired degree of labeling.
-
Add the calculated volume of the dissolved linker to the antibody solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Remove the excess, unreacted linker and by-products by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).
-
Collect the purified, propargyl-labeled antibody.
-
-
Characterization: Determine the degree of labeling (DOL) using methods such as MALDI-TOF mass spectrometry or by reacting the alkyne groups with an azide-bearing fluorescent dye and measuring the absorbance.
Part 2: Copper-Catalyzed Click Chemistry Reaction
Objective: To conjugate an azide-functionalized molecule to the propargyl-labeled antibody.
Materials:
-
Propargyl-labeled mAb
-
Azide-functionalized molecule (e.g., a fluorescent dye, drug, or biotin)
-
Copper(II) Sulfate (CuSO4)
-
Reducing Agent: Sodium Ascorbate
-
Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Bathocuproinedisulfonic acid (BCS)
Procedure:
-
Reagent Preparation:
-
Prepare a 20 mM solution of CuSO4 in water.
-
Prepare a 50 mM solution of Sodium Ascorbate in water (prepare fresh).
-
Prepare a 50 mM solution of the copper ligand (e.g., THPTA) in water.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the propargyl-labeled mAb and a 3-5 fold molar excess of the azide-functionalized molecule.
-
Add the copper ligand to the reaction mixture at a final concentration of 1-2 mM.
-
Add the CuSO4 solution to a final concentration of 0.5-1 mM.
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate to a final concentration of 5 mM.
-
Incubate for 1-2 hours at room temperature, protected from light if using fluorescent molecules.
-
-
Purification: Purify the final antibody conjugate using size-exclusion chromatography (SEC) or dialysis to remove the catalyst, excess reagents, and unreacted azide (B81097) molecule.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the antibody conjugation and click chemistry process.
Caption: Workflow for antibody modification using Propargyl-PEG4-NHS ester.
References
- 1. Propargyl-PEG4-CH2CO2-NHS|COA [dcchemicals.com]
- 2. medkoo.com [medkoo.com]
- 3. Propargyl-PEG4-NHS ester, 1428629-70-2 | BroadPharm [broadpharm.com]
- 4. Propargyl-PEG4-NHS ester, CAS 1428629-70-2 | AxisPharm [axispharm.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. selleckchem.com [selleckchem.com]
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling Propargyl-PEG4-CH2CO2-NHS
Essential safety and logistical information for the proper handling and disposal of Propargyl-PEG4-CH2CO2-NHS is critical for ensuring a safe laboratory environment and the integrity of your research. This guide provides procedural, step-by-step guidance for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Protocols
This compound is a chemical that requires careful handling to minimize exposure and maintain its chemical integrity. The N-hydroxysuccinimide (NHS) ester moiety is susceptible to hydrolysis, particularly in the presence of moisture. Therefore, it is crucial to work in a controlled and dry environment.
Personal Protective Equipment (PPE):
Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles should always be worn to protect from potential splashes. |
| Hand Protection | Gloves | Nitrile or other chemically resistant gloves are recommended. Avoid latex gloves.[1] |
| Body Protection | Lab Coat | A standard laboratory coat should be worn to protect skin and clothing. |
| Respiratory | Dust Mask (e.g., N95) | Recommended when handling the solid powder form to avoid inhalation.[1] |
Operational Plan:
-
Acclimatization: Before opening, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation, which can hydrolyze the NHS ester.[2]
-
Weighing and Dissolving: Weigh the desired amount of the compound rapidly in a fume hood. Dissolve the compound immediately before use in an appropriate anhydrous solvent such as DMSO or DMF.[2]
-
Solution Stability: Do not prepare stock solutions for storage as the NHS ester moiety readily hydrolyzes.[2] Discard any unused reconstituted reagent.[2]
-
Reaction Conditions: Avoid buffers containing primary amines (e.g., Tris or glycine) as they will compete with the intended reaction.[2] Phosphate-buffered saline (PBS) at a pH of 7.2-7.5 is a suitable alternative for reactions with primary amines.[3]
Disposal Plan
Proper disposal of chemical waste is essential for laboratory safety and environmental protection. All waste generated from the use of this compound should be treated as chemical waste.[1]
Waste Segregation and Collection:
-
Solid Waste: Unused or expired solid this compound, as well as contaminated labware (e.g., pipette tips, microfuge tubes, gloves), should be collected in a designated solid hazardous waste container.[1] This container must be clearly labeled as "Hazardous Waste" and include the chemical name.[1]
-
Liquid Waste: Solutions containing this compound should be collected in a designated liquid hazardous waste container. The container should be made of a material compatible with the solvent used (e.g., high-density polyethylene (B3416737) for DMSO or DMF solutions).[1]
-
Quenching: To neutralize the reactive NHS ester in aqueous solutions before disposal, the pH can be adjusted to between 7 and 8.5 and the solution allowed to stand for several hours to ensure complete hydrolysis.[1] However, consult your institution's Environmental Health and Safety (EHS) department before disposing of any chemical waste down the drain.[1]
The following diagram illustrates the general workflow for handling and disposing of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
